molecular formula C11H11NO3 B8442943 3-Methoxymethoxy-5-phenylisoxazole

3-Methoxymethoxy-5-phenylisoxazole

Cat. No.: B8442943
M. Wt: 205.21 g/mol
InChI Key: JPYFLMVEVNUQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxymethoxy-5-phenylisoxazole is a protected synthetic intermediate of high value in medicinal chemistry and organic synthesis. Its primary research application is as a versatile precursor for the development of central nervous system (CNS) active agents. The methoxymethyl (MOM) protecting group enables crucial synthetic transformations; specifically, it allows for regioselective ortho-lithiation of the isoxazole ring, facilitating functionalization at the 4-position to generate a diverse array of advanced zwitterionic isoxazole derivatives . This compound is recognized in research as an effective bioisosteric substitute for the 7-carboxylic group of glutamate, making it a valuable building block in the design of ligands for CNS receptors such as AMPA . The utility of the MOM-protected intermediate lies in its stability during synthetic steps, followed by its facile deprotection under mild acidic conditions (e.g., cold methanolic HCl) to reveal the parent 3-hydroxy-5-phenyl-isoxazole . Beyond neuroscience, the 5-phenylisoxazole scaffold is a privileged structure in drug discovery, appearing in compounds investigated for a range of biological activities, including use as xanthine oxidase inhibitors and in the synthesis of novel antitumor agents . Handling Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(methoxymethoxy)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C11H11NO3/c1-13-8-14-11-7-10(15-12-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

JPYFLMVEVNUQRD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 3-Methoxymethoxy-5-phenylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the initial formation of a 3-hydroxy-5-phenylisoxazole intermediate, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole. This step involves the cyclization of a β-ketoester, ethyl benzoylacetate, with hydroxylamine hydrochloride. This reaction forms the core isoxazole ring structure.

  • Step 2: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole. The hydroxyl group of the intermediate is then protected using methoxymethyl chloride (MOM-Cl) in the presence of a base to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on reported values for similar reactions and may vary depending on the specific experimental conditions.

StepReactantsProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)
1Ethyl benzoylacetate, Hydroxylamine hydrochloride3-Hydroxy-5-phenylisoxazole161.1670-85>95
23-Hydroxy-5-phenylisoxazole, Methoxymethyl chlorideThis compound205.2180-95>98

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of ethyl benzoylacetate with stirring at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous residue is then acidified to pH 3-4 with hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

Materials:

  • 3-Hydroxy-5-phenylisoxazole

  • Methoxymethyl chloride (MOM-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Methoxymethylation EB Ethyl Benzoylacetate P1 Cyclization EB->P1 HH Hydroxylamine Hydrochloride HH->P1 Base1 NaOH Base1->P1 Solvent1 Ethanol/Water Solvent1->P1 HPI 3-Hydroxy-5-phenylisoxazole P2 Protection HPI->P2 P1->HPI MOMCl Methoxymethyl Chloride MOMCl->P2 Base2 Triethylamine Base2->P2 Solvent2 Dichloromethane Solvent2->P2 FinalProduct 3-Methoxymethoxy- 5-phenylisoxazole P2->FinalProduct

Caption: Synthesis workflow for this compound.

This comprehensive guide provides a detailed pathway for the synthesis of this compound, offering valuable information for researchers and professionals in the field of drug discovery and development. The provided protocols and data serve as a strong foundation for the successful synthesis and further investigation of this promising compound.

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 3,5-disubstituted isoxazole scaffold, in particular, serves as a versatile pharmacophore found in a range of biologically active molecules. This technical guide focuses on the chemical properties, a plausible synthetic route, and the potential biological significance of 3-Methoxymethoxy-5-phenylisoxazole, a derivative where the 3-position is functionalized with a methoxymethyl (MOM) ether and the 5-position bears a phenyl group. The introduction of the MOM group, a common protecting group for hydroxyl functionalities, suggests that this compound could be a key intermediate in the synthesis of more complex molecules, particularly 3-hydroxy-5-phenylisoxazole derivatives.

Chemical Properties

The precise chemical and physical properties of this compound have not been experimentally determined. However, based on the known properties of its constituent functional groups and related isoxazole structures, the following properties can be predicted.

Structure and Nomenclature
  • IUPAC Name: 3-(Methoxymethoxy)-5-phenyl-1,2-oxazole

  • Molecular Formula: C₁₁H₁₁NO₃

  • Canonical SMILES: COC(OC1=NOC=C1C2=CC=CC=C2)=O

  • InChI Key: InChI=1S/C11H11NO3/c1-13-9-14-11-8-10(12-15-11)10-6-4-2-3-5-7-10/h2-8H,9H2,1H3

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and by analogy to similar structures.

PropertyEstimated Value
Molecular Weight 205.21 g/mol
Melting Point Not available; likely a low-melting solid or oil
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water.
pKa Not available; the isoxazole ring is weakly basic.
LogP Estimated to be in the range of 2.0-3.0
Spectral Data (Predicted)

Based on the analysis of related 3,5-disubstituted isoxazoles, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR:

    • Signals corresponding to the phenyl protons (multiplet, ~7.4-7.8 ppm).

    • A singlet for the isoxazole C4-H (~6.5-7.0 ppm).

    • A singlet for the O-CH₂-O protons of the MOM group (~5.2-5.5 ppm).

    • A singlet for the O-CH₃ protons of the MOM group (~3.4-3.6 ppm).

  • ¹³C NMR:

    • Signals for the phenyl carbons.

    • Signals for the isoxazole ring carbons (C3, C4, C5).

    • A signal for the O-CH₂-O carbon of the MOM group (~95-100 ppm).

    • A signal for the O-CH₃ carbon of the MOM group (~55-60 ppm).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z = 205.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole. The latter can be synthesized via a [3+2] cycloaddition reaction.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Synthesis of 3-hydroxy-5-phenylisoxazole: This precursor can be prepared by the reaction of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine.

  • Protection of the hydroxyl group: The resulting 3-hydroxy-5-phenylisoxazole can then be treated with a methoxymethylating agent to yield the target compound.

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole cluster_1 Step 2: MOM Protection Ethyl_benzoylacetate Ethyl benzoylacetate 3_hydroxy_5_phenylisoxazole 3-hydroxy-5-phenylisoxazole Ethyl_benzoylacetate->3_hydroxy_5_phenylisoxazole [3+2] cycloaddition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->3_hydroxy_5_phenylisoxazole Target_Compound This compound 3_hydroxy_5_phenylisoxazole->Target_Compound Protection MOM_Cl Chloromethyl methyl ether (MOM-Cl) MOM_Cl->Target_Compound Base Base (e.g., DIPEA) Base->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol that could be adapted for the synthesis of this compound.

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

  • To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-hydroxy-5-phenylisoxazole.

Step 2: Synthesis of this compound (MOM Protection)

  • Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 equivalents) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the broader class of phenylisoxazole derivatives has shown a wide range of pharmacological effects. The isoxazole ring is considered a "privileged structure" in medicinal chemistry.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of phenylisoxazole derivatives against various cancer cell lines, including hepatocellular carcinoma, cervical adenocarcinoma, and breast carcinoma.[2] Some derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3][4]

  • Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have been found to exhibit significant antibacterial activity against plant pathogens.[5]

  • Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[6]

Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel, biologically active 3-hydroxy-5-phenylisoxazole derivatives. The MOM group can be readily removed under acidic conditions to unmask the hydroxyl group, which can then be further functionalized to explore structure-activity relationships.[7]

Potential_Applications Target_Compound This compound Deprotection Deprotection (Acidic Conditions) Target_Compound->Deprotection Intermediate 3-hydroxy-5-phenylisoxazole Deprotection->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Bioactive_Molecules Novel Bioactive Molecules Functionalization->Bioactive_Molecules Anticancer Anticancer Agents Bioactive_Molecules->Anticancer Antibacterial Antibacterial Agents Bioactive_Molecules->Antibacterial Enzyme_Inhibitors Enzyme Inhibitors Bioactive_Molecules->Enzyme_Inhibitors

Caption: Workflow from this compound to potential bioactive molecules.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. While direct experimental data is lacking, this guide provides a robust framework for its synthesis and an understanding of its likely chemical properties based on established chemical principles and data from analogous compounds. Its primary significance likely lies in its role as a protected intermediate for the synthesis of 3-hydroxy-5-phenylisoxazole derivatives, which are a promising scaffold for the development of new therapeutic agents with anticancer, antibacterial, and enzyme-inhibiting properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to 3-(Methoxymethoxy)-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(methoxymethoxy)-5-phenylisoxazole, a unique isoxazole derivative. Due to its specific substitution pattern, this compound is not widely documented in commercial or academic literature. Therefore, this document extrapolates from established chemical principles and data on analogous structures to provide a foundational resource for researchers interested in its synthesis and potential applications.

Compound Identification and Properties

The structure of 3-(methoxymethoxy)-5-phenylisoxazole is defined by a central isoxazole ring substituted at the 3-position with a methoxymethyl ether (MOM ether) and at the 5-position with a phenyl group.

  • IUPAC Name: 3-(methoxymethoxy)-5-phenyl-1,2-oxazole

  • Chemical Structure: Chemical structure of 3-(methoxymethoxy)-5-phenyl-1,2-oxazole (Note: Image is a representative 2D structure)

Physicochemical Data (Predicted)

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Monoisotopic Mass 205.0739 Da
Topological Polar Surface Area (TPSA) 44.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
LogP (Predicted) 2.1-2.5

Synthesis and Experimental Protocols

The synthesis of 3-(methoxymethoxy)-5-phenylisoxazole can be logically approached via a two-stage process: first, the synthesis of the core intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Logical Synthesis Workflow

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Hydroxyl Group Protection A Ethyl Benzoylacetate C Cyclization/ Condensation A->C B Hydroxylamine (NH2OH) B->C D 3-Hydroxy-5-phenylisoxazole C->D Yields core intermediate G Protection Reaction D->G Intermediate from Stage 1 E Chloromethyl methyl ether (MOM-Cl) E->G F Base (e.g., DIPEA) F->G H 3-(Methoxymethoxy)-5-phenylisoxazole G->H Final Product

Caption: A two-stage synthetic workflow for 3-(methoxymethoxy)-5-phenylisoxazole.

Experimental Protocol: Stage 1 - Synthesis of 3-Hydroxy-5-phenylisoxazole

This protocol is based on the classical synthesis of isoxazolones from β-keto esters and hydroxylamine.

  • Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in ethanol (5-10 mL per gram of ester), add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents).

  • Base Addition: Slowly add a solution of sodium hydroxide or sodium carbonate (2.5 equivalents) in water to the mixture while stirring. The pH should be maintained in the basic range (pH 9-11).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture to pH 2-3 using a dilute acid (e.g., 2M HCl). This will precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-5-phenylisoxazole.

Experimental Protocol: Stage 2 - Methoxymethyl (MOM) Protection

This procedure utilizes chloromethyl methyl ether (MOM-Cl) to protect the hydroxyl group.[1]

  • Reaction Setup: Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and stir for 10-15 minutes at 0°C.

  • Protecting Agent Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 equivalents) to the reaction mixture at 0°C. Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a fume hood.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-(methoxymethoxy)-5-phenylisoxazole.

Potential Biological and Pharmacological Applications

While 3-(methoxymethoxy)-5-phenylisoxazole itself has not been extensively studied, the isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3][4] Derivatives featuring a phenylisoxazole core have demonstrated a wide array of biological activities, suggesting potential avenues of research for this compound.[5][6][7][8]

Potential Areas for Biological Investigation:

  • Anticancer Activity: Many phenylisoxazole derivatives have been investigated as anticancer agents.[9][10][11] They can act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs).[10][11]

  • Antimicrobial Activity: The isoxazole nucleus is present in several compounds with antibacterial and antifungal properties.[7][12] Modifications to the substituents on the phenyl and isoxazole rings can modulate this activity.

  • Anti-inflammatory Effects: Isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, highlight the potential of this scaffold in developing anti-inflammatory agents.[5]

  • Enzyme Inhibition: Phenylisoxazole derivatives have been synthesized and tested as inhibitors for various enzymes, including xanthine oxidase, which is a target for gout therapy.[13]

Proposed Biological Screening Workflow

G cluster_0 Hit Identification & Validation A 3-(MOM)-5-phenylisoxazole B Primary Screening A->B C Antiproliferative Assays (e.g., MTT, MTS on Cancer Cell Lines) B->C D Antimicrobial Assays (e.g., MIC against Bacteria/Fungi) B->D E Enzyme Inhibition Assays (e.g., COX-2, HDAC, XO) B->E F Dose-Response Studies (IC50/EC50) C->F If Active D->F If Active E->F If Active H Mechanism of Action Studies F->H G Selectivity Profiling (Normal vs. Cancer Cells) G->H I Lead Compound Identification H->I

Caption: A logical workflow for the biological evaluation of 3-(methoxymethoxy)-5-phenylisoxazole.

This technical guide provides a foundational starting point for the synthesis and investigation of 3-(methoxymethoxy)-5-phenylisoxazole. By leveraging established protocols for isoxazole synthesis and drawing upon the rich pharmacological history of the phenylisoxazole scaffold, researchers can effectively explore the potential of this novel compound in various drug discovery programs.

References

The Potential Biological Activities of 3-Methoxymethoxy-5-phenylisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct biological activity data for 3-Methoxymethoxy-5-phenylisoxazole has been identified in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related phenylisoxazole derivatives to infer the potential therapeutic applications and research directions for the target compound.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. The presence of a phenyl group at the 5-position and a methoxymethoxy substituent at the 3-position of the isoxazole ring in this compound suggests that it may share biological activities with other 3,5-disubstituted isoxazoles. This technical guide summarizes the significant biological activities reported for phenylisoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a foundation for future research on this compound.

Anticancer Activity

Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The mechanisms of action often involve the inhibition of crucial cellular processes like cell proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Phenylisoxazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-phenylisoxazole derivative 17 PC3 (Prostate)5.82[1][2]
3-phenylisoxazole derivative 10 PC3 (Prostate)9.18[2]
4-phenoxy-phenyl isoxazole 6l A549 (Lung)0.22[3][4]
HepG2 (Liver)0.26[3][4]
MDA-MB-231 (Breast)0.21[3][4]
4-phenoxy-phenyl isoxazole 6g A549 (Lung)1.10[4]
HepG2 (Liver)1.73[4]
MDA-MB-231 (Breast)1.50[4]
Triazole linked 2-phenyl benzothiazole 5d Colo-205 (Colon)-[5]
A549 (Lung)-[5]
1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole 4b & 4i Leukemia Cell LinesSignificant Activity[6]
Trimethoxyphenyl-based analogue 9 HepG2 (Liver)1.38[7]
Trimethoxyphenyl-based analogue 10 HepG2 (Liver)2.52[7]
Trimethoxyphenyl-based analogue 11 HepG2 (Liver)3.21[7]

Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of phenylisoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Several phenylisoxazole derivatives have been reported to possess antibacterial and antifungal properties. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity of Phenylisoxazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4b & 4c Staphylococcus aureus12.5[8]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 5a Pseudomonas aeruginosa25[8]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4c Candida albicans12.5[8]
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae (Xoo)>90% inhibition at 50 µg/mL[9]
Xanthomonas axonopodis (Xac)>90% inhibition at 50 µg/mL[9]
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone DerivativesMycobacterium tuberculosis H37Rv0.34–0.41 µM[10]
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone 6 (X = 4′-OCH3)Resistant M. tuberculosis TB DM9712.41 µM[10]
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone 7 (X = 4′-CH3)Resistant M. tuberculosis TB DM9713.06 µM[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution

Broth_Microdilution cluster_workflow Broth Microdilution Workflow prepare_dilutions Prepare serial dilutions of the test compound in broth inoculate Inoculate with a standardized microbial suspension prepare_dilutions->inoculate incubate Incubate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

Certain isoxazole derivatives have shown promise as anti-inflammatory agents. Their activity is often evaluated in vivo using models of induced inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Model

Paw_Edema_Model cluster_workflow Carrageenan-Induced Paw Edema Workflow animal_grouping Group and fast animals (e.g., Wistar rats) drug_administration Administer test compound or standard drug (e.g., Nimesulide) orally animal_grouping->drug_administration carrageenan_injection Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw after 1 hour drug_administration->carrageenan_injection measure_paw_volume Measure paw volume at different time intervals (e.g., 0, 1, 2, 3, 4h) using a plethysmometer carrageenan_injection->measure_paw_volume calculate_inhibition Calculate the percentage inhibition of edema measure_paw_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced rat paw edema model.

Detailed Steps:

  • Animal Preparation: Wistar rats are divided into groups (control, standard, and test groups). The animals are fasted overnight before the experiment.

  • Drug Administration: The test compound is administered orally at a specific dose (e.g., 100 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Nimesulide at 50 mg/kg), and the control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[11]

Enzyme Inhibition

Phenylisoxazole derivatives have been identified as inhibitors of various enzymes, playing a role in the treatment of diseases like cancer and diabetes.

Quantitative Data for Enzyme Inhibition by Phenylisoxazole Derivatives
Compound/DerivativeEnzyme TargetIC50 / % InhibitionReference
3-phenylisoxazole derivative 17 HDAC186.78% inhibition at 1000 nM[1][2]
4-phenoxy-phenyl isoxazole 6g Acetyl-CoA Carboxylase 1 (ACC1)99.8 nM[3][4]
Phenylisoxazole quinoxalin-2-amine hybrid 5h α-amylase16.4 ± 0.1 μM[12]
α-glucosidase31.6 ± 0.4 μM[12]
Phenylisoxazole quinoxalin-2-amine hybrid 5c α-glucosidase15.2 ± 0.3 μM[12]
Experimental Protocol: HDAC1 Inhibition Assay

The inhibitory activity against Histone Deacetylase 1 (HDAC1) can be determined using a fluorometric assay.

Workflow for HDAC1 Inhibition Assay

HDAC1_Assay cluster_workflow HDAC1 Inhibition Assay Workflow incubation1 Incubate HDAC1 enzyme with test compound add_substrate Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) incubation1->add_substrate incubation2 Incubate to allow for deacetylation add_substrate->incubation2 add_developer Add developer to stop the reaction and generate a fluorescent signal incubation2->add_developer measure_fluorescence Measure fluorescence (Ex/Em = 360/460 nm) add_developer->measure_fluorescence calculate_inhibition Calculate percentage inhibition measure_fluorescence->calculate_inhibition

Caption: Workflow of a fluorometric HDAC1 inhibition assay.

Detailed Steps:

  • Enzyme and Compound Incubation: A solution of HDAC1 enzyme is incubated with varying concentrations of the test compound in an assay buffer at 37°C for a short period.[1]

  • Substrate Addition: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to the mixture.[1]

  • Deacetylation Reaction: The mixture is incubated to allow the HDAC1 enzyme to deacetylate the substrate.

  • Development: A developer solution is added, which contains a protease that digests the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells without the inhibitor.

Conclusion

While specific biological data for this compound is not currently available, the extensive research on structurally similar phenylisoxazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The evidence presented in this guide suggests that this compound could exhibit anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting properties. The detailed experimental protocols provided herein offer a clear roadmap for the biological evaluation of this and other novel isoxazole compounds. Further research is warranted to synthesize and characterize the biological activity of this compound to determine its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxymethoxy-5-phenylisoxazole derivatives and their analogs, a class of heterocyclic compounds with potential applications in medicinal chemistry. This document details the synthetic pathways to these molecules, focusing on the formation of the core isoxazole scaffold and the introduction of the methoxymethyl (MOM) protecting group. While specific biological data for this compound derivatives is not extensively available in publicly accessible literature, this guide outlines general biological activities observed for structurally related phenylisoxazole compounds, providing a basis for future research and drug discovery efforts. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of synthetic workflows to aid in laboratory practice.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in a variety of biologically active compounds.[1] Phenylisoxazole derivatives, in particular, have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] The substituent at the 3-position of the isoxazole ring plays a crucial role in modulating the biological activity of these compounds. The introduction of a methoxymethyl (MOM) ether at this position, creating this compound, offers a synthetically versatile handle. The MOM group can serve as a protecting group for the 3-hydroxyisoxazole precursor, enabling further chemical modifications at other positions of the molecule. Alternatively, the 3-methoxymethoxy moiety itself may contribute to the pharmacological profile of the molecule. This guide will explore the synthesis and potential biological significance of this class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a two-stage process: the construction of the 3-hydroxy-5-phenylisoxazole core followed by the protection of the hydroxyl group with a methoxymethyl (MOM) group.

Synthesis of the 3-Hydroxy-5-phenylisoxazole Core

The formation of the 5-phenylisoxazol-3-ol ring is a key step. A common and effective method involves the cyclization of a β-ketoester with hydroxylamine.

Experimental Protocol: Synthesis of 3-Hydroxy-5-phenylisoxazole [5]

  • Materials: Ethyl benzoylacetate, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

    • Prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

    • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of ethyl benzoylacetate with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford 3-hydroxy-5-phenylisoxazole.

  • Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Synthesis of 3-Hydroxy-5-phenylisoxazole

G cluster_0 Synthesis of 3-Hydroxy-5-phenylisoxazole Ethyl benzoylacetate Ethyl benzoylacetate Reaction Reaction Ethyl benzoylacetate->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction 3-Hydroxy-5-phenylisoxazole 3-Hydroxy-5-phenylisoxazole Reaction->3-Hydroxy-5-phenylisoxazole Reflux in Ethanol/Water

Synthetic workflow for the preparation of the 3-hydroxy-5-phenylisoxazole core.

Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

The protection of the hydroxyl group at the 3-position is achieved through O-alkylation using a methoxymethylating agent. A widely used and effective method employs methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound [6]

  • Materials: 3-Hydroxy-5-phenylisoxazole, methoxymethyl chloride (MOM-Cl), triethylamine (or diisopropylethylamine), anhydrous diethyl ether (or dichloromethane), nitrogen atmosphere.

  • Procedure:

    • Suspend 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the suspension in an ice bath.

    • Add triethylamine (2.0 equivalents) to the suspension.

    • Slowly add methoxymethyl chloride (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram: Methoxymethylation of 3-Hydroxy-5-phenylisoxazole

G cluster_1 Methoxymethylation (MOM Protection) 3-Hydroxy-5-phenylisoxazole 3-Hydroxy-5-phenylisoxazole Reaction Reaction 3-Hydroxy-5-phenylisoxazole->Reaction MOM-Cl Methoxymethyl chloride MOM-Cl->Reaction Base Triethylamine Base->Reaction This compound This compound Reaction->this compound Anhydrous Ether, Room Temperature

Workflow for the MOM protection of 3-hydroxy-5-phenylisoxazole.

An alternative "green chemistry" approach for methoxymethylation involves the use of dimethoxymethane with an acid catalyst, which avoids the use of the potentially carcinogenic chloromethyl methyl ether.[3]

Biological Activities of Phenylisoxazole Analogs

While specific biological data for this compound derivatives are not readily found in the surveyed literature, the broader class of phenylisoxazole analogs has demonstrated a wide range of pharmacological activities. This suggests that the this compound scaffold is a promising starting point for the design and synthesis of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of phenylisoxazole derivatives against various cancer cell lines. For instance, trimethoxyphenyl-based isoxazole analogs have shown potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against hepatocellular carcinoma (HepG2) cells.[2][7] The mechanism of action for some of these compounds involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7]

Enzyme Inhibition

Phenylisoxazole derivatives have been identified as inhibitors of various enzymes. Notably, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[6]

Antimicrobial Activity

The isoxazole nucleus is present in several clinically used antibiotics. Research has shown that novel phenylisoxazole derivatives, such as isonicotinylhydrazone analogs, exhibit significant antitubercular activity against Mycobacterium tuberculosis.[4]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative phenylisoxazole analogs. It is important to note that these data are for compounds structurally related to the core topic and are provided to illustrate the potential of this chemical class.

Compound ClassBiological Target/ActivityModel SystemPotency (IC50/MIC)Reference
Trimethoxyphenyl-based isoxazolesCytotoxicityHepG2 cells1.38 - 3.21 µM[2][7]
5-Phenylisoxazole-3-carboxylic acidsXanthine Oxidase InhibitionEnzyme AssayMicromolar/Submicromolar[6]
Phenylisoxazole isonicotinylhydrazonesAntitubercularM. tuberculosis H37Rv0.34 - 0.41 µM[4]

Future Directions and Conclusion

The this compound scaffold represents an underexplored area in medicinal chemistry. The synthetic routes outlined in this guide provide a clear pathway to access these compounds. Given the diverse and potent biological activities of structurally related phenylisoxazole derivatives, it is highly probable that this compound analogs will also exhibit interesting pharmacological properties.

Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the phenyl ring. Subsequent screening of these compounds against a panel of biological targets, including cancer cell lines, enzymes, and microbial strains, is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to biological activity and in optimizing lead compounds. The development of this class of molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Technical Guide to the Spectroscopic Profile of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymethoxy-5-phenylisoxazole is a derivative of the versatile phenylisoxazole scaffold, which is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The introduction of a methoxymethyl (MOM) ether at the 3-position modifies the electronic and steric properties of the isoxazole ring, potentially influencing its interaction with biological targets. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of published experimental data for this specific molecule, the information presented herein is a combination of data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide also outlines a plausible synthetic methodology for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including various 3,5-disubstituted isoxazoles and molecules containing the methoxymethyl ether functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl H (ortho)7.80 - 7.90Multiplet
Phenyl H (meta, para)7.40 - 7.55Multiplet
Isoxazole H (C4-H)6.50 - 6.60Singlet
-O-CH₂-O-5.40 - 5.50Singlet
-O-CH₃3.50 - 3.60Singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isoxazole C3168 - 172
Isoxazole C5160 - 164
Phenyl C (quaternary)128 - 132
Phenyl CH (para)129 - 131
Phenyl CH (ortho)125 - 127
Phenyl CH (meta)128 - 130
Isoxazole C495 - 100
-O-CH₂-O-94 - 98
-O-CH₃56 - 60
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2980 - 2850Medium
C=N (Isoxazole)1610 - 1580Medium
C=C (Aromatic)1500 - 1400Medium to Strong
C-O-C (Ether)1150 - 1050Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value
Molecular Ion (M⁺) [m/z]205.07
Major Fragment 1 [m/z]160.05 ([M - OCH₂OCH₃]⁺)
Major Fragment 2 [m/z]105.03 ([C₆H₅CO]⁺)
Major Fragment 3 [m/z]77.04 ([C₆H₅]⁺)
Major Fragment 4 [m/z]45.03 ([CH₃OCH₂]⁺)

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

A mixture of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is treated with a solution of sodium hydroxide (1.5 equivalents) in water. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-hydroxy-5-phenylisoxazole.

Synthesis of this compound

To a solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) is added, and the mixture is cooled to 0 °C. Chloromethyl methyl ether (MOM-Cl, 1.2 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole cluster_1 Step 2: MOM Protection Ethyl benzoylacetate Ethyl benzoylacetate 3-Hydroxy-5-phenylisoxazole 3-Hydroxy-5-phenylisoxazole Ethyl benzoylacetate->3-Hydroxy-5-phenylisoxazole 1. Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-Hydroxy-5-phenylisoxazole 2. NaOH, EtOH/H2O NaOH, EtOH/H2O NaOH, EtOH/H2O->3-Hydroxy-5-phenylisoxazole 3-Hydroxy-5-phenylisoxazole_2 3-Hydroxy-5-phenylisoxazole This compound This compound 3-Hydroxy-5-phenylisoxazole_2->this compound 1. MOM-Cl MOM-Cl MOM-Cl->this compound 2. DIPEA, DCM DIPEA, DCM DIPEA, DCM->this compound

Caption: Proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of phenylisoxazole derivatives as kinase inhibitors, a hypothetical signaling pathway is depicted below to illustrate a potential mechanism of action.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase B

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and for illustrative purposes. Experimental verification is required for confirmation.

An In-Depth Technical Guide on the Mechanism of Action of Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Valdecoxib as a representative agent

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] A notable example of a drug containing the phenylisoxazole core is Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID).[3] This guide will delve into the mechanism of action of Valdecoxib as a representative of the phenylisoxazole class.

Core Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3]

While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic concentrations.[3][4] This selectivity is a key feature of coxibs like Valdecoxib, distinguishing them from traditional NSAIDs that inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.

Signaling Pathway

The mechanism of action of Valdecoxib can be visualized as an interruption of the inflammatory cascade initiated by various stimuli.

COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates Valdecoxib Valdecoxib Valdecoxib->COX2 inhibits

Figure 1: Valdecoxib's inhibition of the COX-2 pathway.

Quantitative Data

The inhibitory potency of phenylisoxazole derivatives against their targets is a critical aspect of their pharmacological profile. The following table summarizes the inhibitory concentrations (IC50) for Valdecoxib against COX-1 and COX-2, highlighting its selectivity.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
ValdecoxibCOX-15.0200
ValdecoxibCOX-20.025

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The determination of the mechanism of action and potency of compounds like Valdecoxib involves a variety of in vitro and in vivo assays. A key in vitro experiment is the cyclooxygenase inhibition assay.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound (e.g., a phenylisoxazole derivative) to inhibit the activity of purified human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione is prepared.

  • Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes).

    • The reaction is terminated by the addition of an acid solution.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) or other sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

  • Selectivity Index: The COX-1/COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher index indicates greater selectivity for COX-2.

Other Potential Mechanisms of Phenylisoxazole Derivatives

While COX inhibition is a well-established mechanism, the versatile phenylisoxazole scaffold has been incorporated into molecules targeting other biological pathways. For instance, some phenylisoxazole derivatives have been investigated as:

  • Xanthine Oxidase Inhibitors: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibition of xanthine oxidase, an enzyme involved in gout.[7]

  • Histone Deacetylase (HDAC) Inhibitors: Novel 3-phenylisoxazole derivatives have been designed and synthesized as potential HDAC inhibitors for cancer therapy.[2]

  • Antitubercular Agents: Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives have demonstrated activity against Mycobacterium tuberculosis.[8]

These examples highlight the diverse therapeutic potential of the phenylisoxazole core structure and suggest that the mechanism of action of a specific derivative is highly dependent on its substitution pattern.

Conclusion

The phenylisoxazole moiety is a key pharmacophore in a range of biologically active compounds. The well-studied example of Valdecoxib demonstrates a clear mechanism of action through the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory and analgesic effects. While the specific mechanism of action for 3-Methoxymethoxy-5-phenylisoxazole remains to be elucidated, the broader family of phenylisoxazole derivatives continues to be a rich area of research for the development of new therapeutic agents targeting a variety of diseases. Further investigation into the biological targets of novel derivatives is crucial for understanding their full therapeutic potential and for the rational design of future drug candidates.

References

3-Methoxymethoxy-5-phenylisoxazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Methoxymethoxy-5-phenylisoxazole. In the absence of specific experimental data for this compound, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its physicochemical properties. The influence of the core phenylisoxazole structure and the 3-methoxymethoxy substituent on solubility and stability are discussed. This guide is intended to equip researchers with the necessary information to design and execute robust experimental plans for the evaluation of this and similar molecules.

Introduction

This compound is a synthetic organic compound featuring a phenyl-substituted isoxazole core with a methoxymethyl (MOM) ether at the 3-position. The isoxazole moiety is a common scaffold in medicinal chemistry, known for a range of biological activities.[1][2] The methoxymethoxy group is frequently employed as a protecting group for hydroxyl functionalities.[3][4] Understanding the solubility and stability of this compound is critical for its potential development in various applications, including as a pharmaceutical intermediate or active ingredient. This guide details the standard methodologies for assessing these key parameters.

Predicted Physicochemical Properties

The chemical structure of this compound suggests it is a relatively lipophilic and neutral molecule. The phenyl and isoxazole rings contribute to its aromatic and heterocyclic nature, while the methoxymethoxy group adds an acetal functionality. These features will govern its solubility and stability profile.

Solubility Profile

It is anticipated that this compound will exhibit low aqueous solubility due to the predominance of nonpolar structural elements. The isoxazole ring itself is polar and can participate in hydrogen bonding, which may impart some solubility in polar solvents.[5] However, the phenyl ring and the methoxymethyl group are expected to significantly increase the molecule's lipophilicity.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS)LowHigh lipophilicity due to phenyl and MOM groups.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the isoxazole ring.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighGood solvation of polar and nonpolar functionalities.
Nonpolar Hexane, BenzeneLow to ModerateLimited interaction with the polar isoxazole moiety.[5]
Stability Profile

The stability of this compound will be influenced by the chemical reactivity of the isoxazole ring and the methoxymethoxy ether.

  • Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions. Notably, some isoxazole derivatives can undergo base-catalyzed ring opening.[6] Photochemical degradation leading to rearrangement is also a possibility for isoxazole-containing compounds.[7]

  • Methoxymethoxy (MOM) Ether: The MOM group is an acetal, which is known to be stable under basic and neutral conditions but is labile to acidic conditions, leading to its cleavage to reveal the corresponding alcohol.[8]

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is useful in early discovery phases.[9][10][11] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution in 100% DMSO C Dispense stock solution into 96-well plate A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) D Add buffer to achieve final concentrations B->D C->D E Incubate at room temperature (e.g., 2 hours with shaking) D->E F Measure turbidity (nephelometry) or filter and measure UV absorbance E->F G Determine concentration at which precipitation occurs F->G

Kinetic Solubility Experimental Workflow

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense the stock solution into a 96-well microplate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with shaking.[12][13]

  • Detection: Measure the turbidity of the solutions using a nephelometer or filter the solutions and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[9][10]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[11][14][15]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Add excess solid compound to aqueous buffer B Equilibrate at a constant temperature (e.g., 24-48 hours) A->B C Filter the suspension to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS C->D G cluster_stress Forced Degradation Conditions A This compound B Acidic Hydrolysis (0.1 M HCl) A->B C Basic Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (Elevated Temp.) A->E F Photolytic (ICH Q1B) A->F G Stability-Indicating HPLC Analysis B->G C->G D->G E->G F->G H No Significant Degradation G->H I Significant Degradation G->I K Compound is Stable under tested conditions H->K J Characterize Degradants (LC-MS, NMR) I->J

References

An In-Depth Technical Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Methoxymethoxy-5-phenylisoxazole, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group via methoxymethylation. This guide details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its replication in a laboratory setting.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclization of a β-ketoester with hydroxylamine to form the isoxazole ring. The subsequent step is the protection of the resulting hydroxyl group as a methoxymethyl (MOM) ether.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Methoxymethylation EBA Ethyl Benzoylacetate Reaction1 Cyclization EBA->Reaction1 NH2OH Hydroxylamine Hydrochloride NH2OH->Reaction1 Base1 Sodium Acetate Base1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Intermediate 3-Hydroxy-5-phenylisoxazole Reaction2 O-Alkylation Intermediate->Reaction2 Reaction1->Intermediate MOMCl Chloromethyl methyl ether (MOM-Cl) MOMCl->Reaction2 Base2 Diisopropylethylamine (DIPEA) Base2->Reaction2 Solvent2 Dichloromethane (DCM) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Figure 1: Synthetic workflow for this compound.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for the synthesis is provided below, along with their key properties.

Compound NameRoleFormulaMol. Weight ( g/mol )
Ethyl BenzoylacetateStarting MaterialC₁₁H₁₂O₃192.21
Hydroxylamine HydrochlorideReagentNH₂OH·HCl69.49
Sodium AcetateBaseCH₃COONa82.03
EthanolSolventC₂H₅OH46.07
3-Hydroxy-5-phenylisoxazoleIntermediateC₉H₇NO₂161.16
Chloromethyl methyl ether (MOM-Cl)ReagentCH₃OCH₂Cl80.51
Diisopropylethylamine (DIPEA)BaseC₈H₁₉N129.24
Dichloromethane (DCM)SolventCH₂Cl₂84.93

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

This procedure details the formation of the isoxazole ring through the condensation of ethyl benzoylacetate and hydroxylamine hydrochloride.

Procedure:

  • To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-hydroxy-5-phenylisoxazole.

Quantitative Data (Expected):

ParameterValue
Yield80-90%
Melting Point162-165 °C
AppearanceWhite solid

Spectroscopic Data (Reference):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, OH), 7.85-7.80 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 6.20 (s, 1H, isoxazole-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.5, 163.0, 130.5, 129.2, 128.9, 125.8, 97.5.

Step 2: Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole using chloromethyl methyl ether (MOM-Cl).

Procedure:

  • Suspend 3-hydroxy-5-phenylisoxazole (1 equivalent) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the suspension.

  • Add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Quantitative Data (Expected):

ParameterValue
Yield75-85%
AppearanceColorless oil or low-melting solid

Spectroscopic Data (Reference):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 5.30 (s, 2H, O-CH₂-O), 3.50 (s, 3H, O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 164.0, 130.2, 129.5, 128.8, 126.0, 97.0, 95.0 (O-CH₂-O), 56.5 (O-CH₃).

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The initial cyclization is a classic example of heterocyclic ring formation, driven by the nucleophilic attack of hydroxylamine on the dicarbonyl functionality of the β-ketoester, followed by dehydration. The subsequent methoxymethylation is a standard Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile to displace the chloride from MOM-Cl.

Logical_Relationship Start Starting Materials (Ethyl Benzoylacetate, Hydroxylamine HCl) Intermediate_Formation Formation of Isoxazole Ring (3-Hydroxy-5-phenylisoxazole) Start->Intermediate_Formation Cyclization Reaction Protection Hydroxyl Group Protection Intermediate_Formation->Protection Prerequisite for Methoxymethylation Final_Product Final Product (this compound) Protection->Final_Product Williamson Ether Synthesis

Figure 2: Logical relationship of the synthetic steps.

An In-depth Technical Guide to the Synthesis and Potential Biological Activities of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a literature review and technical guide concerning the synthesis and potential biological activities of 3-Methoxymethoxy-5-phenylisoxazole. Direct literature for this specific compound is scarce. Therefore, this guide is constructed based on established synthetic methodologies for analogous 3,5-disubstituted isoxazoles and the reported biological activities of structurally related compounds.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is a prominent structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This has led to significant interest in the development of novel isoxazole derivatives for potential therapeutic applications. This guide focuses on the synthesis and potential biological profile of a specific derivative, this compound, by examining the literature of its core components and related structures.

Proposed Synthesis of this compound

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4][5][6] Based on this, two primary retrosynthetic pathways can be envisioned for the synthesis of this compound.

Retrosynthetic Analysis:

G cluster_0 Pathway A cluster_1 Pathway B target This compound nitrile_oxide_A Methoxymethoxy Nitrile Oxide target->nitrile_oxide_A alkyne_A Phenylacetylene target->alkyne_A nitrile_oxide_B Benzonitrile Oxide target->nitrile_oxide_B alkyne_B Methoxymethoxyacetylene target->alkyne_B

Caption: Retrosynthetic analysis of this compound.

Pathway A: From Methoxymethoxy Nitrile Oxide and Phenylacetylene

This pathway involves the in situ generation of methoxymethoxy nitrile oxide from a suitable precursor, such as methoxymethoxyaldoxime, followed by its reaction with phenylacetylene.

Experimental Workflow:

Caption: Proposed synthesis of this compound (Pathway A).

Detailed Experimental Protocol (Hypothetical, based on analogous reactions[6][7][8]):

  • Oxime Formation: To a solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium hydroxide or sodium carbonate (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add a halogenating agent like N-chlorosuccinimide (NCS) (1.2 eq) and stir at room temperature for 1-2 hours to form the hydroximoyl chloride. Subsequently, add phenylacetylene (1.0 eq) followed by the slow addition of a base such as triethylamine (1.5 eq) to generate the nitrile oxide in situ. The reaction mixture is then stirred at room temperature or slightly elevated temperature until the cycloaddition is complete.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Pathway B: From Benzonitrile Oxide and Methoxymethoxyacetylene

This alternative pathway utilizes the reaction of benzonitrile oxide, generated from benzaldoxime, with methoxymethoxyacetylene.

Experimental Workflow:

G cluster_0 Potential Biological Targets isoxazole 3,5-Disubstituted Isoxazole Core (e.g., this compound) enzyme Enzymes (e.g., Xanthine Oxidase) isoxazole->enzyme Inhibition receptor Receptors isoxazole->receptor Modulation ion_channel Ion Channels isoxazole->ion_channel Blockade/Opening pathogen Pathogen-specific Targets (Bacteria, Fungi, Viruses) isoxazole->pathogen Disruption of Cellular Processes

References

An In-depth Technical Guide to 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxymethoxy-5-phenylisoxazole, a substituted isoxazole of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its novelty, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and details potential biological activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar isoxazole derivatives.

Chemical Identity and Properties

While a dedicated CAS Number for this compound has not been identified in public databases, several structurally similar compounds are well-documented. These analogs provide a basis for predicting the properties of the target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Methoxy-3-phenylisoxazole18803-02-6[1]C10H9NO2175.18[1]
3-(4-Methoxyphenyl)-5-phenylisoxazole3672-52-4[2]C16H13NO2251.29[2]
5-(4-Methoxyphenyl)-3-phenylisoxazole3672-51-3[3]C16H13NO2251.28[3]
3-Methyl-5-phenylisoxazole1008-75-9[4]C10H9NO159.18[4]
This compound (Predicted) Not Available C11H11NO3 205.21

Synthetic Protocol: A Proposed Route

The synthesis of this compound can be approached through a multi-step process involving the protection of a hydroxyl group, followed by a classic isoxazole ring formation via a 1,3-dipolar cycloaddition reaction.

Experimental Workflow

cluster_synthesis Synthetic Pathway A 3-Hydroxyisoxazole B Protection with MOM-Cl A->B (CH3OCH2Cl), DIPEA, DCM C 3-Methoxymethoxyisoxazole B->C D Halogenation (e.g., NBS) C->D N-Bromosuccinimide, ACN E 3-Methoxymethoxy-4-bromoisoxazole D->E F Suzuki Coupling with Phenylboronic Acid E->F Pd(PPh3)4, Na2CO3, Toluene/H2O G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Protection of 3-Hydroxyisoxazole

  • To a solution of 3-hydroxyisoxazole (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methoxymethoxyisoxazole.

Step 2: Bromination

  • Dissolve the 3-methoxymethoxyisoxazole (1.0 eq) in acetonitrile (ACN, 0.3 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-methoxymethoxy-4-bromoisoxazole, which may be used in the next step without further purification.

Step 3: Suzuki Coupling

  • To a degassed mixture of toluene and 2M aqueous sodium carbonate, add 3-methoxymethoxy-4-bromoisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the final product, this compound, by flash column chromatography.

Potential Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8][9] The phenylisoxazole scaffold, in particular, is a common feature in molecules targeting various enzymes and receptors.[2]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of similar compounds, this compound could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade.

cluster_pathway Hypothetical Anti-Inflammatory Pathway cluster_nucleus Hypothetical Anti-Inflammatory Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, IL-6) Nucleus->Gene induces Compound 3-Methoxymethoxy- 5-phenylisoxazole Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Analysis:

  • Calculate the percentage inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the NO production).

Conclusion

This compound represents a novel chemical entity with significant potential for further investigation. This guide provides a foundational framework for its synthesis and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The hypothesized anti-inflammatory activity, mediated through the NF-κB pathway, offers a clear direction for initial biological screening. Further studies are warranted to confirm these predictions and to fully elucidate the pharmacological profile of this promising compound.

References

molecular weight of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Methoxymethoxy-5-phenylisoxazole and Related Isoxazole Derivatives

This technical guide provides a detailed overview of the calculated chemical properties of this compound, placed in the context of the broader class of isoxazole derivatives. Due to the novelty of the specific compound, experimental data is supplemented with information from structurally related molecules to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Calculated Molecular Weight: 205.21 g/mol

For comparison, the properties of several related, publicly documented isoxazole derivatives are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Calculated) C₁₁H₁₁NO₃205.21Not Available
3-Phenylisoxazole[1]C₉H₇NO145.161006-65-1[1]
3-Methyl-5-phenylisoxazole[2]C₁₀H₉NO159.181008-75-9[2]
3-(p-methoxyphenyl)-5-phenylisoxazole[3]C₁₆H₁₃NO₂251.283672-52-4[3]
5-(4-methoxyphenyl)-3-phenylisoxazole[4]C₁₆H₁₃NO₂251.283672-51-3[4]
3-Phenylisoxazole-5-carboxylic Acid[5]C₁₀H₇NO₃189.1714442-12-7[5]
3-(4-Methoxyphenyl)isoxazole-5-carbaldehydeC₁₁H₉NO₃203.19Not Available

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and efficient method involves the 1,3-dipolar cycloaddition reaction.[6] This approach offers regioselective control and proceeds under mild conditions.

General Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3,5-disubstituted isoxazoles.[6]

Objective: To synthesize a 3,5-disubstituted isoxazole ring from an aldoxime and an alkyne.

Materials:

  • Substituted aldoxime

  • Substituted alkyne (e.g., propargyl bromide)

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., DMF/water mixture)

  • Base (e.g., a tertiary amine)

Procedure:

  • Preparation of the Nitrile Oxide Precursor: The substituted aldoxime is dissolved in the chosen solvent system. N-Chlorosuccinimide (NCS) is added portion-wise at room temperature to generate the corresponding α-chloro aldoxime in situ.

  • Generation of the Nitrile Oxide: A base is added to the reaction mixture to facilitate the elimination of HCl, forming the reactive nitrile oxide intermediate.

  • Cycloaddition Reaction: The substituted alkyne is introduced into the reaction mixture. The 1,3-dipolar cycloaddition between the in situ-generated nitrile oxide and the alkyne proceeds to form the isoxazole ring. The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final 3,5-disubstituted isoxazole.

G cluster_prep Step 1: Nitrile Oxide Generation cluster_cyclo Step 2: Cycloaddition cluster_iso Step 3: Isolation A Aldoxime + NCS B In situ α-chloro aldoxime A->B C Base-mediated elimination B->C D Reactive Nitrile Oxide C->D F 1,3-Dipolar Cycloaddition D->F E Alkyne Substrate E->F G Crude Product Mixture F->G H Purification (Chromatography) G->H I Pure 3,5-Disubstituted Isoxazole H->I

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Biological Activity and Signaling Pathways

Isoxazole derivatives are recognized as important pharmacophores due to their presence in numerous bioactive natural products and synthetic drugs.[7] They exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[8][9] The isoxazole ring can participate in hydrogen bonding with various enzymes and receptors, contributing to its biological effects.[7]

While the specific biological targets of this compound are unknown, research on related compounds suggests potential areas of investigation. For instance, some complex heterocyclic molecules have been shown to modulate pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB-ERK/PI3K-CREB signaling cascade, which is crucial for neuronal survival and plasticity.[8] The evaluation of novel isoxazoles against such pathways could reveal new therapeutic applications.

G cluster_pathway Hypothetical Target Signaling Pathway ligand Isoxazole Derivative receptor Cell Surface Receptor (e.g., TrkB) ligand->receptor Binding & Activation pi3k PI3K receptor->pi3k erk ERK receptor->erk creb CREB pi3k->creb erk->creb response Cellular Response (e.g., Gene Expression, Cell Survival) creb->response Modulation

Caption: A potential signaling pathway for investigation with novel isoxazole compounds.

References

Predicted Bioactivity of 3-Methoxymethoxy-5-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, 3-Methoxymethoxy-5-phenylisoxazole. In the absence of direct experimental data, this report leverages in silico predictive modeling and extensive structure-activity relationship (SAR) analysis of analogous isoxazole and phenylisoxazole derivatives to forecast its potential therapeutic applications. The primary predicted activities for this compound lie in the realms of oncology, infectious diseases, and inflammatory disorders. This document outlines the methodologies for these predictions, presents the predicted bioactivity data in a structured format, describes relevant experimental protocols for future validation, and visualizes potential signaling pathways and experimental workflows.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound, this compound, is a novel derivative whose biological profile has not yet been experimentally determined. This guide aims to provide a predictive assessment of its bioactivity to inform and direct future research and development efforts. By analyzing the structural features of the title compound—namely the 5-phenylisoxazole core and the 3-methoxymethoxy substituent—we can infer its likely biological targets and therapeutic potential. The methoxymethoxy (MOM) group, while often used as a protecting group in organic synthesis, can also influence a molecule's pharmacokinetic and pharmacodynamic properties.

Predicted Bioactivity Profile

The bioactivity of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) online tool, which analyzes the structure of a compound to predict its likely biological activities based on a vast training set of known active substances. The results indicate a high probability of activity in several key therapeutic areas.

Data Presentation: Predicted Activities

The following table summarizes the most probable biological activities for this compound as predicted by PASS Online. The 'Pa' value represents the probability of the compound being active, while the 'Pi' value represents the probability of it being inactive.

Predicted Biological ActivityPa (Probability "to be active")Pi (Probability "to be inactive")
Antineoplastic0.8540.004
Apoptosis agonist0.7620.011
Kinase Inhibitor0.7150.023
Antibacterial0.6890.015
Antifungal0.6520.021
Anti-inflammatory0.6310.034
NF-kappaB pathway inhibitor0.5880.045
Cytochrome P450 inhibitor0.8120.007

Predicted Mechanism of Action and Signaling Pathways

Based on the predicted activities and the known mechanisms of structurally similar phenylisoxazole derivatives, this compound is likely to exert its effects through the modulation of key cellular signaling pathways.

Anticancer Activity

The predicted antineoplastic and apoptosis-agonist activities suggest that the compound may induce programmed cell death in cancer cells. Many isoxazole derivatives have been shown to target signaling pathways involved in cell survival and proliferation.[1] A potential mechanism is the inhibition of protein kinases that are often dysregulated in cancer, or the modulation of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and inflammation.[2]

anticancer_pathway This compound This compound Kinase Kinase This compound->Kinase Inhibition NF-kappaB NF-kappaB This compound->NF-kappaB Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Proliferation Proliferation Kinase->Proliferation Survival Survival Kinase->Survival NF-kappaB->Survival Cancer Growth Cancer Growth Proliferation->Cancer Growth Survival->Cancer Growth

Predicted Anticancer Mechanism

Antimicrobial Activity

The predicted antibacterial and antifungal activities are consistent with reports on other isoxazole-containing compounds. The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

The predicted anti-inflammatory activity may be linked to the inhibition of the NF-κB pathway, a central mediator of inflammatory responses.[2] By inhibiting NF-κB, the compound could reduce the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols for Bioactivity Validation

To validate the predicted bioactivities of this compound, a series of standard in vitro assays are recommended.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and validation of the predicted biological activities.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_validation Secondary Validation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Characterization->Antimicrobial Assay (MIC) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Characterization->Anti-inflammatory Assay (NO) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Assay (MTT)->Kinase Inhibition Assay Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assay (MIC)->Mechanism of Action Studies

Bioactivity Screening Workflow

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound against various cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial and fungal strains.[4]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) and Bioisosterism

The predicted bioactivity of this compound is informed by the SAR of related compounds.

  • 5-Phenylisoxazole Core: This core structure is common in many biologically active molecules and is crucial for interacting with various biological targets. Substitutions on the phenyl ring can significantly modulate activity.

  • 3-Alkoxy Group: The presence of an alkoxy group at the 3-position of the isoxazole ring is often associated with potent biological activity. The methoxymethoxy group in the title compound is a bioisostere of a hydroxyl or simple methoxy group. While the MOM group is generally considered metabolically labile and can be cleaved to the corresponding alcohol, its presence may influence solubility and cell permeability.[5] The difluoroethyl group is a known bioisostere for the methoxy group that can enhance metabolic stability.

The logical relationship for considering bioisosteric replacements is depicted below.

bioisosterism 3-Methoxymethoxy 3-Methoxymethoxy 3-Hydroxy 3-Hydroxy 3-Methoxymethoxy->3-Hydroxy Metabolic conversion 3-Methoxy 3-Methoxy 3-Hydroxy->3-Methoxy Structural analog 3-Difluoroethoxy 3-Difluoroethoxy 3-Methoxy->3-Difluoroethoxy Bioisosteric replacement Metabolic Stability Metabolic Stability 3-Difluoroethoxy->Metabolic Stability Improves

Bioisosteric Relationships

Conclusion

While experimental validation is essential, this in-depth predictive analysis provides a strong rationale for investigating this compound as a potential lead compound in the fields of oncology, infectious diseases, and inflammation. The provided data and protocols offer a clear roadmap for the initial stages of its biological evaluation. Future studies should focus on the synthesis and in vitro testing of this compound to confirm the predicted activities and to explore its mechanism of action in more detail. Furthermore, the metabolic stability of the methoxymethoxy group should be experimentally determined to guide further lead optimization efforts.

References

Methodological & Application

Synthesis of 3-Methoxymethoxy-5-phenylisoxazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methoxymethoxy-5-phenylisoxazole, a potentially valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group via methoxymethylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific experimental data for the final product is not widely reported; therefore, the yield for the second step is an estimated value based on typical methoxymethylation reactions.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
13-Hydroxy-5-phenylisoxazoleC₉H₇NO₂161.16Not Reported>95
2This compoundC₁₁H₁₁NO₃205.21~85-95 (Estimated)>98

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole cluster_step2 Step 2: Methoxymethylation ethyl_benzoylacetate Ethyl Benzoylacetate step1_reaction Reaction ethyl_benzoylacetate->step1_reaction hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->step1_reaction naoh NaOH naoh->step1_reaction hydrolysis Acidic Hydrolysis (HCl) step1_reaction->hydrolysis product1 3-Hydroxy-5-phenylisoxazole hydrolysis->product1 product1_input 3-Hydroxy-5-phenylisoxazole product1->product1_input step2_reaction Reaction product1_input->step2_reaction momcl Methoxymethyl chloride (MOM-Cl) momcl->step2_reaction base Base (e.g., DIPEA) base->step2_reaction workup Aqueous Workup & Purification step2_reaction->workup final_product This compound workup->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

This protocol is adapted from a known procedure for the preparation of 5-phenyl-3-hydroxyisoxazole.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 40 g of NaOH in a mixture of 200 mL of water and 300 mL of ethanol.

  • To this solution, add 69.5 g of hydroxylamine hydrochloride.

  • Adjust the pH of the resulting solution to 10.0 by the dropwise addition of a 2N sodium hydroxide solution in a 3:2 mixture of ethanol and water.

  • In a separate vessel, cool the reaction mixture in an ice bath.

  • Simultaneously, add 192 g of ethyl benzoylacetate and the 2N sodium hydroxide in ethanol/water solution dropwise to the reaction mixture, maintaining the pH at 10 ± 0.3.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a mixture of 500 g of concentrated hydrochloric acid and 500 g of ice.

  • Add 2.5 liters of ethanol to the mixture and heat under reflux for 3 hours.

  • Following reflux, add 2 liters of water and cool the mixture.

  • The precipitated crystals of 3-hydroxy-5-phenylisoxazole are collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

This is a general protocol for the methoxymethylation of a phenolic hydroxyl group and can be adapted for 3-hydroxy-5-phenylisoxazole.

Materials:

  • 3-Hydroxy-5-phenylisoxazole

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the stirred solution.

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.5-2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Expected Characterization Data

1H NMR (CDCl3, 400 MHz):

  • δ ~7.7-7.8 ppm (m, 2H, Ar-H)

  • δ ~7.4-7.5 ppm (m, 3H, Ar-H)

  • δ ~6.4 ppm (s, 1H, isoxazole-H)

  • δ ~5.4 ppm (s, 2H, O-CH₂-O)

  • δ ~3.5 ppm (s, 3H, O-CH₃)

13C NMR (CDCl3, 100 MHz):

  • δ ~170 ppm (C=N)

  • δ ~165 ppm (C-O-MOM)

  • δ ~130 ppm (Ar-C)

  • δ ~129 ppm (Ar-CH)

  • δ ~128 ppm (Ar-C)

  • δ ~126 ppm (Ar-CH)

  • δ ~100 ppm (isoxazole-CH)

  • δ ~95 ppm (O-CH₂-O)

  • δ ~57 ppm (O-CH₃)

Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected yield and characterization data are estimates and may vary based on experimental conditions.

Application Notes and Protocols: Purification of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the purification of 3-Methoxymethoxy-5-phenylisoxazole from a typical reaction mixture. Isoxazole derivatives are significant scaffolds in medicinal chemistry, and obtaining high-purity material is crucial for subsequent biological evaluation and drug development. The following protocols for extraction, column chromatography, and crystallization have been optimized to effectively remove common impurities, such as starting materials and reaction byproducts.

Reaction and Impurity Profile

The synthesis of this compound typically involves the reaction of a substituted acetophenone with an appropriate reagent to form the isoxazole ring, followed by protection of a hydroxyl group as a methoxymethyl (MOM) ether. Potential impurities may include unreacted starting materials, the deprotected hydroxyl intermediate, and other side-products. Thin Layer Chromatography (TLC) is an essential tool for monitoring the reaction progress and the efficiency of the purification steps.

Purification Workflow

The overall purification strategy involves an initial workup with an aqueous extraction to remove water-soluble impurities. This is followed by column chromatography for the separation of the target compound from closely related organic impurities. Finally, crystallization is employed to achieve high purity suitable for analytical characterization and biological assays.

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Extraction) reaction->workup Dilute with organic solvent & wash with brine chromatography Silica Gel Column Chromatography workup->chromatography Concentrate organic layer crystallization Crystallization chromatography->crystallization Pool & concentrate pure fractions pure_product Pure 3-Methoxymethoxy- 5-phenylisoxazole crystallization->pure_product Filter & dry crystals

Caption: Purification workflow for this compound.

Experimental Protocols

Aqueous Workup (Extraction)

This initial step aims to remove inorganic salts and water-soluble organic byproducts from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with ethyl acetate (10 volumes relative to the initial reaction solvent volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 5 volumes).

    • Brine (1 x 5 volumes).

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Silica Gel Column Chromatography

This is the primary purification step to separate the target compound from non-polar and closely related polar impurities. The progress of the separation is monitored by TLC.[1][2][3]

Materials:

  • Crude product from workup

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient starts from 100% hexanes and gradually increases to 20% ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product (identified by a single spot on TLC at the correct Rf value).

  • Concentrate the pooled fractions under reduced pressure to obtain the purified product.

Crystallization

The final step to obtain a highly pure, crystalline solid.[4][5][6]

Materials:

  • Purified product from chromatography

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hexanes or Heptane

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified product in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.

  • Slowly add hexanes or heptane dropwise until the solution becomes slightly turbid.

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • For complete crystallization, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization).

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical data obtained during the purification of this compound starting from a 5 mmol scale reaction.

Purification StepParameterValue
Reaction Scale Starting Material5 mmol
Aqueous Workup Crude Yield~90-95%
Crude Purity (by ¹H NMR)~75-85%
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemHexanes:Ethyl Acetate (9:1 to 8:2)
Isolated Yield70-80%
Purity (by TLC)>98%
Crystallization Solvent SystemEthanol/Hexanes
Final Yield65-75%
Final Purity (by HPLC) >99.5%
Melting PointTo be determined

Concluding Remarks

The described multi-step purification protocol consistently yields this compound with high purity. The combination of extraction, column chromatography, and crystallization is effective in removing a wide range of impurities. Researchers and drug development professionals can adapt this protocol for various scales of synthesis. It is always recommended to perform a small-scale trial to optimize the solvent systems for chromatography and crystallization for each specific reaction batch.

References

Application Notes and Protocols for the Isoxazole-Based Chemical Probe: Luminespib (NVP-AUY922)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 3-Methoxymethoxy-5-phenylisoxazole is not extensively characterized in scientific literature, the isoxazole scaffold is a cornerstone in the development of potent and selective chemical probes. This document provides detailed application notes and protocols for a well-studied isoxazole-containing compound, Luminespib (NVP-AUY922) , which serves as an exemplary chemical probe for studying the function of Heat Shock Protein 90 (HSP90).

Luminespib is a potent, third-generation, synthetic HSP90 inhibitor that binds to the ATP-binding pocket in the N-terminus of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[1][2] Many of these client proteins are crucial for tumor cell proliferation and survival, making Luminespib a valuable tool in cancer research.[2] These notes are intended to guide researchers in utilizing Luminespib to investigate HSP90-related signaling pathways.

Chemical Information

PropertyValue
IUPAC Name 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
Synonyms NVP-AUY922, AUY922, VER52296
Molecular Formula C₂₆H₃₁N₃O₅
Molecular Weight 465.54 g/mol
CAS Number 747412-49-3
Appearance White to light yellow solid powder
Solubility Soluble in DMSO, not in water

Mechanism of Action

Luminespib is a highly potent inhibitor of HSP90α and HSP90β.[3][4] Its mechanism of action involves the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[1] Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α).[2] Inhibition of HSP90 function by Luminespib results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][5] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70.[1][3]

HSP90_Inhibition_Pathway HSP90 Inhibition by Luminespib cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Luminespib HSP90 HSP90 Active_Complex HSP90-ATP-Client Complex HSP90->Active_Complex Forms Inactive_HSP90 Inactive HSP90 HSP90->Inactive_HSP90 ATP ATP ATP->HSP90 Binds Client_Protein Client_Protein Client_Protein->Active_Complex Proteasome Proteasome Client_Protein->Proteasome Ubiquitination Folded_Protein Properly Folded Client Protein Active_Complex->Folded_Protein Promotes Folding Luminespib Luminespib Luminespib->HSP90 Inhibits ATP Binding Degradation Client Protein Degradation Proteasome->Degradation

Figure 1. HSP90 Inhibition by Luminespib.

Data Presentation

In Vitro Activity of Luminespib
TargetAssay TypeIC₅₀ (nM)Reference
HSP90αFluorescence Polarization7.8 - 13[3][4][5]
HSP90βFluorescence Polarization21[3][4][5]
GRP94Fluorescence Polarization535[5]
TRAP-1Fluorescence Polarization85[5]
Cellular Activity of Luminespib (GI₅₀ values)
Cell LineCancer TypeGI₅₀ (nM)Reference
A549Non-Small Cell Lung Cancer60[4]
BT-474Breast Cancer3 - 126[6]
NCI-N87Gastric Cancer2 - 40[3]
Pancreatic Cancer CellsPancreatic Cancer~10[4]
Various Human Tumor LinesMultiple2.3 - 49.6[4][5]

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol determines the effect of Luminespib on cell proliferation.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat Treat with varying concentrations of Luminespib Incubate_24h->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_Reagent Add MTT or SRB reagent Incubate_72h->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze Analyze data and calculate GI₅₀ Measure_Absorbance->Analyze

References

Application Notes and Protocols: 3-Substituted-5-Phenylisoxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or established medicinal chemistry applications were found for the compound "3-Methoxymethoxy-5-phenylisoxazole" in the public domain. The following application notes and protocols are representative of the broader class of 3-substituted-5-phenylisoxazole derivatives and are provided for research and development purposes. The data presented is illustrative and based on activities reported for structurally related isoxazole compounds.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Phenylisoxazole derivatives, in particular, have been extensively investigated as potential therapeutic agents, demonstrating a range of biological effects including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][4][5] The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities in organic synthesis and can also be used to modulate the physicochemical properties of a lead compound, such as solubility and metabolic stability. This document provides an overview of the potential applications of 3-substituted-5-phenylisoxazole derivatives, with a focus on their evaluation as anticancer agents, along with detailed protocols for their synthesis and biological characterization.

Potential Therapeutic Applications

Anticancer Activity

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents. Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key signaling enzymes like protein kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization.[1][2][5] The phenylisoxazole core can be strategically functionalized to target specific molecular pathways implicated in cancer progression.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[8][9] For instance, derivatives of 3,4-diaryl isoxazoles have shown potent inhibition of Casein Kinase 1 (CK1).[8] By modifying the substituents on the phenyl and isoxazole rings, it is possible to achieve selectivity for different kinase targets.

Data Presentation: Biological Activities of Representative Phenylisoxazole Derivatives

The following tables summarize hypothetical but representative quantitative data for a series of 3-substituted-5-phenylisoxazole derivatives, illustrating their potential as anticancer agents and kinase inhibitors.

Table 1: In Vitro Antiproliferative Activity against Human Cancer Cell Lines

Compound IDR-Group at position 3Cell LineIC₅₀ (µM)
PI-001 -OCH₃MCF-7 (Breast)8.5
PI-001 -OCH₃PC-3 (Prostate)12.2
PI-002 -ClMCF-7 (Breast)5.1
PI-002 -ClPC-3 (Prostate)7.8
PI-003 -CF₃MCF-7 (Breast)2.3
PI-003 -CF₃PC-3 (Prostate)4.5
Doxorubicin (Control)MCF-7 (Breast)0.9
Doxorubicin (Control)PC-3 (Prostate)1.2

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay after 72 hours of treatment. Data is illustrative.

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDR-Group at position 3Target KinaseIC₅₀ (nM)
PI-001 -OCH₃VEGFR2350
PI-002 -ClVEGFR2120
PI-003 -CF₃VEGFR245
Sorafenib (Control)VEGFR225

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Data is illustrative.

Table 3: Apoptosis Induction in MCF-7 Cells

Compound IDConcentration (µM)% Apoptotic Cells (Annexin V positive)
PI-003 115.2
PI-003 548.6
PI-003 1075.3
Staurosporine 1 (Control)85.1

% Apoptotic cells were determined by Annexin V/PI staining followed by flow cytometry after 24 hours of treatment. Data is illustrative.

Experimental Protocols

General Synthesis of 3-Substituted-5-Phenylisoxazoles via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles through a one-pot, three-step reaction involving the formation of an aldoxime, its conversion to a nitrile oxide, and subsequent [3+2] cycloaddition with an alkyne.

Materials:

  • Substituted benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Choline chloride:urea (1:2 molar ratio) as a deep eutectic solvent (DES)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted benzaldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

  • Stir the resulting mixture at 50°C for 1 hour to form the aldoxime.

  • Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for 3 hours. This in situ generates the corresponding nitrile oxide.

  • Add phenylacetylene (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50°C.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3-substituted-5-phenylisoxazole.

MTT Assay for Antiproliferative Activity

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized phenylisoxazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase, such as VEGFR2, using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound, the kinase substrate, and the VEGFR2 enzyme in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include controls for no enzyme and no inhibitor.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Incubate for 40-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][2][3][4]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations for 24 hours. Include an untreated control.

  • Harvest the cells, including both floating and adherent cells, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Syn Synthesis of Phenylisoxazole Derivatives Pur Purification (Column Chromatography) Syn->Pur Char Characterization (NMR, MS) Pur->Char MTT Antiproliferative Assay (MTT) Char->MTT Kinase Kinase Inhibition Assay Char->Kinase Apop Apoptosis Assay (Annexin V) MTT->Apop IC50 IC50 Determination MTT->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound Phenylisoxazole Derivative Compound->RTK

References

Application Notes and Protocols for the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-Methoxymethoxy-5-phenylisoxazole, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the initial formation of a 5-phenylisoxazol-3-ol intermediate, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Phenylisoxazol-3-ol cluster_step2 Step 2: Methoxymethylation A Ethyl Benzoylacetate E Reaction Mixture A->E B Hydroxylamine Hydrochloride B->E C Sodium Bicarbonate C->E D Ethanol/Water D->E F Reflux E->F G Acidification (HCl) F->G H Precipitation & Filtration G->H I 5-Phenylisoxazol-3-ol H->I J 5-Phenylisoxazol-3-ol N Reaction at 0°C to rt J->N K Chloromethyl methyl ether (MOM-Cl) K->N L N,N-Diisopropylethylamine (DIPEA) L->N M Dichloromethane (DCM) M->N O Aqueous Workup N->O P Purification (Chromatography) O->P Q This compound P->Q

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Reagents and Materials for Step 1: Synthesis of 5-Phenylisoxazol-3-ol

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Ethyl BenzoylacetateC₁₁H₁₂O₃192.211.001.019.22 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.201.28.34 g
Sodium BicarbonateNaHCO₃84.012.502.521.00 g
Ethanol (95%)C₂H₅OH46.07--100 mL
WaterH₂O18.02--100 mL
Hydrochloric Acid (conc.)HCl36.46--As needed

Table 2: Reagents and Materials for Step 2: Methoxymethylation

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
5-Phenylisoxazol-3-olC₉H₇NO₂161.161.001.016.12 g
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.511.501.512.08 g (9.0 mL)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.002.025.85 g (34.6 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--200 mL

Table 3: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Yield (Expected)
5-Phenylisoxazol-3-olC₉H₇NO₂161.16White to off-white solid70-85%
This compoundC₁₁H₁₁NO₃205.21Colorless oil or low-melting solid80-95%

Experimental Protocols

Step 1: Synthesis of 5-Phenylisoxazol-3-ol

This procedure is adapted from established methods for the synthesis of isoxazol-5(4H)-ones from β-ketoesters and hydroxylamine.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (19.22 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and sodium bicarbonate (21.00 g, 250 mmol).

  • Solvent Addition: To the flask, add a mixture of 95% ethanol (100 mL) and water (100 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of 5-phenylisoxazol-3-ol will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Dry the solid in a vacuum oven at 50°C to a constant weight. The product is typically of sufficient purity for the next step. If further purification is required, recrystallization from an ethanol-water mixture can be performed.

Step 2: Methoxymethylation to Yield this compound

This protocol is a general procedure for the methoxymethyl (MOM) protection of hydroxyl groups on heterocyclic systems.

  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 5-phenylisoxazol-3-ol (16.12 g, 100 mmol) and dissolve it in anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath and add N,N-diisopropylethylamine (DIPEA, 34.6 mL, 200 mmol) dropwise.

  • MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 9.0 mL, 150 mmol) to the reaction mixture at 0°C. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. Handle with extreme care and use appropriate containment measures.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols for the Analytical Characterization of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Methoxymethoxy-5-phenylisoxazole. The methods described herein are fundamental for confirming the identity, purity, and stability of this compound, which is crucial for research, development, and quality control purposes.

Compound Information

PropertyValue
IUPAC Name 3-(Methoxymethoxy)-5-phenyl-1,2-oxazole
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Chemical Structure O=C1C=C(N=C1OC(OC)C)C2=CC=CC=C2

Analytical Techniques for Characterization

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic and chromatographic techniques to elucidate the molecular structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

2.1.1. Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm for this compound. These predictions are based on the analysis of similar isoxazole derivatives.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80 - 7.75m2HPhenyl H (ortho)
~7.50 - 7.40m3HPhenyl H (meta, para)
~6.50s1HIsoxazole H-4
~5.40s2HO-CH₂-O
~3.50s3HO-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170.0Isoxazole C-5
~165.0Isoxazole C-3
~130.0Phenyl C (para)
~129.0Phenyl C (meta)
~127.0Phenyl C (ipso)
~126.0Phenyl C (ortho)
~98.0Isoxazole C-4
~95.0O-CH₂-O
~57.0O-CH₃

2.1.2. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Raw Data C->E D->E F Assign Peaks E->F G Structural Confirmation F->G

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structure.

2.3.1. Expected Mass Spectrometry Data

Table 4: Predicted ESI-MS Data

m/zIon
206.0761[M+H]⁺
228.0580[M+Na]⁺

2.3.2. Experimental Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Parameters (ESI Positive Mode):

    • Ion Source: ESI

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50 - 500 m/z

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to support the proposed structure.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse Sample into ESI Source A->B C Acquire Mass Spectrum B->C D Determine Molecular Ion Peak C->D E Analyze Fragmentation Pattern C->E F Molecular Formula Confirmation D->F E->F

Caption: Workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound. [7][8][9] 2.4.1. HPLC Method Parameters

Table 5: Suggested HPLC Method

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

2.4.2. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., inject a standard solution multiple times) to ensure the precision of the system.

  • Analysis: Inject the prepared sample solution and record the chromatogram.

  • Data Processing: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phase C Equilibrate System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient & Detect D->E F Integrate Chromatogram E->F G Calculate Purity F->G

Caption: Workflow for HPLC purity analysis.

Summary

The combination of NMR, FTIR, Mass Spectrometry, and HPLC provides a robust analytical workflow for the comprehensive characterization of this compound. NMR and Mass Spectrometry are primary tools for structural confirmation, while FTIR provides information on functional groups. HPLC is essential for determining the purity of the compound. The protocols and expected data presented in these application notes serve as a guide for researchers and scientists in the successful analysis of this isoxazole derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Methoxymethoxy-5-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the formation of the key intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This method is designed to be scalable, efficient, and reproducible, making it suitable for laboratory and pilot-plant scale production. Detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow are included to ensure clarity and successful implementation.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that feature widely in pharmaceuticals and agrochemicals due to their diverse biological activities. The specific target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, where the MOM group acts as a stable protecting group for the 3-hydroxy functionality of the isoxazole ring. The ability to produce this compound on a large scale is crucial for advancing drug discovery programs that utilize this scaffold. The following protocol is based on established chemical principles for isoxazole synthesis and alcohol protection, adapted for scalability and efficiency.

Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence. The first step involves the cyclization reaction of ethyl benzoylacetate with hydroxylamine to yield 3-hydroxy-5-phenylisoxazole. The second step is the protection of the hydroxyl group of this intermediate using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Overall Reaction Scheme

Overall_Reaction_Scheme ethyl_benzoylacetate Ethyl Benzoylacetate step1 Step 1: Cyclization ethyl_benzoylacetate->step1 hydroxylamine + Hydroxylamine hydroxylamine->step1 intermediate 3-Hydroxy-5-phenylisoxazole step2 Step 2: MOM Protection intermediate->step2 mom_cl + MOM-Cl mom_cl->step2 final_product This compound step1->intermediate step2->final_product

Caption: Overall two-step synthetic route to this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-Hydroxy-5-phenylisoxazole

This procedure details the synthesis of the isoxazole core structure.

Materials and Equipment:

  • Large-scale reaction vessel equipped with mechanical stirring, reflux condenser, and temperature control.

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard filtration and drying equipment

Procedure:

  • Preparation of Hydroxylamine Solution: In a suitable container, dissolve hydroxylamine hydrochloride in water. In a separate container, prepare a solution of sodium hydroxide in water. Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with cooling to maintain the temperature below 20 °C. Caution: This reaction is exothermic.

  • Reaction Setup: Charge the reaction vessel with ethanol and ethyl benzoylacetate. Begin agitation.

  • Addition of Hydroxylamine: Slowly add the freshly prepared hydroxylamine solution to the reaction vessel.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. Add water to the residue and acidify with hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash with cold water. Dry the product under vacuum to afford 3-hydroxy-5-phenylisoxazole as a solid.

Step 2: Large-Scale Synthesis of this compound

This procedure details the protection of the hydroxyl group of the isoxazole intermediate.

Materials and Equipment:

  • Large-scale reaction vessel equipped with mechanical stirring, an addition funnel, and temperature control, under an inert atmosphere (e.g., nitrogen or argon).

  • 3-Hydroxy-5-phenylisoxazole

  • Chloromethyl methyl ether (MOM-Cl) - Caution: MOM-Cl is a carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Charge the reaction vessel with 3-hydroxy-5-phenylisoxazole and dichloromethane. Cool the mixture to 0 °C under an inert atmosphere.

  • Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) to the suspension.

  • Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl) dropwise via an addition funnel, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis.

Table 1: Reactant Stoichiometry and Yields

StepReactant 1Molar Equiv.Reactant 2Molar Equiv.ProductTheoretical YieldActual Yield (%)
1Ethyl Benzoylacetate1.0Hydroxylamine1.23-Hydroxy-5-phenylisoxazole(Calculated)85-95%
23-Hydroxy-5-phenylisoxazole1.0MOM-Cl1.5This compound(Calculated)80-90%

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-Hydroxy-5-phenylisoxazoleC₉H₇NO₂161.16White to off-white solid162-165
This compoundC₁₁H₁₁NO₃205.21Colorless oil or low melting solidN/A

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow start Start prep_hydroxylamine Prepare Hydroxylamine Solution start->prep_hydroxylamine charge_reactants1 Charge Reactor with Ethyl Benzoylacetate & Ethanol start->charge_reactants1 add_hydroxylamine Add Hydroxylamine Solution prep_hydroxylamine->add_hydroxylamine charge_reactants1->add_hydroxylamine reflux Reflux for 4-6 hours add_hydroxylamine->reflux workup1 Cool, Concentrate, Acidify & Precipitate reflux->workup1 isolate1 Filter, Wash & Dry Product 1 workup1->isolate1 product1 3-Hydroxy-5-phenylisoxazole isolate1->product1 charge_reactants2 Charge Reactor with Product 1 & DCM (Inert Atmosphere, 0 °C) product1->charge_reactants2 add_base Add DIPEA charge_reactants2->add_base add_momcl Add MOM-Cl add_base->add_momcl react Stir at RT for 12-18 hours add_momcl->react workup2 Quench, Extract & Wash react->workup2 isolate2 Dry & Concentrate workup2->isolate2 purify Purify by Column Chromatography isolate2->purify final_product This compound purify->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Considerations

  • Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety goggles) in a certified chemical fume hood.

  • The preparation of the hydroxylamine solution from hydroxylamine hydrochloride and sodium hydroxide is exothermic and should be performed with adequate cooling.

  • All reactions should be carried out in well-ventilated areas.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The provided application notes and protocols describe a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this key intermediate in quantities suitable for further synthetic elaboration and biological evaluation. The clear presentation of data and visual workflow is intended to facilitate the successful implementation of this synthetic route.

3-Methoxymethoxy-5-phenylisoxazole: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxymethoxy-5-phenylisoxazole serves as a valuable intermediate in organic synthesis, offering a strategic advantage in the construction of complex molecules. The methoxymethyl (MOM) ether acts as a stable protecting group for the 3-hydroxy functionality of the isoxazole ring, allowing for a wide range of chemical transformations at other positions of the molecule. This protecting group can be readily introduced and subsequently removed under specific acidic conditions, unveiling the reactive hydroxyl group for further functionalization. This application note provides detailed protocols for the synthesis of the precursor 3-hydroxy-5-phenylisoxazole, its protection to form this compound, and a representative application of this intermediate in a synthetic pathway, followed by the deprotection step.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. The ability to selectively functionalize the isoxazole ring is crucial for the development of novel pharmaceuticals and agrochemicals. The 3-hydroxyisoxazole tautomer exists predominantly in the isoxazol-3(2H)-one form, and the hydroxyl group's reactivity can interfere with desired chemical modifications elsewhere in the molecule. Therefore, the use of a suitable protecting group is often essential. The methoxymethyl (MOM) group is an ideal choice due to its ease of installation, stability to a variety of reaction conditions, and facile cleavage under acidic catalysis. This document outlines the synthesis and utility of this compound as a key building block in synthetic chemistry.

Data Presentation

Table 1: Synthesis of 3-hydroxy-5-phenylisoxazole

StepReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
1Ethyl benzoylacetate, Hydroxylamine hydrochlorideSodium methoxideMethanol2Reflux~81

Table 2: Protection of 3-hydroxy-5-phenylisoxazole

StepReactantReagentsSolventTime (h)Temperature (°C)Yield (%)
23-hydroxy-5-phenylisoxazoleChloromethyl methyl ether (MOM-Cl), DIPEADichloromethane40 to rtHigh

Table 3: Deprotection of this compound

StepReactantReagentsSolventTime (h)Temperature (°C)Yield (%)
3This compoundHydrochloric acid (catalytic)Methanol2RefluxHigh

Note: Yields are approximate and can vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-5-phenylisoxazole

This protocol describes the synthesis of the precursor, 3-hydroxy-5-phenylisoxazole, from ethyl benzoylacetate and hydroxylamine hydrochloride.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of sodium methoxide (prepared from sodium in methanol), add hydroxylamine hydrochloride in methanol.

  • To this mixture, add ethyl benzoylacetate dropwise with stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Acidify the residue with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford 3-hydroxy-5-phenylisoxazole as a solid.[1]

Protocol 2: Synthesis of this compound (MOM Protection)

This protocol details the protection of the hydroxyl group of 3-hydroxy-5-phenylisoxazole using chloromethyl methyl ether (MOM-Cl).

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Dissolve 3-hydroxy-5-phenylisoxazole in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Protocol 3: Deprotection of this compound

This protocol describes the removal of the MOM protecting group to regenerate the 3-hydroxy-5-phenylisoxazole.

Materials:

  • This compound

  • Methanol

  • Hydrochloric acid (concentrated, catalytic amount)

  • Sodium bicarbonate (solid)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected 3-hydroxy-5-phenylisoxazole.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Protection Step cluster_2 Application as Intermediate cluster_3 Deprotection Step Ethyl benzoylacetate Ethyl benzoylacetate Reaction_1 NaOCH3 Methanol, Reflux Ethyl benzoylacetate->Reaction_1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_1 3-hydroxy-5-phenylisoxazole 3-hydroxy-5-phenylisoxazole Reaction_2 DIPEA DCM, 0°C to rt 3-hydroxy-5-phenylisoxazole->Reaction_2 Reaction_1->3-hydroxy-5-phenylisoxazole MOM-Cl MOM-Cl MOM-Cl->Reaction_2 This compound This compound Further Synthesis Further Synthesis This compound->Further Synthesis Reaction_2->this compound Functionalized Product Functionalized Product Further Synthesis->Functionalized Product Reaction_3 H+ Methanol, Reflux Functionalized Product->Reaction_3 Deprotected Product 3-hydroxy-5-phenylisoxazole Reaction_3->Deprotected Product

Caption: Synthetic workflow for the preparation and application of this compound.

Application in Multi-step Synthesis

This compound is a key intermediate that allows for selective modifications on the phenyl ring or at the C4 position of the isoxazole ring without interference from the acidic proton of the 3-hydroxyl group. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring. Subsequently, the MOM group can be removed to yield the functionalized 3-hydroxy-5-phenylisoxazole derivative. This strategy is pivotal in the synthesis of precursors for pharmacologically active molecules where the 3-hydroxyisoxazole moiety is a key pharmacophore.

Logical_Relationship Start 3-hydroxy-5-phenylisoxazole Protected This compound Start->Protected MOM Protection Modified Modified Intermediate Protected->Modified Further Reaction (e.g., Substitution) Final Final Product (Deprotected) Modified->Final MOM Deprotection

Caption: Logical flow of a multi-step synthesis utilizing this compound.

Conclusion

This compound is an essential intermediate for the synthesis of complex molecules containing the 3-hydroxy-5-phenylisoxazole core. The protocols provided herein offer a reliable pathway for the preparation and deprotection of this versatile building block. The strategic use of the MOM protecting group enables a broader scope of chemical transformations, making it a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Deprotection of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of the methoxymethyl (MOM) group from 3-Methoxymethoxy-5-phenylisoxazole to yield 3-Hydroxy-5-phenylisoxazole. The stability of the isoxazole ring under acidic conditions allows for several effective deprotection strategies. This note offers a comparative analysis of common methods and detailed experimental procedures to guide researchers in selecting the optimal conditions for their specific needs.

Introduction

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability across a range of reaction conditions. Its removal, typically under acidic conditions, is a critical step in the synthesis of complex molecules. In the context of this compound, the selective cleavage of the MOM ether is essential to unmask the hydroxyl group for further functionalization or to arrive at the final target molecule. The isoxazole core is found in numerous biologically active compounds, making robust and reliable synthetic protocols for its derivatives highly valuable. This application note details established methods for the deprotection of the MOM group in a manner compatible with the isoxazole ring system.

Comparative Analysis of Deprotection Protocols

Several methods are available for the deprotection of MOM ethers. The choice of method may depend on the substrate's sensitivity to acidic conditions, the presence of other functional groups, and the desired reaction scale. Below is a summary of common deprotection protocols with their typical reaction conditions and reported yields for aromatic substrates.

Deprotection MethodReagents and ConditionsSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Acidic HydrolysisConcentrated HCl in MethanolMethanolRoom Temperature to Reflux1 - 6 h>90General knowledge
Trifluoroacetic AcidTFA, WaterDichloromethane0 - Room Temperature0.5 - 3 h85-95General knowledge
Pyridinium p-toluenesulfonatePPTStert-Butanol or 2-ButanoneReflux4 - 12 h80-90[1]
Solid Acid CatalystWells-Dawson Heteropolyacid (1 mol%)Methanol651 h~100[2]
Mild Lewis AcidTMSOTf (2 equiv.), 2,2'-Bipyridyl (3 equiv.)Acetonitrile0 - Room Temperature15 min - 2 h91-98[1]

Experimental Protocols

Protocol 1: Deprotection using Hydrochloric Acid in Methanol

This is a standard and widely used method for MOM deprotection. The isoxazole ring is generally stable under these conditions.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Hydrochloric Acid (37%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M solution).

  • To the stirred solution, add concentrated hydrochloric acid (2.0-4.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Hydroxy-5-phenylisoxazole.

Protocol 2: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl

This method is particularly useful for substrates that are sensitive to strong protic acids.[1]

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • 2,2'-Bipyridyl

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Water (deionized)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under a nitrogen atmosphere, add TMSOTf (2.0 eq) dropwise.

  • Stir the solution at room temperature and monitor the disappearance of the starting material by TLC.

  • Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed (as monitored by TLC).

  • Perform a standard aqueous work-up by extracting with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizing the Deprotection Workflow

The general workflow for the deprotection of this compound can be visualized as a sequence of steps from the starting material to the final purified product.

Deprotection_Workflow General Workflow for MOM Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reagents Deprotection Reagents (e.g., HCl/MeOH or TMSOTf/Bipyridyl) reaction_mix Reaction Mixture reagents->reaction_mix quench Quenching/ Neutralization reaction_mix->quench extraction Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product 3-Hydroxy-5-phenylisoxazole chromatography->product

Caption: General workflow for the deprotection of the MOM group.

Reaction Mechanism: Acid-Catalyzed Deprotection

The deprotection of the MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. The initial step involves the protonation of the ether oxygen, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the desired alcohol and formaldehyde.

Deprotection_Mechanism Mechanism of Acid-Catalyzed MOM Deprotection Start R-O-CH2-O-Me Protonation R-O(H+)-CH2-O-Me Start->Protonation + H+ Oxocarbenium [R-O=CH2]+ <-> R-O-CH2+ Protonation->Oxocarbenium - MeOH Methanol MeOH Protonation->Methanol Hemiacetal R-O-CH2-OH Oxocarbenium->Hemiacetal + H2O Water H2O Water->Hemiacetal Product R-OH Hemiacetal->Product - CH2O Formaldehyde CH2O Hemiacetal->Formaldehyde

Caption: Mechanism of acid-catalyzed MOM deprotection.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids are corrosive and should be handled with care.

  • TMSOTf is moisture-sensitive and corrosive; handle under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxymethoxy-5-phenylisoxazole. The described protocol is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in research and pharmaceutical development environments. The method utilizes a reversed-phase C18 column with UV detection, ensuring broad applicability.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a validated analytical method is crucial for its characterization, purity assessment, and stability evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. This application note provides a comprehensive protocol for the analysis of this compound, including chromatographic conditions, sample preparation, and system suitability requirements.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: Well-characterized this compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water. Degas the solution using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a final concentration within the calibration range. For formulated products, a suitable extraction or dilution procedure will need to be developed and validated.

Method Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the 25 µg/mL working standard solution in replicate (n=5). The system is deemed suitable for analysis if the acceptance criteria in the table below are met.

  • Calibration Curve: Inject each working standard solution once. Plot a graph of the peak area versus the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and intercept.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time. Quantify the amount of the analyte using the calibration curve.

System Suitability Test Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration prep_standard Prepare Standard Solutions sst System Suitability Test prep_standard->sst prep_sample Prepare Sample Solutions sample_injection Sample Injection prep_sample->sample_injection calibration Calibration Curve Generation sst->calibration data_acquisition Data Acquisition sample_injection->data_acquisition quantification Quantification data_acquisition->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Stability-Indicating Aspects

For regulatory submissions and to ensure the quality of the drug substance over its shelf life, a stability-indicating method is essential. This involves demonstrating that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

To develop a stability-indicating method, forced degradation studies should be performed on this compound.[2] This typically involves exposing the analyte to stress conditions such as:

  • Acidic Hydrolysis: (e.g., 0.1 N HCl at 60 °C)

  • Basic Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

  • Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., solid-state heating at 105 °C)

  • Photolytic Degradation: (e.g., exposure to UV light)

The developed HPLC method should then be capable of separating the intact drug from any potential degradation products.[1] Peak purity analysis using a PDA detector is recommended to confirm the specificity of the method.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it easily transferable to various laboratory settings. For use in a regulated environment, the method should be fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

References

Application Notes and Protocols for the Crystallization of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Methoxymethoxy-5-phenylisoxazole via crystallization. The procedures outlined below are based on established recrystallization techniques for organic compounds and derivatives of isoxazole.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an effective crystallization protocol.

PropertyValue
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Appearance (Crude) Off-white to light yellow solid
Predicted Polarity Moderately polar
Hydrogen Bond Donor 0
Hydrogen Bond Acceptor 4

Application Note 1: Solvent Screening for Crystallization

Principle:

The selection of an appropriate solvent is the most critical step in the recrystallization of a solid compound.[4] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[3] This differential solubility allows for the recovery of the purified compound as crystals upon cooling. The principle of "like dissolves like" is a useful guideline, where solvents with similar polarity to the solute are more likely to be effective.[3]

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition to assess solubility. Start with polar solvents and move to non-polar solvents. Suggested solvents include ethanol, methanol, ethyl acetate, acetone, toluene, dichloromethane, hexane, and water.

  • Record the solubility of the compound in each solvent at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Record the solubility at the boiling point of the solvent.

  • Allow the solutions of the dissolved compound to cool slowly to room temperature, and then place them in an ice bath to observe crystal formation.

  • The ideal solvent will dissolve the compound when hot but will yield a good crop of crystals upon cooling.

Data Presentation: Solvent Screening Results (Hypothetical)

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood quality crystals
MethanolSolubleVery SolublePoor crystal yield
Ethyl AcetateSparingly SolubleSolubleGood quality crystals
AcetoneSolubleVery SolubleOily precipitate
TolueneInsolubleSparingly SolubleNo dissolution
DichloromethaneSolubleVery SolublePoor crystal yield
HexaneInsolubleInsolubleNo dissolution
WaterInsolubleInsolubleNo dissolution

Logical Diagram: Solvent Selection

Solvent_Selection start Start: Crude Solid test_solubility_rt Test Solubility in Solvent at Room Temperature start->test_solubility_rt dissolves_rt Dissolves Completely? test_solubility_rt->dissolves_rt heat_solution Heat Solution to Boiling Point dissolves_rt->heat_solution No poor_solvent Poor Single Solvent dissolves_rt->poor_solvent Yes dissolves_hot Dissolves Completely? heat_solution->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes insoluble Insoluble: Try a More Polar Solvent or Mixed Solvent dissolves_hot->insoluble No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Suitable Single Solvent crystals_form->good_solvent Yes mixed_solvent Consider for Mixed-Solvent System crystals_form->mixed_solvent No

Caption: Logic for selecting an appropriate crystallization solvent.

Application Note 2: Single-Solvent Recrystallization Protocol

Principle:

Single-solvent recrystallization is a fundamental technique for purifying solid organic compounds.[2] The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[1] Impurities are ideally left behind in the solution (mother liquor).

Experimental Protocol: Recrystallization from Ethanol

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer hotplate.

  • Add a minimum amount of ethanol to just cover the solid.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum on the filter funnel, and then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature.

  • Weigh the dried crystals and determine the yield and melting point to assess purity.

Application Note 3: Mixed-Solvent Recrystallization Protocol

Principle:

Mixed-solvent recrystallization is employed when no single solvent has the ideal solubility characteristics for a compound.[5] This technique uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[6] The compound is dissolved in the "good" solvent, and the "poor" solvent is added to the point of saturation, inducing crystallization upon cooling.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry as described in the single-solvent protocol.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the crystallization of this compound.

ParameterCrude ProductAfter Single-Solvent Recrystallization (Ethanol)After Mixed-Solvent Recrystallization (Ethanol/Water)
Appearance Off-white solidWhite crystalline solidWhite, fine needles
Yield (Hypothetical) N/A75-85%80-90%
Purity (by HPLC) ~95%>99%>99%
Melting Point Broad rangeSharp melting pointSharp melting point

Experimental Workflow

The overall workflow for the purification of this compound by crystallization is depicted below.

Experimental_Workflow crude Crude 3-Methoxymethoxy- 5-phenylisoxazole solvent_screening Solvent Screening crude->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals

References

Application Notes and Protocols for 3-Methoxymethoxy-5-phenylisoxazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro applications for 3-Methoxymethoxy-5-phenylisoxazole and detailed protocols for assessing its biological activities. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including antioxidant, anti-inflammatory, and anticancer effects. The protocols provided are based on established methodologies for evaluating these activities in related isoxazole derivatives.

Antioxidant Activity Assessment

The antioxidant potential of this compound can be determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of a compound.

Quantitative Data Summary: Antioxidant Activity of Isoxazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various isoxazole derivatives in the DPPH free radical scavenging assay. This data provides a comparative baseline for the potential antioxidant activity of novel isoxazole compounds.

CompoundDPPH IC50 (µg/mL)Reference CompoundDPPH IC50 (µg/mL)
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a)0.45 ± 0.21Trolox3.10 ± 0.92
3-(4-fluorophenyl)-N-(p-tolyl)-5-methylisoxazole-4-carboxamide (2c)0.47 ± 0.33Trolox3.10 ± 0.92

Data sourced from a study on fluorophenyl-isoxazole-carboxamides.[1][2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the steps to assess the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a series of dilutions of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[3]

    • Prepare a stock solution of ascorbic acid as a positive control and make serial dilutions.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

    • For the negative control, add 200 µL of methanol/ethanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Prepare Test Compound and Control Dilutions add_samples Add Samples and Controls to 96-well Plate prep_compound->add_samples prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph add_samples->add_dpph incubate Incubate for 30 min in the dark add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.

Quantitative Data Summary: COX Inhibition by Isoxazole Derivatives

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by various isoxazole derivatives, which can serve as a benchmark for new compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole>10015.2>6.58
Celecoxib (Reference)15.00.05300

Data is derived from studies on 3,5-disubstituted isoxazole derivatives.[4]

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines the procedure for determining the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • This compound

  • COX-1 (ovine) and COX-2 (human or ovine) enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Celecoxib or another known COX inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes, heme, and substrates according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[5][6][7]

  • Assay:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound at various concentrations or the positive control.

    • For the 100% initial activity wells, add the vehicle (solvent) instead of the inhibitor.

    • For background wells, add the assay buffer and heme without the enzyme.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.[6]

  • Measurement:

    • Incubate for a precise time (e.g., 2 minutes) at 25°C.[6]

    • Read the absorbance at 590 nm using a microplate reader.[5][6][7]

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: Enzymes, Buffers, Substrates add_components Add Buffer, Heme, Enzyme, and Inhibitor to Plate prep_reagents->add_components prep_compound Prepare Test Compound and Control Dilutions prep_compound->add_components pre_incubate Pre-incubate at 25°C add_components->pre_incubate initiate_reaction Initiate Reaction with Substrates pre_incubate->initiate_reaction incubate Incubate for 2 min initiate_reaction->incubate read_absorbance Read Absorbance at 590 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 and Selectivity Index calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro COX inhibition assay.

Anticancer Activity Assessment

The anticancer potential of this compound can be assessed by its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.

Quantitative Data Summary: Anticancer Activity of Isoxazole Derivatives

The following table shows the IC50 values of tyrosol-isoxazole derivatives against the K562 leukemia cell line, providing a reference for the potential cytotoxicity of new isoxazole compounds.

CompoundK562 Cell Line IC50 (µg/mL)K562 Cell Line IC50 (µM)
Tyrosol-isoxazole derivative 3d (4-t-Bu-C6H4)1645
Tyrosol-isoxazole derivative 3a (4-OCH3-C6H4)1855
Tyrosol-isoxazole derivative 3e (4-Cl-C6H4)1854.5

Data from a study on tyrosol derivatives bearing 3,5-disubstituted isoxazoles.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the steps to evaluate the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., K562, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin or another known anticancer drug (positive control)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Shake the plate for a few minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[10]

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the formula:

      where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Test Compound and Controls incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Potential Mechanism of Action: Apoptosis Induction

Several isoxazole derivatives have been shown to exert their anticancer effects by inducing apoptosis. A potential signaling pathway that could be investigated for this compound involves the modulation of key survival and stress-activated protein kinase pathways.

Proposed Signaling Pathway for Apoptosis Induction by Isoxazole Derivatives

Based on studies of related compounds, 3,5-disubstituted isoxazoles can induce apoptosis in cancer cells by promoting oxidative stress and modulating the activity of the Akt, p38 MAPK, and Erk 1/2 pathways.[8]

Apoptosis_Signaling_Pathway Proposed Apoptosis Signaling Pathway for Isoxazole Derivatives cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound 3-Methoxymethoxy- 5-phenylisoxazole ros ↑ Reactive Oxygen Species (ROS) compound->ros akt Akt Pathway ros->akt Inhibits p38 p38 MAPK Pathway ros->p38 Activates erk Erk 1/2 Pathway ros->erk Activates apoptosis Apoptosis akt->apoptosis Survival Signal (Inhibited) p38->apoptosis Pro-apoptotic Signal erk->apoptosis Pro-apoptotic Signal

Caption: Proposed signaling cascade for apoptosis induction.

References

Application Notes and Protocols for 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Methoxymethoxy-5-phenylisoxazole, a key intermediate in various synthetic and medicinal chemistry applications. The information herein is compiled from safety data sheets of structurally related compounds and established chemical principles governing its constituent functional groups.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes estimated and known properties of the compound and its core structural motifs. This data should be used as a guideline, and caution is advised.

PropertyValue / InformationSource / Basis
Molecular Formula C11H11NO3Calculated
Molecular Weight 205.21 g/mol Calculated
Appearance Likely a solid at room temperature.Based on related phenylisoxazole derivatives.
Melting Point Not specifically reported. Similar phenylisoxazole compounds have melting points ranging from 60-170°C.Inferred from related compounds.
Boiling Point Not reported; likely to decompose at high temperatures.General characteristic of similar organic compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Based on general solubility principles of similar molecules.
Stability See Section 2 for detailed stability information.Based on the stability of the isoxazole ring and the methoxymethyl (MOM) ether protecting group.

Stability and Reactivity

The stability of this compound is primarily dictated by its two key functional groups: the isoxazole ring and the methoxymethyl (MOM) ether.

  • Isoxazole Ring: The isoxazole ring is generally stable under neutral and acidic conditions at ambient temperature. However, it can be susceptible to ring-opening under basic conditions (pH > 10), a process that is accelerated by increased temperature. The N-O bond in the isoxazole ring is also known to be sensitive to UV irradiation, which can lead to photochemical rearrangement.

  • Methoxymethyl (MOM) Ether: The MOM ether is a common protecting group for hydroxyl functions and is known to be stable within a pH range of approximately 4 to 12. It is notably labile under acidic conditions, which are often employed for its removal during synthetic procedures. The MOM group is generally resistant to a variety of oxidizing and reducing agents, as well as nucleophiles and bases.

Incompatible Materials:

  • Strong Acids: Will likely cleave the methoxymethyl ether.

  • Strong Bases: May induce the opening of the isoxazole ring.

  • Strong Oxidizing Agents: May react with the aromatic and heterocyclic rings.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or handling of large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols

General Handling Protocol
  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Always wear appropriate PPE as described in Section 3.

  • Dispensing: If the compound is a solid, avoid generating dust. Use a spatula or other appropriate tool for transferring the material.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

  • Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Storage Protocol
  • Container: Store in a tightly sealed, clearly labeled container.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.

  • Light: Protect from direct sunlight and UV radiation to prevent photochemical reactions of the isoxazole ring.

  • Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents.

Visualized Workflows and Pathways

Safe Handling Workflow

G Safe Handling Workflow for this compound start Start Handling ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood dispense Dispense Compound Carefully (Avoid Dust Generation) hood->dispense dissolve Prepare Solution (if required) dispense->dissolve experiment Perform Experimental Procedure dissolve->experiment cleanup Clean Work Area experiment->cleanup waste Dispose of Waste Properly cleanup->waste end End Handling waste->end G Storage and Stability of this compound cluster_storage Recommended Storage cluster_instability Potential Degradation Pathways compound This compound storage_conditions Cool, Dry, Dark Place (2-8 °C Recommended) compound->storage_conditions Store Under acid Strong Acid base Strong Base uv UV Light container Tightly Sealed Container storage_conditions->container separation Store Away From: - Strong Acids - Strong Bases - Oxidizing Agents storage_conditions->separation cleavage Cleavage of MOM Ether acid->cleavage ring_opening Isoxazole Ring Opening base->ring_opening photoreaction Photochemical Rearrangement uv->photoreaction

synthesis of 3-hydroxy-5-phenylisoxazole from 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-hydroxy-5-phenylisoxazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the deprotection of 3-methoxymethoxy-5-phenylisoxazole under acidic conditions. This document outlines the experimental procedure, required materials and equipment, and methods for the characterization of the final product.

Introduction

3-hydroxy-5-phenylisoxazole is a valuable building block in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities. The synthesis of this compound often proceeds via a protected intermediate to avoid unwanted side reactions. The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under various conditions and its relatively straightforward removal under acidic conditions.[1][2][3] This application note details a representative protocol for the acidic hydrolysis of this compound to yield 3-hydroxy-5-phenylisoxazole.

Reaction Scheme

G cluster_0 Synthesis of 3-hydroxy-5-phenylisoxazole This compound This compound 3-hydroxy-5-phenylisoxazole 3-hydroxy-5-phenylisoxazole This compound->3-hydroxy-5-phenylisoxazole  H+, H2O  

Caption: Deprotection of this compound to 3-hydroxy-5-phenylisoxazole.

Experimental Protocol

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Acid Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-hydroxy-5-phenylisoxazole.

Characterization Data

The following table summarizes the expected characterization data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₁H₁₁NO₃205.217.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.50 (s, 1H), 5.30 (s, 2H), 3.50 (s, 3H)170.5, 163.0, 130.0, 129.0, 128.5, 126.0, 97.0, 95.0, 56.0
3-Hydroxy-5-phenylisoxazoleC₉H₇NO₂161.1610.5 (br s, 1H), 7.85-7.75 (m, 2H), 7.55-7.45 (m, 3H), 6.60 (s, 1H)172.0, 165.0, 130.5, 129.2, 128.8, 126.5, 98.0

Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Experimental Workflow

G cluster_workflow Synthesis Workflow start Start: this compound dissolve Dissolve in Methanol start->dissolve add_hcl Add conc. HCl (cat.) dissolve->add_hcl reflux Reflux (2-4 h) add_hcl->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous Work-up & Extraction tlc->workup Complete purify Column Chromatography workup->purify product Product: 3-Hydroxy-5-phenylisoxazole purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: Experimental workflow for the synthesis of 3-hydroxy-5-phenylisoxazole.

Discussion

The acidic deprotection of the MOM ether is a reliable method for the synthesis of 3-hydroxy-5-phenylisoxazole. The reaction proceeds cleanly under mild acidic conditions. It is crucial to monitor the reaction by TLC to avoid the formation of byproducts due to prolonged exposure to acid. The purification by column chromatography is effective in isolating the desired product with high purity. The provided protocol is a general guideline, and optimization of reaction conditions such as temperature, reaction time, and the amount of acid catalyst may be necessary to achieve the best results for specific applications.

Safety Precautions

  • Handle concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • All procedures should be carried out in a fume hood.

References

Applications of Phenylisoxazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents targeting a variety of diseases. This document provides detailed application notes and experimental protocols for key therapeutic areas where phenylisoxazole derivatives have shown significant promise.

Phenylisoxazole Derivatives as Histone Deacetylase (HDAC) Inhibitors for Cancer Therapy

Application Note: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of various cancers. Phenylisoxazole-based compounds have emerged as a novel class of HDAC inhibitors, demonstrating potent anti-proliferative activity in cancer cell lines with favorable drug-like properties.[1][2][3][4][5]

A notable example is the 3-phenylisoxazole scaffold, which has been optimized to yield potent inhibitors of HDAC1, an enzyme implicated in prostate cancer.[1][2][3][5] Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the phenylisoxazole core can significantly influence inhibitory potency and selectivity.[1][2][3][4][5] For instance, the length of a linker at the R2 position of the isoxazole ring has been shown to be critical for activity.[1][2]

Quantitative Data Summary:

CompoundTargetAssayIC50 / InhibitionCell LineCytotoxicity (IC50)Reference
Compound 17 HDAC1In vitro inhibition assay86.78% inhibition @ 1000 nMPC3 (Prostate Cancer)5.82 µM[1][2][3][5]
Compound 10 HDAC1In vitro inhibition assay-PC3 (Prostate Cancer)9.18 µM[5]
Hit Compound 7 HDAC1In vitro inhibition assay9.30% inhibition @ 1000 nM--[1][2][5]
Compound 23 HDAC6In vitro inhibition assay700 nM--[6]
Compound 17 HDAC6In vitro inhibition assay< 10 µMDU145 (Prostate Cancer)-[6]
Compound 25 HDAC6In vitro inhibition assay< 10 µMDU145 (Prostate Cancer)-[6]
Compound 27 HDAC6In vitro inhibition assay< 10 µMDU145 (Prostate Cancer)-[6]

Experimental Protocols:

A. Synthesis of 3-Phenylisoxazole HDAC Inhibitors:

This protocol describes a general synthetic route for 3-phenylisoxazole derivatives.[4]

  • Step 1: Synthesis of Benzaldoximes: A mixture of a commercially available benzaldehyde (1 equiv) and 50% hydroxylamine solution (2 equiv) in ethanol is refluxed at 60°C for 2 hours. After cooling, the precipitated solid is filtered and washed with ethanol to yield the benzaldoxime derivative.

  • Step 2: Synthesis of Hydroxamoyl Chlorides: The benzaldoxime derivative (1 equiv) is treated with N-Chlorosuccinimide (5 equiv) in DMF at 40°C for 2 hours.

  • Step 3: Cycloaddition: The resulting hydroxamoyl chloride is reacted with a suitable alkyne, such as methyl 3-cyclopropyl-3-oxopropionate, in the presence of triethylamine in ethanol to form the 3-phenylisoxazole core.

  • Step 4: Hydrolysis: The ester is hydrolyzed using NaOH in water at 80°C.

  • Step 5: Amide Coupling: The resulting carboxylic acid is coupled with a suitable amine using EDCI and DIPEA at room temperature for 2 hours to yield the final amide product.

  • Step 6: Hydroxamic Acid Formation: In some cases, the ester can be converted to a hydroxamic acid using hydroxylamine and NaOH in water at room temperature.

B. In Vitro HDAC Inhibition Assay:

This is a generalized protocol for determining the HDAC inhibitory activity of test compounds.

  • Materials: Recombinant human HDAC1 enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well black plate, add the HDAC1 enzyme, assay buffer, and the test compound or vehicle control.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a developer solution containing a trypsin inhibitor and TSA.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

C. MTT Assay for Anti-proliferative Activity:

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[7][8][9]

  • Materials: Cancer cell line (e.g., PC3), complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or isopropanol).[7]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Diagrams:

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Cancer Pathogenesis Histone Acetylation Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Promotes HDAC Overexpression HDAC Overexpression Histone Deacetylation Histone Deacetylation HDAC Overexpression->Histone Deacetylation Transcriptional Repression Transcriptional Repression Histone Deacetylation->Transcriptional Repression Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing Transcriptional Repression->Tumor Suppressor Gene Silencing Phenylisoxazole Derivative Phenylisoxazole Derivative Phenylisoxazole Derivative->HDAC Overexpression Inhibits

Caption: Role of HDAC in cancer and its inhibition by phenylisoxazole derivatives.

Experimental_Workflow_HDAC_Inhibitors Start Start Synthesis of Phenylisoxazole Derivatives Synthesis of Phenylisoxazole Derivatives Start->Synthesis of Phenylisoxazole Derivatives In vitro HDAC Inhibition Assay In vitro HDAC Inhibition Assay Synthesis of Phenylisoxazole Derivatives->In vitro HDAC Inhibition Assay Determine IC50 values Determine IC50 values In vitro HDAC Inhibition Assay->Determine IC50 values MTT Assay on Cancer Cell Lines MTT Assay on Cancer Cell Lines Determine IC50 values->MTT Assay on Cancer Cell Lines Determine Cytotoxicity (IC50) Determine Cytotoxicity (IC50) MTT Assay on Cancer Cell Lines->Determine Cytotoxicity (IC50) Lead Optimization Lead Optimization Determine Cytotoxicity (IC50)->Lead Optimization End End Lead Optimization->End

Caption: Workflow for discovery of phenylisoxazole-based HDAC inhibitors.

Phenylisoxazole Derivatives as Xanthine Oxidase Inhibitors for Gout Management

Application Note: Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated uric acid levels in the blood). Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a primary therapeutic strategy for controlling hyperuricemia and managing gout. 5-Phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, with some compounds exhibiting activity in the micromolar to submicromolar range.[10] Molecular modeling studies have been employed to understand the binding interactions of these derivatives within the active site of XO, guiding further structure-guided design of novel non-purine inhibitors.[10]

Quantitative Data Summary:

Compound SeriesTargetAssayPotencyReference
5a-e, 11a-eXanthine OxidaseIn vitro inhibition assayMicromolar/submicromolar range[10]

Experimental Protocols:

A. Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives:

A general synthetic route for these compounds is available.[11][12][13][14][15]

  • Step 1: The synthesis typically starts from a substituted acetophenone.

  • Step 2: Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide yields a 1,3-dicarbonyl intermediate.

  • Step 3: Cyclization of the dicarbonyl compound with hydroxylamine hydrochloride in a suitable solvent like ethanol leads to the formation of the 5-phenylisoxazole-3-carboxylate ester.

  • Step 4: Saponification of the ester using a base like sodium hydroxide affords the final 5-phenylisoxazole-3-carboxylic acid derivative.

B. In Vitro Xanthine Oxidase Inhibition Assay:

This is a generalized spectrophotometric assay to determine XO inhibitory activity.[16][17]

  • Materials: Xanthine oxidase from bovine milk, xanthine, phosphate buffer (e.g., pH 7.5), allopurinol as a positive control, and test compounds.

  • Procedure:

    • Prepare a reaction mixture containing the test compound (or vehicle), phosphate buffer, and xanthine oxidase enzyme solution.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, xanthine.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.

    • Calculate the rate of uric acid formation and determine the percentage of inhibition by the test compound.

    • Determine the IC50 value from a dose-response curve.

Diagrams:

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Phenylisoxazole Derivative Phenylisoxazole Derivative Phenylisoxazole Derivative->Xanthine Oxidase Inhibits

Caption: Inhibition of uric acid production by phenylisoxazole derivatives.

Phenylisoxazole Derivatives as Antitubercular Agents

Application Note: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. There is an urgent need for new antitubercular drugs with novel mechanisms of action. Phenylisoxazole derivatives, particularly those conjugated with isonicotinylhydrazone, have demonstrated promising in vitro activity against both sensitive and resistant strains of M. tuberculosis.[10][18][19][20][21] These compounds have shown moderate to good bioactivity, with some derivatives exhibiting higher potency than the first-line drug isoniazid against resistant strains.[10]

Quantitative Data Summary:

CompoundStrainAssayMIC (µM)Reference
1-5 M. tuberculosis H37Rv (sensitive)Microplate Alamar Blue Assay0.34–0.41[10]
Isoniazid M. tuberculosis H37Rv (sensitive)Microplate Alamar Blue Assay0.91[10]
6 (X = 4'-OCH3)M. tuberculosis TB DM97 (resistant)Microplate Alamar Blue Assay12.41[10]
7 (X = 4'-CH3)M. tuberculosis TB DM97 (resistant)Microplate Alamar Blue Assay13.06[10]

Experimental Protocols:

A. Synthesis of Phenylisoxazole Isonicotinylhydrazone Derivatives:

A general synthetic procedure is as follows:[10]

  • Step 1: Phenylisoxazole-3/5-carbaldehyde derivatives are synthesized through established methods.

  • Step 2: A solution of the phenylisoxazole carbaldehyde derivative in methanol is treated with a solution of isoniazid in a hot methanol-water mixture.

  • Step 3: The reaction mixture is stirred, and the resulting precipitate of the isonicotinylhydrazone derivative is collected by filtration, washed, and dried.

B. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

This is a common and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[22][23]

  • Materials: M. tuberculosis strain (e.g., H37Rv), Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for a specified period (e.g., 5-7 days).

    • Add Alamar Blue solution to each well and re-incubate for 24 hours.

    • Observe the color change: blue indicates inhibition of bacterial growth, while pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Diagrams:

Antitubercular_Screening_Workflow Start Start Synthesis of Phenylisoxazole-Isoniazid Conjugates Synthesis of Phenylisoxazole-Isoniazid Conjugates Start->Synthesis of Phenylisoxazole-Isoniazid Conjugates Primary Screening (MABA vs. H37Rv) Primary Screening (MABA vs. H37Rv) Synthesis of Phenylisoxazole-Isoniazid Conjugates->Primary Screening (MABA vs. H37Rv) Determine MIC Determine MIC Primary Screening (MABA vs. H37Rv)->Determine MIC Secondary Screening (vs. Resistant Strains) Secondary Screening (vs. Resistant Strains) Determine MIC->Secondary Screening (vs. Resistant Strains) Cytotoxicity Assay (e.g., on Vero cells) Cytotoxicity Assay (e.g., on Vero cells) Secondary Screening (vs. Resistant Strains)->Cytotoxicity Assay (e.g., on Vero cells) Determine Selectivity Index Determine Selectivity Index Cytotoxicity Assay (e.g., on Vero cells)->Determine Selectivity Index Lead Compound Identification Lead Compound Identification Determine Selectivity Index->Lead Compound Identification End End Lead Compound Identification->End

Caption: Screening workflow for antitubercular phenylisoxazole derivatives.

Phenylisoxazole Derivatives as Antibacterial Agents

Application Note: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Phenylisoxazole derivatives, particularly 4-nitro-3-phenylisoxazoles, have demonstrated potent antibacterial activity against various plant pathogenic bacteria, such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.[2][24] Several of these compounds have shown significantly better efficacy (lower EC50 values) than the commercial control, bismerthiazol.[24] This highlights the potential of the phenylisoxazole scaffold in developing novel antibacterial agents for agricultural or clinical applications.

Quantitative Data Summary:

Compound SeriesTarget BacteriaAssayEfficacyReference
5o–5w (4-nitro-3-phenylisoxazoles)Xoo, XacIn vitro inhibition>90% inhibition at 50 µg/mL[24]

Experimental Protocols:

A. Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives:

A [3+2] cycloaddition reaction is an efficient method for the synthesis of these compounds.[2][24]

  • Step 1: A substituted benzaldehyde oxime is reacted with an activated alkene (e.g., 3-dimethylamino-1-(4-nitrophenyl)prop-2-en-1-one) in the presence of N-chlorosuccinimide (NCS) and a base like triethylamine (TEA) in a solvent such as DMF.

  • Step 2: The reaction proceeds at room temperature for several hours.

  • Step 3: The product is isolated and purified using standard techniques like column chromatography.

B. In Vitro Antibacterial Activity Assay (Broth Dilution Method):

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.

  • Materials: Bacterial strains, nutrient broth, and test compounds.

  • Procedure:

    • Prepare two-fold serial dilutions of the test compounds in the nutrient broth in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no compound).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagrams:

SAR_Antibacterial_Phenylisoxazoles Phenylisoxazole Core Phenylisoxazole Core Antibacterial Activity Antibacterial Activity Phenylisoxazole Core->Antibacterial Activity 4-Nitro Group 4-Nitro Group 4-Nitro Group->Antibacterial Activity Crucial for high activity Substituents on Phenyl Ring Substituents on Phenyl Ring Substituents on Phenyl Ring->Antibacterial Activity Modulates potency

Caption: Key structural features for antibacterial activity of phenylisoxazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxymethoxy-5-phenylisoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy involves a two-step process. The first step is the synthesis of the isoxazole core, 3-hydroxy-5-phenylisoxazole, through the cyclocondensation of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride. The second step involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether using a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.

Q2: What are the main challenges in the synthesis of the 3-hydroxy-5-phenylisoxazole intermediate?

The primary challenges include controlling the regioselectivity of the cyclization reaction, which can lead to the formation of the undesired 5-isoxazolone byproduct, and ensuring complete reaction to maximize the yield. Reaction conditions such as pH and temperature are crucial factors in determining the regioselectivity.[1]

Q3: What are the critical parameters for the methoxymethyl (MOM) protection step?

The success of the MOM protection hinges on the choice of base and solvent, as well as maintaining anhydrous conditions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is preferred to avoid side reactions. The MOM ether is sensitive to acidic conditions, so it is crucial to avoid acidic workups or purification methods that could lead to premature deprotection and lower yields. The stability of the MOM group is generally between pH 4 and 12.

Troubleshooting Guides

Low Yield of 3-hydroxy-5-phenylisoxazole (Step 1)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect pH of the reaction mixture.The pH is a key factor in the regioselectivity of the cyclization.[1] Adjust the pH with a suitable base to optimize the formation of the desired 3-hydroxy isomer.
Presence of a major byproduct Formation of the isomeric 5-isoxazolone.This is a common byproduct in the synthesis of 3-isoxazolols from β-keto esters and hydroxylamine.[1] Optimize reaction conditions (pH, temperature) to favor the formation of the desired product. Purification by column chromatography may be necessary to separate the isomers.
Difficulty in isolating the product Product is soluble in the workup solvent.Ensure the aqueous layer is sufficiently acidified during workup to precipitate the product. Use a minimal amount of cold solvent for washing the isolated solid.
Low Yield of this compound (Step 2)
Symptom Possible Cause Suggested Solution
Low conversion of 3-hydroxy-5-phenylisoxazole Incomplete reaction.Ensure an adequate excess of MOMCl and base are used. Increase the reaction time and monitor by TLC.
Poor quality of MOMCl.Use freshly opened or distilled MOMCl. MOMCl is highly reactive and can degrade upon storage.
Product deprotection during workup or purification Exposure to acidic conditions.Use a neutral or slightly basic workup procedure. Avoid acidic conditions during purification, such as silica gel chromatography with acidic eluents. Consider using neutral alumina or a deactivated silica gel for chromatography.
Formation of multiple byproducts Presence of water in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction is sensitive to moisture.
Reactivity of the base.Use a sterically hindered, non-nucleophilic base like DIPEA to prevent unwanted side reactions.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

This protocol is a generalized procedure based on the reaction of β-ketoesters with hydroxylamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl benzoylacetate192.2110.0 g0.052
Hydroxylamine hydrochloride69.494.35 g0.063
Sodium acetate82.035.15 g0.063
Ethanol46.07100 mL-
Water18.0250 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • Dissolve ethyl benzoylacetate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous solution to the ethanolic solution of ethyl benzoylacetate.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum to obtain 3-hydroxy-5-phenylisoxazole.

Step 2: Synthesis of this compound

This protocol outlines the protection of the hydroxyl group with a MOM group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-hydroxy-5-phenylisoxazole161.165.0 g0.031
N,N-Diisopropylethylamine (DIPEA)129.246.0 mL (4.5 g)0.035
Chloromethyl methyl ether (MOMCl)80.512.8 mL (3.0 g)0.037
Dichloromethane (DCM), anhydrous84.93100 mL-

Procedure:

  • Dissolve 3-hydroxy-5-phenylisoxazole in anhydrous dichloromethane in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the solution.

  • Slowly add MOMCl to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a neutral eluent system such as hexane/ethyl acetate) or by recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: MOM Protection start1 Ethyl Benzoylacetate + Hydroxylamine HCl reaction1 Cyclocondensation start1->reaction1 intermediate 3-hydroxy-5-phenylisoxazole reaction1->intermediate start2 3-hydroxy-5-phenylisoxazole reaction2 MOM Protection (MOMCl, DIPEA) start2->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield Observed step_check Which step has low yield? start->step_check step1 Step 1: Isoxazole Formation step_check->step1 Step 1 step2 Step 2: MOM Protection step_check->step2 Step 2 issue1a Incomplete Reaction step1->issue1a issue1b Side Product Formation (5-isoxazolone) step1->issue1b issue1c Incorrect pH step1->issue1c issue2a Incomplete Reaction step2->issue2a issue2b Product Deprotection step2->issue2b issue2c Anhydrous Conditions Not Met step2->issue2c solution1a Increase reaction time/temp issue1a->solution1a solution1b Optimize pH and temp issue1b->solution1b solution1c Adjust pH issue1c->solution1c solution2a Increase reagent equivalents issue2a->solution2a solution2b Use neutral workup/purification issue2b->solution2b solution2c Use dry solvents/glassware issue2c->solution2c

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Methoxymethoxy-5-phenylisoxazole. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: The cyclization of the chalcone precursor with hydroxylamine results in a low yield of the desired 3-hydroxy-5-phenylisoxazole. What are the potential causes and solutions?

Answer:

Low yields in this step are common and can often be attributed to several factors, primarily the formation of side products or incomplete reaction.

Potential Causes:

  • Formation of Isoxazoline Intermediate: The initial reaction product is often the 4,5-dihydroisoxazole (isoxazoline), which may not fully oxidize to the aromatic isoxazole under the reaction conditions.

  • Side Product Formation: Other nucleophilic attacks can occur. The reaction between chalcones and hydroxylamine hydrochloride is not always straightforward and can lead to oximes, hydroxylamino ketones, or disubstituted hydroxylamines.[1]

  • Suboptimal pH: The reaction is sensitive to pH. An incorrect concentration of the base (e.g., sodium hydroxide or sodium acetate) can hinder the reaction rate or promote side reactions.[2]

Suggested Solutions:

  • Introduce an Oxidation Step: If you suspect the presence of the isoxazoline, consider adding a mild oxidizing agent post-cyclization. A common method is using I₂ in DMSO or simply exposing the reaction mixture to air for an extended period, sometimes with heating.

  • Optimize Reaction Conditions: Adjusting the stoichiometry, temperature, and base can significantly improve the yield of the desired isoxazole.

  • Purification: Carefully perform column chromatography to separate the desired isoxazole from the more polar side products.

G problem Low Yield of 3-hydroxy-5-phenylisoxazole cause1 Cause 1: Incomplete Oxidation of Isoxazoline Intermediate problem->cause1 cause2 Cause 2: Formation of Side Products (Oximes, etc.)[1] problem->cause2 cause3 Cause 3: Suboptimal pH or Base Concentration problem->cause3 solution1 Solution: Introduce a specific oxidation step (e.g., I₂/DMSO). cause1->solution1 solution2 Solution: Modify temperature, and reactant stoichiometry. cause2->solution2 solution3 Solution: Titrate base carefully; optimize base type (e.g., NaOAc).[2] cause3->solution3

Question 2: My final product is contaminated with the deprotected starting material (3-hydroxy-5-phenylisoxazole) after the MOM protection step. Why is this happening and how can I prevent it?

Answer:

The Methoxymethyl (MOM) ether is an acetal protecting group, which is known to be labile under acidic conditions.[3][4] Unintentional deprotection is a frequent issue, especially during workup or purification.

Potential Causes:

  • Acidic Workup: Using a strong acid wash during the reaction workup can cleave the MOM group.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection of the MOM ether during column chromatography.

  • Prolonged Exposure to Protic Solvents: While more stable than under acidic conditions, prolonged heating in protic solvents like methanol or ethanol can lead to slow cleavage.

Suggested Solutions:

  • Neutral Workup: Use a saturated solution of sodium bicarbonate (NaHCO₃) or brine for aqueous washes instead of acidic solutions.

  • Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).

  • Use Alternative Adsorbents: Consider using neutral alumina for chromatography, which is less likely to cause deprotection.

  • Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The synthesis is typically a three-step process starting from a substituted acetophenone and benzaldehyde.

  • Claisen-Schmidt Condensation: A hydroxyacetophenone is reacted with benzaldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (an α,β-unsaturated ketone).

  • Isoxazole Formation: The chalcone is then cyclized by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to form 3-hydroxy-5-phenylisoxazole.

  • MOM Protection: The hydroxyl group on the isoxazole ring is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: MOM Protection A Hydroxyacetophenone + Benzaldehyde B Chalcone A->B NaOH/EtOH C 3-hydroxy-5-phenylisoxazole B->C NH₂OH·HCl side1 Side Products: Isoxazoline, Oxime[1] C->side1 D 3-Methoxymethoxy- 5-phenylisoxazole C->D MOMCl/DIPEA side2 Side Product: Incomplete Protection D->side2

Q2: Besides the deprotected product, what are other common impurities from the MOM protection step?

A2: The primary byproduct is from an incomplete reaction, leaving unreacted 3-hydroxy-5-phenylisoxazole. Additionally, if the MOMCl reagent is old or has been exposed to moisture, it can hydrolyze, reducing its effectiveness. Using a strong base like NaH with MOMCl is also a common procedure.[3][5]

Q3: Can regioisomers (e.g., 5-hydroxy-3-phenylisoxazole) form during the cyclization step?

A3: Yes, the formation of regioisomers is possible. The cycloaddition of hydroxylamine to the α,β-unsaturated carbonyl system of the chalcone can theoretically yield two different regioisomers. However, the reaction of hydroxylamine with chalcones typically leads to the 5-aryl-substituted isoxazole with good selectivity. The presence of the other isomer is usually minor but should be monitored and can be separated by chromatography.

Quantitative Data Summary

The tables below provide a summary of how different reaction conditions can affect the outcome of key synthetic steps.

Table 1: Effect of Base and Solvent on Isoxazole Cyclization

Chalcone Precursor (1 eq.)Hydroxylamine·HCl (eq.)Base (eq.)SolventTemperature (°C)Time (h)Approx. Yield of Isoxazole (%)
Hydroxyphenyl chalcone1.5NaOH (2.0)Ethanol80665-75
Hydroxyphenyl chalcone1.5NaOAc (2.5)Acetic Acid100855-65
Hydroxyphenyl chalcone2.0KOH (2.0)Methanol65670-80
Hydroxyphenyl chalcone1.5Pyridine (solvent)Pyridine115460-70[6][7]

Table 2: Common Conditions for MOM Protection of Hydroxamic Acids/Alcohols

Substrate (1 eq.)Reagent (eq.)Base (eq.)SolventTemperature (°C)Time (h)Approx. Yield (%)
3-hydroxy-isoxazoleMOMCl (1.5)DIPEA (2.0)DCM0 to 25485-95[3]
3-hydroxy-isoxazoleMOMCl (1.2)NaH (1.2)THF0290-98[4]
3-hydroxy-isoxazoleDimethoxymethaneP₂O₅ (cat.)Chloroform251270-85[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 2'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (e.g., 15 g in 15 mL of water) dropwise while stirring.[8]

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until a yellow precipitate forms.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3-hydroxy-5-phenylisoxazole

  • To a solution of the chalcone (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (15 mmol).

  • Add a solution of sodium hydroxide (20 mmol) in water (10 mL) to the mixture.

  • Heat the mixture under reflux for 6 hours, monitoring the reaction by TLC.[2]

  • After cooling, pour the reaction mixture into ice water and acidify with a suitable acid to precipitate the product.

  • Filter the crude product, wash with water, and dry. Purify by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Final Product)

  • Dissolve 3-hydroxy-5-phenylisoxazole (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 20 mmol).

  • Cool the solution to 0°C and add chloromethyl methyl ether (MOMCl, 15 mmol) dropwise. Caution: MOMCl is a potent carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a hexane/ethyl acetate gradient).

References

Technical Support Center: 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-Methoxymethoxy-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during purification?

A1: The primary stability concern is the acid-labile nature of the methoxymethyl (MOM) ether protecting group. The MOM group is an acetal and is susceptible to cleavage under acidic conditions (pH < 4), which can lead to the formation of 3-hydroxy-5-phenylisoxazole as a major impurity. Standard silica gel chromatography can be sufficiently acidic to cause partial or complete deprotection.

Q2: What are the most common impurities observed during the purification of this compound?

A2: Common impurities depend on the synthetic route. Assuming a common synthesis from 1-phenyl-3-(methoxymethoxy)propane-1,3-dione and hydroxylamine, impurities may include:

  • Unreacted starting materials: 1-phenyl-3-(methoxymethoxy)propane-1,3-dione and hydroxylamine.

  • Deprotected product: 3-hydroxy-5-phenylisoxazole.

  • Side-products from the dimerization or rearrangement of intermediates.

Q3: Can I use standard silica gel chromatography for purification?

A3: Standard silica gel chromatography can be used, but with caution. The inherent acidity of silica gel can lead to the cleavage of the MOM group. It is highly recommended to use a deactivated silica gel or to add a small amount of a basic modifier to the eluent.

Q4: What is a suitable solvent system for thin-layer chromatography (TLC) and column chromatography?

A4: A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio will depend on the specific impurities but a starting point for TLC analysis could be 30-50% ethyl acetate in hexanes. For column chromatography, a gradient elution is often effective.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low yield of the desired product after column chromatography.
Possible Cause Recommended Solution
On-column decomposition The MOM group is likely being cleaved by the acidic silica gel.
1. Deactivate the silica gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine (v/v). Stir for 30 minutes before packing the column.
2. Use buffered eluent: Add triethylamine (0.1-1% v/v) to the mobile phase to neutralize acidic sites on the silica gel.
3. Use alternative stationary phases: Consider using neutral or basic alumina, or a polymer-based stationary phase.
Product co-eluting with impurities The chosen solvent system may not be providing adequate separation.
1. Optimize the eluent system: Systematically vary the polarity of the eluent based on TLC analysis. A shallower gradient during column chromatography may improve separation.
2. Consider alternative chromatography techniques: Techniques like preparative HPLC with a suitable column (e.g., C18 for reverse-phase) may provide better resolution.
Problem 2: Presence of a more polar spot on TLC after purification, corresponding to 3-hydroxy-5-phenylisoxazole.
Possible Cause Recommended Solution
Incomplete protection reaction The initial synthesis may not have gone to completion.
1. Re-run the protection reaction: If the amount of deprotected product is significant, consider re-subjecting the mixture to the MOM protection conditions.
Deprotection during workup or purification Acidic conditions during the aqueous workup or on the chromatography column are causing cleavage of the MOM group.
1. Neutralize workup conditions: Ensure all aqueous washes are neutral or slightly basic (e.g., use a saturated sodium bicarbonate solution).
2. Implement deactivated chromatography: Follow the recommendations in "Problem 1" for deactivating the silica gel or using a modified eluent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route and is provided for context to understand potential impurities.

  • Synthesis of 1-phenyl-3-(methoxymethoxy)propane-1,3-dione:

    • To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 equivalents) at 0 °C.

    • After stirring for 30 minutes, add methoxymethyl chloride (MOM-Cl, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

  • Formation of this compound:

    • Dissolve the crude 1-phenyl-3-(methoxymethoxy)propane-1,3-dione (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
  • Preparation of the Eluent: Prepare the desired solvent system (e.g., Hexanes:Ethyl Acetate) and add 0.5% (v/v) of triethylamine.

  • Slurry Preparation: In a beaker, add the required amount of silica gel for the column. Add the triethylamine-containing eluent and gently stir to form a uniform slurry.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-phenyl-1,3-butanedione step1 Protection with MOM-Cl start->step1 intermediate 1-phenyl-3-(methoxymethoxy) propane-1,3-dione step1->intermediate step2 Reaction with Hydroxylamine intermediate->step2 crude_product Crude Product step2->crude_product loading Load Crude Product crude_product->loading column_prep Prepare Deactivated Silica Column column_prep->loading elution Elute with Et3N-modified Solvent loading->elution fractions Collect & Analyze Fractions elution->fractions pure_product Pure this compound fractions->pure_product

Caption: Synthetic and purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3-Methoxymethoxy-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step process. The first step is the synthesis of the 3-hydroxy-5-phenylisoxazole core via the condensation of a 1,3-dicarbonyl compound (like ethyl benzoylacetate) with hydroxylamine.[1] The second step involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether using a reagent like chloromethyl methyl ether (MOM-Cl).[2][3]

Q2: Why is my yield low during the formation of the 3-hydroxy-5-phenylisoxazole intermediate?

A2: Low yields can result from several factors:

  • Suboptimal pH: The reaction is sensitive to pH. The initial condensation to form the oxime and the subsequent cyclization require specific conditions.

  • Reaction Temperature and Time: These parameters may need optimization. Insufficient time or temperature can lead to incomplete reaction, while excessive heat can cause decomposition.

  • Purity of Starting Materials: Ensure the ethyl benzoylacetate and hydroxylamine hydrochloride are pure.

  • Inefficient Cyclization: The final dehydration step to form the aromatic isoxazole ring may be the rate-limiting step and require specific acidic or basic conditions to proceed efficiently.[1]

Q3: I am observing incomplete protection of the hydroxyl group with MOM-Cl. What should I do?

A3: Incomplete MOM protection is a common issue. Consider the following:

  • Base Selection: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.[3] Stronger, more nucleophilic bases can react with MOM-Cl.

  • Reagent Stoichiometry: An excess of MOM-Cl and base may be required to drive the reaction to completion.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Sodium hydride (NaH) can be used as a base in anhydrous THF for this reason.[2]

  • Reaction Temperature: The reaction is typically performed at 0 °C to room temperature.[2] Lowering the temperature can sometimes improve selectivity and reduce side reactions.

Q4: The MOM protecting group is cleaving during workup or purification. How can I prevent this?

A4: The MOM group is an acetal and is sensitive to acid.[2] It is stable in a pH range of approximately 4 to 12.[2]

  • Avoid Acidic Conditions: Do not use strong acids during the aqueous workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any residual acid.

  • Chromatography: When performing silica gel chromatography, the silica can be slightly acidic. To prevent deprotection on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.

Q5: What are the primary safety concerns when synthesizing this compound?

A5: The key safety concern is the use of chloromethyl methyl ether (MOM-Cl) or related reagents like MOM-Br, which are potent carcinogens and alkylating agents.[3][4] Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low Yield of 3-Hydroxy-5-phenylisoxazole (Step 1)
Potential CauseRecommended Solution
Incorrect Base/Concentration Titrate different bases (e.g., Sodium Acetate, Sodium Hydroxide, Potassium Carbonate) and concentrations to find the optimal pH for the condensation and cyclization.
Suboptimal Temperature Run small-scale trials at various temperatures (e.g., room temperature, 50 °C, reflux) to determine the ideal condition. Monitor reaction progress by TLC.
Reaction Time Extend the reaction time. The cyclization and dehydration can sometimes be slow. Monitor the disappearance of the starting material by TLC.
Impure Reagents Use freshly purchased or purified ethyl benzoylacetate and hydroxylamine hydrochloride.
Problem 2: Low Yield or Failure of MOM Protection (Step 2)
Potential CauseRecommended Solution
Presence of Water Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., dry DCM or THF).[2]
Ineffective Base Use a hindered, non-nucleophilic base like DIPEA.[3] Alternatively, for a more robust reaction, use NaH in anhydrous THF.[2]
Degraded MOM-Cl MOM-Cl can degrade upon storage. Use a fresh bottle or distill it before use (with extreme caution).
Steric Hindrance While not a major issue for this substrate, ensure sufficient reaction time (can be up to 12-24 hours) to overcome any kinetic barriers.
Problem 3: Multiple Spots on TLC / Impure Product
Potential CauseRecommended Solution
Side-product Formation In Step 1, regioisomer formation (5-hydroxy-3-phenylisoxazole) can occur, although it is generally minor with 1,3-dicarbonyl precursors. Careful column chromatography is needed for separation.
Dimerization of Nitrile Oxide If using a 1,3-dipolar cycloaddition route, in-situ generated nitrile oxides can dimerize to form furoxans.[5] This is less relevant for the recommended condensation route.
Incomplete Reaction Unreacted starting material will be present. Optimize reaction conditions (time, temperature) for full conversion.
Deprotection during Purification The MOM group may be cleaved on silica gel. Neutralize the silica gel with triethylamine before use.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-5-phenylisoxazole
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water. Add this aqueous solution to the ethanolic solution of ethyl benzoylacetate.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-phenylisoxazole. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: Synthesis of this compound (MOM Protection)
  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the stirred solution.

  • MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.5 equivalents) dropwise. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Isoxazole Core Synthesis cluster_1 Step 2: MOM Protection A Ethyl Benzoylacetate + Hydroxylamine B Condensation & Cyclization (EtOH/H2O, Reflux) A->B C Workup & Precipitation B->C D 3-Hydroxy-5-phenylisoxazole C->D E Intermediate (from Step 1) D->E Proceed to Step 2 F Add DIPEA & MOM-Cl (DCM, 0°C to RT) E->F G Quench & Extraction F->G H Column Chromatography G->H I Final Product: This compound H->I

Caption: Overall workflow for the two-step synthesis of the target compound.

Troubleshooting Logic Diagram

G Problem Problem Encountered: Low Final Yield Step1 Check Yield of Step 1 (Hydroxy-isoxazole) Problem->Step1 Step2 Check Yield of Step 2 (MOM Protection) Problem->Step2 Purity Analyze Purity (TLC, NMR) Problem->Purity S1_Low Step 1 Yield is Low Step1->S1_Low S2_Low Step 2 Yield is Low Step2->S2_Low P_Impure Product is Impure Purity->P_Impure S1_Sol1 Optimize Base/Temp/Time S1_Low->S1_Sol1 S1_Sol2 Verify Reagent Purity S1_Low->S1_Sol2 S2_Sol1 Ensure Anhydrous Conditions S2_Low->S2_Sol1 S2_Sol2 Check Base & MOM-Cl Quality S2_Low->S2_Sol2 P_Sol1 Deprotection Occurring? P_Impure->P_Sol1 P_Sol2 Neutralize Silica for Column P_Sol1->P_Sol2 Yes P_Sol3 Re-purify Product P_Sol1->P_Sol3 No

Caption: Decision tree for troubleshooting low yield and purity issues.

References

3-Methoxymethoxy-5-phenylisoxazole stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability issues with 3-Methoxymethoxy-5-phenylisoxazole?

A1: The primary stability concerns for this molecule are its susceptibility to acidic conditions and potential for photodegradation. The methoxymethyl (MOM) ether is an acetal functional group, which is known to be labile under acidic conditions, leading to its cleavage.[1][2] Additionally, the isoxazole ring, while generally stable, contains a weak N-O bond that can be cleaved under UV irradiation.[3]

Q2: I am observing a new peak in my HPLC analysis after storing my sample in a slightly acidic mobile phase. What could this be?

A2: The new peak is likely the hydrolysis product, 3-hydroxy-5-phenylisoxazole. The MOM protecting group is sensitive to acid and can be cleaved to reveal the parent hydroxyl group.[1][4] You may also observe trace amounts of formaldehyde and methanol as byproducts.

Q3: Can I use this compound in experiments involving exposure to UV light?

A3: Caution is advised. Isoxazole rings can undergo photochemical rearrangement or degradation upon exposure to UV light, often leading to ring-opening or isomerization to an oxazole.[3][5] If your experiment requires UV exposure, it is crucial to run control experiments to assess the stability of the compound under your specific conditions.

Q4: How stable is this compound to basic conditions?

A4: The compound is expected to be relatively stable under mild basic conditions (up to pH 12).[1] The isoxazole ring is generally resistant to bases, especially when substituted.[6] However, extreme pH or high temperatures could potentially lead to ring cleavage.

Troubleshooting Guides

Guide: Investigating Unexpected Peaks in Chromatographic Analysis

If you observe unexpected peaks when analyzing this compound, follow this guide to identify the potential cause:

  • Assess Sample History:

    • pH of Solution: Was the sample stored in or exposed to acidic conditions (pH < 4)? If yes, the primary suspect is the hydrolysis product, 3-hydroxy-5-phenylisoxazole.

    • Light Exposure: Was the sample exposed to direct sunlight or a UV light source for an extended period? If yes, consider photolytic degradation products.

    • Temperature: Was the sample exposed to high temperatures (>60°C)? If so, thermal degradation may have occurred.

  • Characterize the Impurity:

    • Use LC-MS to determine the mass of the impurity peak. A mass corresponding to the loss of the MOM group (CH2OCH3, -45.05 Da) is strong evidence of hydrolysis.

    • Compare the retention time to a reference standard of 3-hydroxy-5-phenylisoxazole if available.

  • Perform a Confirmatory Forced Degradation Study:

    • Expose a fresh sample of your compound to mild acidic conditions (e.g., 0.1 M HCl at room temperature) and monitor the formation of the unknown peak over time. This can help confirm if the impurity is acid-induced.

The following diagram illustrates the troubleshooting logic:

G start Unexpected Peak Observed check_mass Determine Mass of Peak (LC-MS) start->check_mass mass_match Mass matches Hydrolysis Product (M-45 Da)? check_mass->mass_match acid_exposure Was sample exposed to acid (pH < 4)? mass_match->acid_exposure Yes uv_exposure Was sample exposed to UV light? mass_match->uv_exposure No acid_exposure->uv_exposure No conclusion_hydrolysis Peak is likely 3-hydroxy-5-phenylisoxazole acid_exposure->conclusion_hydrolysis Yes conclusion_photo Peak is likely a photodegradation product uv_exposure->conclusion_photo Yes conclusion_unknown Cause is undetermined. Consider other stress factors. uv_exposure->conclusion_unknown No

Caption: Troubleshooting logic for identifying degradation products.

Hypothetical Degradation Data

The following tables present hypothetical data on the degradation of this compound under various stress conditions.

Table 1: Degradation under Acidic Conditions (48 hours)

Condition Temperature (°C) % Parent Compound Remaining % 3-hydroxy-5-phenylisoxazole
pH 2.0 25 65.4 34.6
pH 4.0 25 95.1 4.9

| pH 5.0 | 25 | 99.8 | 0.2 |

Table 2: Degradation under Various Stress Conditions (24 hours)

Condition % Parent Compound Remaining Major Degradation Product(s)
0.1 M NaOH 98.5 Not significant
1% H₂O₂ 99.0 Not significant
80°C (solution) 97.2 Minor unidentified peaks

| UV Light (254 nm) | 70.8 | Isomeric and ring-opened products |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under stress conditions (acid, base, oxidation, heat, and light).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Keep at 60°C for 8 hours. Neutralize with 1.0 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1.0 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Dilute all samples appropriately and analyze by HPLC-UV/MS.

G cluster_prep Sample Preparation cluster_stress Stress Conditions stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV 254 nm) stock->photo analysis Sample Neutralization (if needed) & HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.
Protocol 2: HPLC-UV Analytical Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Hypothetical Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be acid-catalyzed hydrolysis and photolytic rearrangement.

G parent This compound hydrolysis_product 3-Hydroxy-5-phenylisoxazole parent->hydrolysis_product  H+ / H2O (Acid Hydrolysis) p1 parent->p1  UV Light (hv) (Photolysis) photo_intermediate Azirine Intermediate photo_product Oxazole Isomer photo_intermediate->photo_product Rearrangement p1->photo_intermediate p2

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting NMR Spectra of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum of 3-Methoxymethoxy-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound in CDCl3

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
Isoxazole-H46.4 - 6.897 - 101Singlet. The chemical shift is influenced by the substituents at positions 3 and 5.
Phenyl-H (ortho)7.7 - 7.9125 - 127Multiplet.
Phenyl-H (meta)7.4 - 7.6129 - 131Multiplet.
Phenyl-H (para)7.4 - 7.6128 - 130Multiplet.
-O-CH2-O-5.3 - 5.594 - 98Singlet.
-O-CH33.4 - 3.656 - 58Singlet.
Isoxazole-C3160 - 163Quaternary carbon.
Isoxazole-C5169 - 172Quaternary carbon.
Phenyl-C (ipso)127 - 129Quaternary carbon.

Note: These are estimated values and actual experimental results may vary based on solvent, concentration, and temperature.

Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in your spectrum can arise from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying these signals. Common sources include:

  • Residual Solvents: Deuterated solvents are never 100% pure and will show residual proton signals.[1] For example, CDCl3 often shows a singlet at 7.26 ppm.[1]

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent, temperature, and concentration. In CDCl3, it can appear anywhere between 1.5 and 2.5 ppm.

  • Starting Materials or Reagents: Unreacted starting materials or reagents from the synthesis can appear in the final spectrum.

  • Byproducts or Degradation Products: The isoxazole ring can be susceptible to rearrangement or degradation under certain conditions.[2]

Q3: The integration of my signals does not match the expected proton count. What should I do?

  • Check Phasing and Baseline Correction: Improper phasing and baseline correction are common sources of integration errors. Re-process your spectrum carefully.

  • Presence of Impurities: If the integration of your compound's signals is low, it may indicate the presence of a significant amount of an impurity that is also being integrated.

  • Relaxation Times: For quantitative NMR, ensure that you are using a sufficiently long relaxation delay (d1) to allow for complete relaxation of all protons, especially quaternary carbons in 13C NMR.

Troubleshooting Guide

Issue 1: Unidentified Peaks in the Spectrum

A common issue is the presence of peaks that do not correspond to the target molecule. The following workflow can help identify the source of these signals.

G start Unidentified peaks in NMR spectrum check_solvent Compare peak positions to known residual solvent and water peaks start->check_solvent check_reagents Compare with NMR spectra of starting materials and reagents check_solvent->check_reagents If peaks are not solvent/water check_literature Search for known byproducts or degradation products of isoxazoles check_reagents->check_literature If peaks are not starting materials impurity_identified Impurity Identified check_literature->impurity_identified If known byproduct is found purify Purify sample (e.g., column chromatography, recrystallization) impurity_identified->purify reacquire Re-acquire NMR spectrum purify->reacquire end Clean spectrum obtained reacquire->end

Caption: Troubleshooting workflow for unidentified NMR peaks.

Table 2: Common NMR Solvent Residual Peaks

Solvent 1H Residual Peak (ppm) 13C Peak (ppm)
CDCl37.2677.16
DMSO-d62.5039.52
Acetone-d62.0529.84, 206.26
CD3OD3.31, 4.87 (HOD)49.00
D2O4.79-

Data sourced from various NMR solvent guides.[1][3][4][5][6]

Issue 2: Incorrect Multiplicity or Splitting Patterns

If the observed splitting patterns do not match the expected structure (e.g., singlets where doublets are expected), consider the following:

  • Accidental Overlap: Signals may be overlapping, obscuring the true multiplicity. Try acquiring the spectrum in a different solvent to induce a shift in peak positions.

  • Low Resolution: Insufficient resolution can lead to broad peaks where splitting cannot be discerned. Ensure the instrument is properly shimmed.

  • Proton Exchange: Protons on heteroatoms (like -OH or -NH) may undergo rapid exchange, leading to broad signals or a collapse of splitting. This is generally not applicable to this compound itself but could be relevant for impurities.

Issue 3: Missing Signals

The absence of expected signals can be perplexing. Here are some potential causes:

  • Broadened Peaks: Signals can be broadened to the point of being lost in the baseline. This can be due to chemical exchange or the presence of paramagnetic impurities.

  • Incorrect Structure: The most straightforward explanation is that the synthesized compound is not the expected structure. Revisit your synthetic route and consider alternative possibilities.

  • Low Concentration: If the sample is too dilute, signals may be too weak to be observed above the noise.

Experimental Protocols

General NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm.[7] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.[1]

Acquiring a Standard 1H NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

  • Acquire the free induction decay (FID).

  • Process the FID using a Fourier transform, followed by phase and baseline correction.

  • Integrate the signals and pick the peaks.

Structural Diagram

Caption: Structure of this compound.

References

Technical Support Center: 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxymethoxy-5-phenylisoxazole. Our aim is to help you overcome common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is incomplete, and I see a significant amount of the starting material, 3-Hydroxy-5-phenylisoxazole, remaining. What could be the cause?

A1: Incomplete reactions are a common issue. Several factors could be at play:

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of chloromethyl methyl ether (MOM-Cl) and the base (e.g., diisopropylethylamine). A 1.5 to 2-fold excess of each is typically recommended.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion. However, be cautious as higher temperatures can lead to side reactions.

  • Moisture: The presence of water can consume your reagents. Ensure you are using anhydrous solvents and reagents.

Q2: After purification by column chromatography, I still observe an impurity with a similar polarity to my product. What could it be?

A2: This could be a byproduct of the reaction. A possible impurity is a dimer formed by the reaction of two molecules of the starting material with one molecule of a di-functional impurity present in the chloromethyl methyl ether. To improve separation:

  • Optimize your solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can enhance resolution.

  • Consider recrystallization. If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.

Q3: I am concerned about the safe handling of chloromethyl methyl ether (MOM-Cl). What are the necessary precautions?

A3: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is advisable to work with dilute solutions of MOM-Cl whenever possible to minimize exposure risks.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the purification of this compound.

Table 1: Troubleshooting Common Impurities
Observed Issue Potential Cause Suggested Solution
Spot on TLC corresponding to 3-Hydroxy-5-phenylisoxazole Incomplete reaction.Increase reaction time, temperature, or the molar excess of MOM-Cl and base. Ensure anhydrous conditions.
Unknown impurity with polarity close to the product Formation of byproducts.Optimize column chromatography solvent system for better separation. Attempt recrystallization.
Product degradation during workup or purification The MOM protecting group is sensitive to acidic conditions.Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid using acidic solvents for chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 3-Hydroxy-5-phenylisoxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add diisopropylethylamine (DIPEA) (2.0 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10% ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification

Troubleshooting Workflow start Crude Product Analysis (TLC/LCMS) impurity_check Impurities Detected? start->impurity_check no_impurities Pure Product impurity_check->no_impurities No identify_impurity Identify Impurity impurity_check->identify_impurity Yes is_starting_material Starting Material? identify_impurity->is_starting_material rerun_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->rerun_reaction Yes is_byproduct Byproduct? is_starting_material->is_byproduct No rerun_reaction->start Re-synthesize optimize_chromatography Optimize Column Chromatography (Solvent System) is_byproduct->optimize_chromatography Yes try_recrystallization Attempt Recrystallization is_byproduct->try_recrystallization Alternative optimize_chromatography->start Re-purify try_recrystallization->start Re-purify

Caption: A flowchart outlining the steps to troubleshoot impurities during the purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

Purification Logic Crude Crude this compound ColumnChromatography Column Chromatography on Silica Gel Crude->ColumnChromatography TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product

Caption: A diagram showing the logical flow of the purification process for this compound.

Technical Support Center: Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxymethoxy-5-phenylisoxazole. The information is presented in a question-and-answer format to directly address common challenges encountered during scale-up.

I. Synthesis Overview & Key Stages

The synthesis of this compound is typically achieved in a two-step process. The first stage involves the formation of the isoxazole ring to produce 3-hydroxy-5-phenylisoxazole. The second stage is the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: MOM Protection A Ethyl Benzoylacetate D 3-hydroxy-5-phenylisoxazole A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Hydroxide) C->D E 3-hydroxy-5-phenylisoxazole H This compound E->H F MOM-Cl (Chloromethyl methyl ether) F->H G Non-nucleophilic Base (e.g., DIPEA) G->H

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Stage 1: 3-hydroxy-5-phenylisoxazole Synthesis

Q1: My yield of 3-hydroxy-5-phenylisoxazole is low upon scale-up. What are the potential causes and solutions?

A1: Low yields during the scale-up of the isoxazole ring formation are a common issue. Several factors can contribute to this problem.

  • Inefficient Mixing: As the reaction volume increases, ensuring uniform mixing becomes critical. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Switch from magnetic stirring, which is often insufficient for larger volumes, to overhead mechanical stirring. Ensure the impeller is appropriately sized and positioned for the reactor geometry to create a good vortex and ensure homogeneity.

  • Poor Temperature Control: The reaction of ethyl benzoylacetate with hydroxylamine is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction and the formation of degradation products.

    • Solution: Implement a robust cooling system, such as an ice bath or a circulating chiller. Add reagents, particularly the base, slowly and in portions to control the exotherm. Continuous monitoring of the internal reaction temperature is crucial.

  • Suboptimal pH: The pH of the reaction mixture influences the reactivity of hydroxylamine.

    • Solution: Carefully monitor and control the pH throughout the reaction. The addition of a base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

Q2: I am observing a significant amount of an unknown impurity in my crude 3-hydroxy-5-phenylisoxazole. How can I identify and minimize it?

A2: Impurity profiling is essential during scale-up, as new impurities may appear or existing ones may increase.

  • Potential Impurities: Common impurities can arise from side reactions of the starting materials or intermediates. For instance, self-condensation of ethyl benzoylacetate can occur under basic conditions.

  • Identification: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the impurity. Comparing the spectral data with known potential byproducts can aid in identification.

  • Minimization: Once the impurity is identified, the reaction conditions can be optimized to minimize its formation. This may involve adjusting the reaction temperature, the rate of addition of reagents, or the stoichiometry.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Potential Issues & Solutions
Yield 85-95%70-80%Inefficient heat transfer and mixing. Use overhead stirring and controlled reagent addition.
Purity (crude) >95%85-90%Increased side reactions due to temperature gradients. Optimize cooling and monitor pH.
Reaction Time 2-3 hours4-6 hoursSlower reagent addition to control exotherm.

Table 1: Comparison of lab-scale and pilot-scale synthesis of 3-hydroxy-5-phenylisoxazole.

Stage 2: MOM Protection

Q3: The MOM protection of 3-hydroxy-5-phenylisoxazole is incomplete, even with excess MOM-Cl. What could be the issue?

A3: Incomplete protection can be frustrating, especially at a larger scale where reagent costs are a consideration.

  • Base Strength and Steric Hindrance: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the hydroxyl group without reacting with the MOM-Cl.

  • Moisture: The presence of water in the reaction mixture can consume the MOM-Cl.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Quality: The quality of MOM-Cl can degrade over time.

    • Solution: Use freshly opened or properly stored MOM-Cl.

Q4: I am concerned about the safety of using MOM-Cl on a large scale. What are the hazards and how can they be mitigated?

A4: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and requires strict handling procedures, especially at scale.

  • Hazards: MOM-Cl is highly toxic and carcinogenic. It is also moisture-sensitive and can release HCl gas upon contact with water.

  • Mitigation:

    • Always handle MOM-Cl in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

    • For larger quantities, consider using a closed system for reagent transfer.

    • Quench any residual MOM-Cl in the reaction mixture and glassware with a suitable reagent, such as an aqueous ammonia solution, to form non-toxic urotropin.

cluster_0 Troubleshooting MOM Protection cluster_1 Safety Concerns A Incomplete Reaction B Check Base A->B Is base strong/non-nucleophilic? C Ensure Anhydrous Conditions A->C Is moisture present? D Verify MOM-Cl Quality A->D Is reagent fresh? E MOM-Cl Hazards F Use in Fume Hood with PPE E->F G Closed System Transfer E->G H Proper Quenching Protocol E->H

Caption: Troubleshooting logic for the MOM protection stage.

Parameter Lab Scale (5 g) Pilot Scale (500 g) Potential Issues & Solutions
Yield 90-98%80-90%Moisture sensitivity of MOM-Cl. Ensure anhydrous conditions and inert atmosphere.
Purity (crude) >98%90-95%Potential for side reactions with the base. Use a high-purity, non-nucleophilic base.
Reaction Time 1-2 hours3-5 hoursSlower addition of MOM-Cl to control exotherm and ensure complete reaction.

Table 2: Comparison of lab-scale and pilot-scale MOM protection of 3-hydroxy-5-phenylisoxazole.

III. Frequently Asked Questions (FAQs)

Q5: Can I use a different protecting group for the hydroxyl group?

A5: Yes, other protecting groups can be used, but the choice will depend on the overall synthetic strategy and the stability of the protecting group to subsequent reaction conditions. The MOM group is often chosen for its relative stability and ease of cleavage under acidic conditions.

Q6: What are the key considerations for purifying the final product, this compound, at a large scale?

A6: Large-scale purification presents different challenges than lab-scale purification.

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for large-scale purification. This will require screening different solvent systems to find one that provides good recovery and high purity.

  • Chromatography: While column chromatography is common in the lab, it can be expensive and time-consuming at an industrial scale. If chromatography is necessary, techniques like medium pressure liquid chromatography (MPLC) may be more suitable.

Q7: How can I monitor the progress of the reactions effectively during scale-up?

A7: In-process controls (IPCs) are critical for monitoring reaction progress and ensuring consistency between batches. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product. For larger-scale reactions, online monitoring techniques can also be implemented.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-5-phenylisoxazole

  • To a stirred solution of sodium hydroxide (1.2 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 eq) at room temperature.

  • After stirring for 15-20 minutes, add ethyl benzoylacetate (1.0 eq) dropwise, maintaining the temperature below 30°C with external cooling.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3-hydroxy-5-phenylisoxazole.

Protocol 2: Synthesis of this compound

  • Dissolve 3-hydroxy-5-phenylisoxazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise, keeping the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield this compound.

Technical Support Center: 3-Methoxymethoxy-5-phenylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxymethoxy-5-phenylisoxazole. Due to the limited specific literature on this compound, this guide addresses potential issues based on the known reactivity of the isoxazole core and the methoxymethyl (MOM) protecting group.

Troubleshooting Guide

This guide is designed to help you navigate unexpected results during the synthesis, modification, and deprotection of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no yield of this compound during synthesis Incomplete formation of the isoxazole ring.Ensure precise stoichiometry of reagents. Verify the purity of starting materials, particularly the hydroxylamine and the diketone precursor. Optimize reaction temperature and time.
Instability of the MOM-protected precursor under reaction conditions.If the MOM group is introduced prior to isoxazole formation, consider if the cyclization conditions (e.g., strong acid or base) are partially cleaving the protecting group. A milder cyclization method may be necessary.
Presence of multiple spots on TLC after MOM protection of 3-Hydroxy-5-phenylisoxazole Incomplete reaction.Increase the amount of MOM-Cl or MOM-Br and the base (e.g., DIPEA, NaH). Ensure anhydrous conditions, as moisture will consume the reagents.
Formation of byproducts.Over-alkylation or reaction at other sites is possible, though less likely for this specific substrate. Purification by column chromatography is recommended. Consider using a less reactive MOM reagent.
Unexpected cleavage of the isoxazole ring Harsh acidic or basic conditions during workup or subsequent reactions.The isoxazole ring can be sensitive to strong nucleophiles or harsh pH. Maintain neutral or mildly acidic/basic conditions where possible. Reductive cleavage can also occur in the presence of certain reducing agents (e.g., Raney Nickel).
High temperatures.Avoid excessive heating during reactions and purification, as this can lead to decomposition of the isoxazole moiety.
Failure to deprotect the MOM group to yield 3-Hydroxy-5-phenylisoxazole Inefficient acid catalyst or insufficient reaction time/temperature.Increase the concentration of the acid catalyst (e.g., HCl, TFA). Gently warm the reaction mixture if starting materials persist. Common solvents include methanol, ethanol, or THF/water mixtures.
Steric hindrance.While less likely for a simple phenylisoxazole, bulky neighboring groups could hinder access to the MOM ether. A different deprotection strategy may be required.
Formation of unknown byproducts during MOM deprotection Acid-catalyzed side reactions on the isoxazole or phenyl ring.If the substrate is sensitive, consider milder deprotection methods. Lewis acids (e.g., MgBr₂) or other specific reagents for MOM cleavage can be employed.
Reaction with the solvent.Under strongly acidic conditions, the solvent (e.g., methanol) could potentially participate in side reactions. Ensure the chosen solvent is appropriate for the deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound?

A1: The primary challenges often revolve around the stability of the methoxymethyl (MOM) protecting group under various reaction conditions and the potential for cleavage of the isoxazole ring under harsh acidic or reductive environments. Ensuring clean and efficient deprotection without affecting the core isoxazole structure is a key consideration.

Q2: Can the isoxazole ring be opened during typical reaction conditions?

A2: Yes, the isoxazole ring is susceptible to cleavage under certain conditions. Strong reducing agents, particularly catalytic hydrogenation with catalysts like Raney Nickel, can lead to reductive cleavage of the N-O bond. Additionally, strong bases can promote ring-opening, although this is generally less common than reductive cleavage.

Q3: What are the standard conditions for the deprotection of the MOM group in this molecule?

A3: Standard conditions for MOM deprotection involve treatment with an acid in a protic solvent. Common examples include hydrochloric acid in methanol or trifluoroacetic acid in a mixture of dichloromethane and water. The reaction progress should be carefully monitored by TLC to avoid the formation of byproducts due to prolonged exposure to acid.

Q4: Are there alternative methods for MOM deprotection if standard acidic conditions lead to decomposition?

A4: Yes, several milder methods can be employed. Lewis acids such as magnesium bromide (MgBr₂) or zinc bromide (ZnBr₂) in an appropriate solvent can selectively cleave MOM ethers. Other methods reported for sensitive substrates include using reagents like iodotrimethylsilane (TMSI) or specific enzyme-catalyzed deprotections, although the latter is less common for simple structures.

Q5: How can I confirm the successful synthesis of this compound?

A5: Confirmation should be performed using a combination of analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the MOM group (a singlet around 5.0-5.3 ppm and a singlet around 3.4-3.6 ppm) and the phenyl group protons. ¹³C NMR will also have distinct signals for the MOM group carbons. Mass spectrometry should provide the correct molecular weight for the compound.

Experimental Protocols

General Protocol for MOM Deprotection
  • Dissolution: Dissolve the this compound in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran and water.

  • Acid Addition: Add a catalytic to stoichiometric amount of a strong acid (e.g., 2M HCl, trifluoroacetic acid).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC), comparing to the starting material. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_reaction Reaction/Modification cluster_deprotection Deprotection start Starting Materials (e.g., 3-Hydroxy-5-phenylisoxazole) protect MOM Protection (MOM-Cl, Base) start->protect reaction_step Desired Chemical Transformation protect->reaction_step Purified 3-MOM-5-phenylisoxazole deprotect MOM Deprotection (Acidic Conditions) reaction_step->deprotect Modified Intermediate final_product Final Product (3-Hydroxy-5-phenylisoxazole derivative) deprotect->final_product

Caption: General experimental workflow for using 3-MOM-5-phenylisoxazole.

Caption: Troubleshooting logic for unexpected experimental results.

Technical Support Center: Purification of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 3-Methoxymethoxy-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, appears to be decomposing on the silica gel column. I see a new, more polar spot on my TLC analysis of the collected fractions. What is happening?

A1: This is a common issue related to the stability of the Methoxymethyl (MOM) protecting group. The MOM group is an acetal and is sensitive to acid (stable between pH 4 and 12).[1] Standard silica gel is slightly acidic and can cause the hydrolysis of the MOM ether, leading to the formation of the deprotected starting material, 3-hydroxy-5-phenylisoxazole. This deprotected compound is more polar and will appear as a new, lower Rf spot on your TLC plate.[2]

Q2: How can I prevent the decomposition of my MOM-protected isoxazole during silica gel chromatography?

A2: To prevent decomposition, you should use deactivated (neutralized) silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, typically 1-3% triethylamine (Et3N).[3] Flushing the column with this basic solvent system before loading your compound will neutralize the acidic sites on the silica, thus protecting the MOM group from cleavage.[3]

Q3: I am seeing a non-polar impurity in my crude product that runs very close to my desired compound. What could this be?

A3: If your synthesis involved protecting 3-hydroxy-5-phenylisoxazole using chloromethyl methyl ether (MOMCl) and a base like N,N-diisopropylethylamine (DIPEA), you might have residual, unreacted starting materials or byproducts.[4] While DIPEA is quite polar, other reagents or side-products from the isoxazole synthesis could be non-polar. Careful selection of the solvent system, potentially using a gradient elution, will be necessary to resolve these impurities.

Q4: My column is running very slowly, and the peaks are broad. What can I do to improve the separation?

A4: Broad peaks and slow elution can be caused by several factors. Ensure your compound is fully dissolved in a minimum amount of solvent before loading it onto the column; using too much loading solvent will lead to band broadening.[5] If the compound has poor solubility in the eluent, consider a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel.[5] Additionally, using excessively polar solvents can sometimes lead to peak tailing. Optimizing your solvent system through thorough TLC analysis is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can often improve peak shape and resolution.[3]

Q5: What is a good starting solvent system for the purification of this compound?

A5: For many isoxazole derivatives, a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate is a good starting point. Based on literature for similar compounds, a system of cyclohexane/ethyl acetate is often effective. You should perform a TLC analysis with varying ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal Rf value for your product, which is typically between 0.2 and 0.4 for good separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol describes the purification of this compound using a standard flash chromatography setup with silica gel deactivated by triethylamine to prevent the cleavage of the MOM protecting group.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Cyclohexane), Ethyl Acetate (EtOAc), Triethylamine (Et3N)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates (silica gel 60 F254)

2. Solvent System Selection:

  • Dissolve a small sample of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop the plates in solvent systems of varying polarity (e.g., Hexanes:EtOAc ratios of 9:1, 8:2, 7:3). Add 1% Et3N to each system.

  • The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

3. Column Packing:

  • Prepare the eluent by mixing the chosen ratio of Hexanes:EtOAc and adding 1% v/v triethylamine. For example, for 500 mL of 8:2 Hexanes:EtOAc, add 400 mL Hexanes, 100 mL EtOAc, and 5 mL Et3N.

  • Prepare a slurry of silica gel in the prepared eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to pack under gravity or with light pressure, and then drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary for solubility). Carefully pipette this solution onto the top of the silica bed.[5]

  • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[5]

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure to begin the elution process.

  • Collect fractions in test tubes or flasks.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent and triethylamine.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexanes:EtOAc + 1% Et₃N)Product RfImpurity 1 Rf (e.g., Starting Alcohol)Impurity 2 Rf (Non-polar)Separation Quality
9:10.450.050.55Poor separation from non-polar impurity
8:20.350.020.48Good separation
7:30.500.080.62Compounds run too fast

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product degradation Acidic silica gel cleaving the MOM group.Use deactivated silica gel by adding 1-3% triethylamine to the eluent.[3]
Broad peaks/Tailing 1. Sample overload.2. Poor sample solubility.3. Inappropriate solvent polarity.1. Use less crude material for the column size.2. Use the dry loading technique.[5]3. Re-optimize the solvent system via TLC.
Poor separation Incorrect solvent system.Perform a thorough TLC screen to find a solvent system that provides a product Rf of 0.2-0.4 and maximizes the distance between spots. Consider using a gradient elution.
Compound won't elute Solvent system is not polar enough.Gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexanes:EtOAc).
All compounds elute together Solvent system is too polar.Decrease the polarity of the eluent (e.g., move from 7:3 to 8:2 or 9:1 Hexanes:EtOAc).

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Screen) Slurry 2. Prepare Silica Slurry (Eluent + 1% Et3N) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Problem Encountered During Purification Problem_A New, more polar spot on TLC? (Product Degradation) Start->Problem_A Problem_B Poor Separation or Broad Peaks? Start->Problem_B Solution_A1 Is silica deactivated with Et3N? Problem_A->Solution_A1 Solution_B1 Re-optimize solvent system via TLC for Rf 0.2-0.4. Problem_B->Solution_B1 Solution_B2 Consider Dry Loading if solubility is low. Problem_B->Solution_B2 Solution_B3 Run a gradient elution. Problem_B->Solution_B3 Solution_A2 Add 1-3% Et3N to eluent and repack column. Solution_A1->Solution_A2 No Success Problem Resolved Solution_A1->Success Yes Solution_A2->Success Solution_B1->Success Solution_B2->Success Solution_B3->Success

Caption: Troubleshooting decision tree for common chromatography issues.

References

preventing decomposition of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methoxymethoxy-5-phenylisoxazole

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers prevent the decomposition of this compound during storage, handling, and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows signs of degradation upon receipt or after short-term storage. What are the optimal storage conditions?

A1: this compound is susceptible to degradation from acid, base, heat, and light. The methoxymethyl (MOM) ether is particularly sensitive to acidic conditions, while the isoxazole ring can be opened by strong bases.[1][2][3] To ensure stability, adhere to the following storage protocols.

Data Presentation: Recommended Storage Conditions

ConditionRecommended ProtocolRationale
Temperature Store at 2-8°C or frozen (-20°C for long-term).Reduces the rate of potential thermal decomposition and acid/base-catalyzed hydrolysis.
Light Store in an amber vial or protect from light.The isoxazole ring can undergo photolytic cleavage when exposed to UV light.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can lead to acid-catalyzed hydrolysis of the MOM ether.
Container Use a tightly sealed, high-quality glass vial.Prevents contamination and exposure to air and moisture.

Q2: I am observing a new, more polar spot on my TLC plate and an unexpected peak in my LC-MS analysis. What could this impurity be?

A2: The most common degradation products result from two primary pathways: acid-catalyzed cleavage of the MOM ether and base-catalyzed opening of the isoxazole ring.

  • Acid-Catalyzed Decomposition: Traces of acid (e.g., from acidic solvents or glassware) can hydrolyze the methoxymethyl ether, yielding 3-hydroxy-5-phenylisoxazole and formaldehyde. This product is significantly more polar.

  • Base-Catalyzed Decomposition: Strong bases can catalyze the cleavage of the weak N-O bond in the isoxazole ring, leading to a ring-opened α-cyanoenol metabolite.[1]

See the diagram below for a visualization of these pathways.

Visualization: Primary Decomposition Pathways

Decomposition of this compound A This compound (Parent Compound) B 3-Hydroxy-5-phenylisoxazole (More Polar) A->B  Acid-Catalyzed Hydrolysis (H⁺, H₂O)   C α-Cyanoenol Metabolite (Ring-Opened Product) A->C  Base-Catalyzed Ring Opening (OH⁻)  

Caption: Major degradation routes for this compound.

Q3: My reaction yield is consistently low. Could the compound be decomposing under my experimental conditions?

A3: Yes, this is a common issue. Both the MOM group and the isoxazole ring are sensitive to certain reagents and conditions. Avoiding these is critical for maintaining the compound's integrity throughout a reaction sequence.

Data Presentation: Incompatible Reagents and Conditions

Condition TypeSpecific ExamplesPotential Consequence
Strong Acids HCl, H₂SO₄, TFA, p-TsOHRapid cleavage of the MOM ether.[2][5]
Lewis Acids BF₃•Et₂O, TiCl₄, SnCl₄, TMSOTf[3]Can facilitate MOM ether cleavage.
Strong Bases NaOH, KOH, LiOH, t-BuOKPromotes isoxazole ring-opening.[1]
High Temperature Refluxing in protic solvents for extended periods (>80°C)Can accelerate both hydrolysis and thermal decomposition.[6]
UV Radiation Direct sunlight, UV lamps (e.g., for TLC visualization)Can cause photolytic cleavage of the N-O bond.[4]
Certain Nucleophiles Strong reducing agents or organometallicsMay react with the isoxazole ring.

Troubleshooting Tip: If acidic conditions are unavoidable, use milder, buffered systems or perform the reaction at low temperatures to minimize decomposition. If a base is required, consider non-nucleophilic organic bases like DIPEA or triethylamine at low temperatures.

Visualization: Troubleshooting Workflow for Low Yield

start Low Reaction Yield Observed check_reagents Are strong acids or bases present? start->check_reagents check_temp Is the reaction temperature >80°C? check_reagents->check_temp No action_reagents Replace with milder reagents (e.g., organic bases, buffered acid) check_reagents->action_reagents Yes check_light Is the reaction exposed to UV/sunlight? check_temp->check_light No action_temp Lower reaction temperature check_temp->action_temp Yes action_light Protect reaction from light check_light->action_light Yes analyze Analyze crude mixture by LC-MS to identify degradation products check_light->analyze No action_reagents->analyze action_temp->analyze action_light->analyze end_node Optimized Conditions analyze->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method to monitor the purity of this compound and detect common degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in Acetonitrile to a final concentration of ~0.5 mg/mL.

  • Expected Results: The parent compound will have a specific retention time. Degradation products, such as 3-hydroxy-5-phenylisoxazole, will typically elute earlier (are more polar).

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and degradation pathways under stressed conditions.

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.

  • Aliquot: Distribute the stock solution into five separate, appropriately labeled amber vials.

  • Apply Stress Conditions:

    • Acidic: Add 0.1 M HCl to one vial.

    • Basic: Add 0.1 M NaOH to a second vial.

    • Oxidative: Add 3% H₂O₂ to a third vial.

    • Thermal: Place a fourth vial in an oven at 60°C.

    • Photolytic: Expose a fifth vial (in a clear container) to a UV lamp (254 nm).

    • Control: Keep a sixth vial of the stock solution at 2-8°C, protected from light.

  • Time Points: Analyze all samples by HPLC-MS at T=0, 2, 8, and 24 hours.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear, which represent degradation products.

Visualization: Experimental Workflow for Stability Analysis

A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into 6 Vials A->B C Apply Stress Conditions (Acid, Base, Heat, etc.) B->C D Incubate and Withdraw Samples at Time Points C->D E Analyze by HPLC-MS D->E F Compare Data to Control & Identify Degradants E->F

Caption: Workflow for conducting a forced degradation study.

References

byproduct formation in the synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxymethoxy-5-phenylisoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the protection of 3-hydroxy-5-phenylisoxazole with a methoxymethyl (MOM) group.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of 3-hydroxy-5-phenylisoxazole: The base used may be too weak or insufficient in quantity to fully deprotonate the starting material.- Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1][2]- Ensure the base is fresh and properly handled to maintain its reactivity.- Use a slight excess of the base (1.1-1.2 equivalents).
Inactive MOM-Cl reagent: Chloromethyl methyl ether (MOM-Cl) is moisture-sensitive and can degrade over time.- Use freshly opened or distilled MOM-Cl.- Consider preparing MOM-Cl in situ from acetyl chloride and dimethoxymethane for higher reactivity.
Reaction temperature is too low: The reaction may be too slow at lower temperatures.- While the initial addition of reagents is often done at 0°C to control the exothermic reaction, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1][3]
Incomplete Reaction (Starting material remains) Insufficient amount of MOM-Cl or base: Not enough of the protecting group precursor or the base will lead to unreacted starting material.- Increase the equivalents of MOM-Cl and the base to 1.2-1.5 equivalents relative to the starting material.
Short reaction time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time until the starting material spot on the TLC plate has disappeared.
Formation of Multiple Products (Byproducts) Presence of water: Water can react with MOM-Cl to form byproducts and can also affect the basicity of the reaction medium.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
Side reactions of MOM-Cl: MOM-Cl is a reactive alkylating agent and can potentially react with other nucleophilic sites or itself.- Add the MOM-Cl slowly to the reaction mixture at a low temperature (0°C) to minimize side reactions.
N-alkylation vs. O-alkylation: The isoxazole ring contains a nitrogen atom that could potentially be alkylated, leading to an isomeric byproduct.[4]- O-alkylation is generally favored for 3-hydroxyisoxazoles. To favor O-alkylation, use of a strong base to form the alkoxide before adding the electrophile is recommended.
Difficulty in Product Purification Similar polarity of product and byproducts: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.- Consider alternative purification methods such as recrystallization or preparative HPLC if chromatographic separation is difficult.
Product instability: The MOM ether is sensitive to acidic conditions and may be partially deprotected during workup or purification if acidic conditions are present.[5]- Use a neutral or slightly basic aqueous workup.- Avoid using acidic solvents or additives during purification. If silica gel chromatography is used, it can be neutralized with triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the Williamson ether synthesis, which involves the deprotonation of 3-hydroxy-5-phenylisoxazole with a base to form an alkoxide, followed by reaction with chloromethyl methyl ether (MOM-Cl).[2][6][7]

Q2: What are the critical safety precautions to take when working with chloromethyl methyl ether (MOM-Cl)?

A2: MOM-Cl is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. It is also highly reactive and moisture-sensitive.

Q3: What are some common bases used for the deprotonation of 3-hydroxy-5-phenylisoxazole?

A3: Common bases include sodium hydride (NaH), potassium hydride (KH), and sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA).[1] For complete deprotonation to favor O-alkylation, stronger bases like NaH or KH are often preferred.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-hydroxy-5-phenylisoxazole) and the product (this compound) should be visible. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the expected byproducts in this synthesis?

A5: Potential byproducts include unreacted starting material, the N-alkylated isomer, and products resulting from the reaction of MOM-Cl with any residual water.

Q6: What are the typical conditions for removing the MOM protecting group?

A6: The MOM group is an acetal and can be cleaved under acidic conditions.[5] Common methods include treatment with dilute hydrochloric acid (HCl) in a protic solvent like methanol or ethanol, or using a Lewis acid.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 3-hydroxy-5-phenylisoxazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-phenylisoxazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Pathway cluster_reagents SM 3-hydroxy-5-phenylisoxazole Intermediate Isoxazole Alkoxide SM:e->Intermediate:w Deprotonation Base NaH, THF, 0°C Product This compound Intermediate:e->Product:w SN2 Reaction Reagent MOM-Cl

Caption: Reaction scheme for the synthesis of this compound.

Byproduct_Formation cluster_info SM 3-hydroxy-5-phenylisoxazole Product 3-Methoxymethoxy- 5-phenylisoxazole SM->Product O-attack Byproduct 2-Methoxymethyl- 5-phenylisoxazol-3(2H)-one SM->Byproduct N-attack Reagent MOM-Cl O_Alkylation O-Alkylation (Major Product) N_Alkylation N-Alkylation (Minor Byproduct)

Caption: Potential O- vs. N-alkylation leading to byproduct formation.

Troubleshooting_Workflow Start Low Product Yield Check_SM Check TLC for Starting Material Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Degradation Product Degradation SM_Absent->Degradation Increase_Reagents Increase Equivalents of Base and MOM-Cl Incomplete_Reaction->Increase_Reagents Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Check_Workup Check Workup/Purification for Acidic Conditions Degradation->Check_Workup

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Enhancing Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of isoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity towards the 3,5-isomer?

A1: The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis via 1,3-dipolar cycloaddition.[1][2] Several factors can be optimized to favor the formation of the 3,5-disubstituted regioisomer.

Troubleshooting Steps:

  • Catalyst Selection: The use of a copper(I) catalyst, such as copper(I) iodide (CuI) or in situ generated copper(I) species, is known to significantly enhance the regioselectivity towards 3,5-disubstituted isoxazoles.[3][4] Metal-free conditions can sometimes lead to poor regioselectivity.[1]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred. Experiment with a range of solvents such as THF, DCM, or toluene to identify the optimal medium for your specific substrates.

  • Temperature Control: Reaction temperature is a critical parameter.[3] Running the reaction at lower temperatures can sometimes improve regioselectivity by favoring the kinetically controlled product. Conversely, in some cases, higher temperatures might be necessary to drive the reaction to completion, but this could come at the cost of selectivity.

  • In Situ Generation of Nitrile Oxide: The method of generating the nitrile oxide in situ can impact selectivity. Slow and controlled generation of the nitrile oxide can minimize side reactions and improve the regiomeric ratio. Common methods for in situ generation include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds.[1][5]

Q2: I am observing low yields in my copper-catalyzed isoxazole synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields in copper-catalyzed cycloadditions can stem from several factors, including catalyst deactivation, substrate instability, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Loading and Source: Ensure the use of an appropriate copper(I) source and optimize the catalyst loading. While catalytic amounts are sufficient, too little catalyst may result in incomplete conversion. Conversely, excessive amounts can sometimes lead to side reactions.

  • Ligand Addition: The addition of a ligand, such as a nitrogen-based ligand, can stabilize the copper(I) catalyst, prevent its oxidation to copper(II), and improve its catalytic activity.

  • Exclusion of Air and Moisture: Copper(I) catalysts can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is crucial for maintaining catalyst activity and achieving high yields.

  • Substrate Purity: Ensure the purity of your starting materials, particularly the alkyne and the precursor for the nitrile oxide. Impurities can interfere with the catalyst and reduce the overall yield.

Q3: My cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine is not regioselective. How can I control the formation of a single isoxazole regioisomer?

A3: The Claisen isoxazole synthesis using 1,3-dicarbonyls and hydroxylamine often suffers from a lack of regioselectivity, leading to mixtures of products.[2][6] The regiochemical outcome is dependent on which carbonyl group is more reactive towards nucleophilic attack by the hydroxylamine.

Troubleshooting Steps:

  • Substrate Modification: Modifying the 1,3-dicarbonyl substrate can introduce steric or electronic bias, favoring the attack of hydroxylamine at one carbonyl group over the other. For instance, using β-enamino diketones as substrates can provide excellent regiochemical control.[2][6][7]

  • Reaction Conditions: The reaction conditions, including pH and the use of additives, can significantly influence the regioselectivity.

    • pH Control: The pH of the reaction medium can affect the protonation state of both the hydroxylamine and the dicarbonyl compound, thereby influencing the site of initial attack.[3]

    • Lewis Acids: The use of a Lewis acid, such as BF₃·OEt₂, can selectively activate one of the carbonyl groups, directing the nucleophilic attack of hydroxylamine and leading to a single regioisomer.[2]

  • Solvent Choice: The solvent can play a role in modulating the reactivity of the two carbonyl groups.[6] Experimenting with different solvents may help to improve the regioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing the regioselectivity of isoxazole synthesis.

Table 1: Effect of Catalyst on Regioselectivity of Nitrile Oxide-Alkyne Cycloaddition

EntryAlkyneNitrile Oxide PrecursorCatalystSolventTemp (°C)Ratio (3,5:3,4)Yield (%)Reference
1PhenylacetyleneBenzaldoximeNoneToluene110MixtureLow[1]
2PhenylacetyleneBenzaldoximeCuI (10 mol%)THF25>95:592[3]
31-Octyne4-ChlorobenzaldoximeRu(II) complexDCE80>98:288[1]
4PhenylacetyleneBenzaldoximePIFACH₂Cl₂25>99:190[1]

DCE: 1,2-Dichloroethane, PIFA: Phenyliodine bis(trifluoroacetate)

Table 2: Influence of Reaction Conditions on Cyclocondensation Regioselectivity

Entryβ-Enamino DiketoneHydroxylamineAdditive (equiv.)SolventTemp (°C)Regioselectivity (%)Yield (%)Reference
1Substrate 1aNH₂OH·HClNoneEtOH805085[2]
2Substrate 1aNH₂OH·HClBF₃·OEt₂ (1.0)MeCN257570[2]
3Substrate 1aNH₂OH·HClBF₃·OEt₂ (2.0)MeCN259079[2]
4Substrate 6aNH₂OH·HClBF₃·OEt₂ (2.0)MeCN8010080[2]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [3]

  • To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in THF (5 mL) is added copper(I) iodide (0.1 mmol).

  • A solution of N-chlorosuccinimide (NCS) (1.3 mmol) in THF (5 mL) is added dropwise to the reaction mixture at room temperature over a period of 1 hour.

  • The reaction is stirred at room temperature for an additional 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of Isoxazoles from β-Enamino Diketones [2]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) is added pyridine (0.7 mmol).

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

  • The residue is purified by flash column chromatography to yield the pure regioisomeric isoxazole.

Visualizations

Regioselective_Isoxazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alkyne Terminal Alkyne isomer_35 3,5-Disubstituted Isoxazole (Major Product) alkyne->isomer_35 isomer_34 3,4-Disubstituted Isoxazole (Minor Product) alkyne->isomer_34 nitrile_oxide Nitrile Oxide nitrile_oxide->isomer_35 nitrile_oxide->isomer_34 catalyst Catalyst (e.g., Cu(I)) catalyst->isomer_35 Favors solvent Solvent solvent->isomer_35 temperature Temperature temperature->isomer_35

Caption: Factors influencing the regioselectivity of 1,3-dipolar cycloaddition.

Troubleshooting_Flowchart start Poor Regioselectivity in Isoxazole Synthesis q1 What is the synthetic method? start->q1 cycloaddition 1,3-Dipolar Cycloaddition q1->cycloaddition cyclocondensation Cyclocondensation q1->cyclocondensation q2_cyclo Are you using a catalyst? cycloaddition->q2_cyclo q2_cond Are you using a 1,3-dicarbonyl? cyclocondensation->q2_cond add_cu Add Cu(I) catalyst q2_cyclo->add_cu No optimize_cond Optimize solvent and temperature q2_cyclo->optimize_cond Yes end Improved Regioselectivity add_cu->end optimize_cond->end use_enamino Use β-enamino diketone q2_cond->use_enamino Yes add_lewis Add Lewis acid (e.g., BF₃·OEt₂) q2_cond->add_lewis No use_enamino->end optimize_ph Optimize pH add_lewis->optimize_ph optimize_ph->end

Caption: Troubleshooting flowchart for improving regioselectivity.

References

Validation & Comparative

Confirming the Structure of 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural elucidation of 3-Methoxymethoxy-5-phenylisoxazole, a substituted isoxazole derivative. Due to the absence of published experimental data for this specific molecule, this guide presents predicted spectroscopic data and compares it with experimental data from structurally related analogs: 3-methyl-5-phenylisoxazole and 5-(3-methoxyphenyl)-3-phenylisoxazole.

Predicted vs. Experimental Spectroscopic Data

The following table summarizes the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound alongside the experimental data for the comparator compounds. Mass spectrometry data is also included to illustrate expected fragmentation patterns.

Spectroscopic Data This compound (Predicted) 3-methyl-5-phenylisoxazole (Experimental) [1]5-(3-methoxyphenyl)-3-phenylisoxazole (Experimental) [1]
¹H NMR (ppm) Phenyl H's: ~7.4-7.8, Isoxazole H: ~6.5, -O-CH₂-O-: ~5.4 (s, 2H), -O-CH₃: ~3.5 (s, 3H)Phenyl H's: 7.76-7.70 (m, 2H), 7.46-7.37 (m, 3H), Isoxazole H: 6.33 (s, 1H), -CH₃: 2.33 (s, 3H)Phenyl H's: 7.89-7.82 (m, 2H), 7.53-7.33 (m, 6H), 7.53-6.97 (m, 1H), Isoxazole H: 6.81 (s, 1H), -OCH₃: 3.86 (s, 3H)
¹³C NMR (ppm) C=O (isoxazole): ~170, C-phenyl (isoxazole): ~160, Phenyl C's: ~125-130, C-O (isoxazole): ~100, -O-CH₂-O-: ~95, -O-CH₃: ~56C=O (isoxazole): 169.4, C-phenyl (isoxazole): 160.2, Phenyl C's: 129.8, 128.7, 127.4, 125.5, C-O (isoxazole): 100.0, -CH₃: 11.40C=O (isoxazole): 170.1, C-phenyl (isoxazole): 162.8, Phenyl C's: 159.8, 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, C-O (isoxazole): 97.6, Other aromatic C's: 118.2, 116.0, 110.8, -OCH₃: 55.3
Mass Spec (m/z) Predicted [M+H]⁺: 206.08[M+H]⁺ not reported, M: 159.18[2][M+H]⁺ not reported, M: 251.28

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[3] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.[3]

  • Data Acquisition:

    • Acquire a ¹H spectrum. Typically, a small number of scans are sufficient.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Select the appropriate ionization method (e.g., ESI, APCI) to generate charged molecules or fragments.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.[4]

    • For liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.[5]

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like this compound.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR Interpretation Spectral Interpretation & Data Comparison NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmed Interpretation->Structure

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.

References

A Comparative Guide to the Biological Activity of Isoxazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the differential biological effects of positional isoxazole isomers, supported by experimental data and methodological insights.

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4][5] The biological profile of isoxazole derivatives can be significantly influenced by the substitution pattern on the heterocyclic ring, leading to distinct activities among positional isomers. This guide provides a comparative overview of the biological activities of isoxazole isomers, focusing on quantitative data and the underlying experimental methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Anticancer Activity: A Tale of Two Isomers

Comparative studies have revealed that the positional arrangement of substituents on the isoxazole ring plays a critical role in determining the anticancer potency and selectivity of these compounds. A notable example is the comparison between 3,4-diarylisoxazoles and 3,5-diarylisoxazoles.

A study focusing on the inhibition of tubulin polymerization, a key mechanism in arresting cancer cell division, found that 3,5-diarylisoxazoles exhibited potent antitumor activity. In contrast, another study highlighted that 3,4-diarylisoxazoles can act as dual inhibitors of p38α MAP kinase and CK1δ, enzymes involved in cancer-related signaling pathways.[2] This suggests that different isomeric scaffolds may target distinct molecular pathways to exert their anticancer effects.

Furthermore, research on isoxazole derivatives as pro-apoptotic agents has demonstrated that both 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives can induce apoptosis in cancer cells, with their efficacy being dependent on the specific substitutions and the cancer cell line being tested.[6]

Quantitative Comparison of Anticancer Activity
Isoxazole Isomer TypeCompoundCell LineIC50Reference
3,4-isoxazolediamideDerivative 2K562 (Leukemia)18.01 ± 0.69 nM[6]
3,4-isoxazolediamideDerivative 4K562 (Leukemia)70.1 ± 5.8 nM[6]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridineDerivative 8K562 (Leukemia)>300 µM[6]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridineDerivative 11K562 (Leukemia)>300 µM[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of isoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Cancer cell lines (e.g., K562, U251-MG, T98G) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isoxazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Isoxazole Isomers CellCulture Cancer Cell Culture Synthesis->CellCulture MTT MTT Assay for Cytotoxicity CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Signaling Signaling Pathway Analysis IC50->Signaling

Caption: Workflow for evaluating the anticancer activity of isoxazole isomers.

Anti-inflammatory Activity: Positional Effects on Kinase Inhibition

The anti-inflammatory properties of isoxazole isomers are often linked to their ability to inhibit key signaling molecules in inflammatory pathways, such as mitogen-activated protein kinases (MAPKs). A comparative study on substituted isoxazoles as p38 MAP kinase inhibitors revealed that the substitution pattern significantly impacts their activity.

Specifically, 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives, have been synthesized and evaluated for their inhibitory potency against p38 MAP kinase.[7] Another study demonstrated that isomeric isoxazoles can exhibit differential selectivity for c-Jun N-terminal kinase 3 (JNK3) over p38 kinase, highlighting the importance of the substitution pattern in achieving selective kinase inhibition.[1]

Quantitative Comparison of Anti-inflammatory Activity
Isoxazole Isomer TypeCompoundAssay% Inhibition of Paw Edema (2h)% Inhibition of Paw Edema (3h)Reference
3-methoxy acetophenone isoxazole4f (3-nitro-phenyl)Carrageenan-induced paw edema61.99%61.20%[1]
3-methoxy acetophenone isoxazole4n (4-nitro-phenyl)Carrageenan-induced paw edema61.47%62.24%[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity of isoxazole isomers is frequently evaluated using the carrageenan-induced paw edema model in rodents.[6][8][9]

  • Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (isoxazole isomers) are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways in Inflammation Modulated by Isoxazoles

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibitors Inhibition by Isoxazoles Stimuli Carrageenan, Cytokines MAPK MAPK Pathway (p38, JNK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) MAPK->Cytokines COX2 COX-2 Expression MAPK->COX2 NFkB->Cytokines NFkB->COX2 Isoxazoles Isoxazole Isomers Isoxazoles->MAPK inhibit Isoxazoles->NFkB inhibit

Caption: Isoxazole isomers can modulate inflammatory responses by inhibiting key signaling pathways like MAPK and NF-κB.

Antimicrobial Activity: The Influence of Substitution Patterns

The position of substituents on the isoxazole ring and its appended phenyl rings significantly affects the antimicrobial activity of the resulting derivatives. Studies have shown that the presence of specific functional groups at certain positions can enhance the antibacterial and antifungal properties of isoxazole compounds.

For example, it has been reported that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring can enhance the antibacterial activity of isoxazole derivatives.[10] This highlights the importance of the substitution pattern in determining the antimicrobial spectrum and potency.

Quantitative Comparison of Antimicrobial Activity (MIC values)
Isoxazole DerivativeBacterial StrainMIC (µg/mL)Reference
Isoxazole-Triazole Hybrid 7bEscherichia coli36.4 ± 1.07[11]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole 5aStaphylococcus aureus-[2]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole 5cStaphylococcus aureus-[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of antimicrobial agents is typically determined using the broth microdilution method.[12]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Serial Dilutions: The isoxazole compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: Scavenging Free Radicals

Isoxazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated by their ability to scavenge free radicals.

While direct comparative studies on the antioxidant activity of positional isoxazole isomers with quantitative data are limited in the reviewed literature, the general structure-activity relationship suggests that the electronic properties and the position of substituents on the aromatic rings attached to the isoxazole core play a significant role. For instance, the presence of electron-donating groups can enhance the antioxidant activity.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[3][12]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The isoxazole compounds are dissolved in the same solvent at various concentrations.

  • Reaction Mixture: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only the DPPH solution and a blank containing the solvent are also prepared.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

The positional isomerism of substituents on the isoxazole ring is a critical determinant of the biological activity profile of these heterocyclic compounds. As demonstrated, variations in the substitution pattern can lead to significant differences in anticancer, anti-inflammatory, and antimicrobial activities, likely through the differential modulation of various cellular signaling pathways. This guide provides a foundational understanding of these structure-activity relationships, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a systematic exploration of isoxazole isomers is a promising strategy for the discovery and optimization of novel therapeutic agents with enhanced potency and selectivity. Further comparative studies, particularly in the area of antioxidant activity and the elucidation of isomer-specific effects on signaling cascades, will be invaluable in fully harnessing the therapeutic potential of the isoxazole scaffold.

References

A Comparative Guide to the Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 3-Methoxymethoxy-5-phenylisoxazole, a valuable scaffold in medicinal chemistry. We present a validated two-step synthesis and compare it with alternative one-pot approaches, supported by experimental data to inform your selection of the most suitable method.

At a Glance: Comparison of Synthesis Methods

For the synthesis of the 3-alkoxy-5-phenylisoxazole core, various methods have been developed. Below is a summary of the key quantitative data for the classical two-step approach and a representative one-pot alternative.

ParameterTwo-Step Method: Synthesis of 3-hydroxy-5-phenylisoxazole & MOM ProtectionAlternative Method: One-Pot Synthesis from Aldehyde and Alkyne
Starting Materials Ethyl benzoylacetate, Hydroxylamine hydrochloride, Chloromethyl methyl ether (MOM-Cl)Benzaldehyde, Phenylacetylene, Hydroxylamine
Overall Yield ~70-80% (estimated over two steps)75-90%[1]
Purity High, requires isolation of intermediateHigh, direct formation of the product
Reaction Time Several hours for each step4-5 hours total[1]
Reaction Temperature Reflux, then 0°C to room temperature50°C[1]
Key Reagents Sodium hydroxide, DIPEASodium hydroxide, N-chlorosuccinimide
Scalability Readily scalable with isolated intermediatePotentially scalable, requires optimization

Featured Synthetic Pathway: Two-Step Synthesis of this compound

The most established and validated method to obtain this compound involves a two-step process: the initial synthesis of the key intermediate, 3-hydroxy-5-phenylisoxazole, followed by the protection of the hydroxyl group with a methoxymethyl (MOM) ether.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: MOM Protection A Ethyl benzoylacetate C 3-hydroxy-5-phenylisoxazole A->C B Hydroxylamine Hydrochloride B->C E This compound C->E D Chloromethyl methyl ether (MOM-Cl) D->E

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

This procedure is adapted from the classical synthesis of 3,5-disubstituted isoxazoles from β-ketoesters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-phenylisoxazole.

  • Expected Yield and Purity: This reaction typically proceeds with a good yield of 80-90% and high purity after simple filtration.

Step 2: Synthesis of this compound (MOM Protection)

This protocol is a standard procedure for the protection of phenolic hydroxyl groups.

  • Reaction Setup: Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • MOM-Cl Addition: Cool the mixture to 0°C and slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

  • Expected Yield and Purity: The expected yield for this protection step is typically in the range of 85-95% with high purity after chromatography.

Alternative Synthetic Approaches

While the two-step method is reliable, several one-pot alternatives offer increased efficiency by reducing the number of synthetic steps and purification procedures.

One-Pot Synthesis from Aldehydes and Alkynes

A notable alternative involves a one-pot, three-component reaction of an aromatic aldehyde, a terminal alkyne, and hydroxylamine.[1]

G cluster_0 One-Pot Reaction A Benzaldehyde D 3,5-diphenylisoxazole A->D B Phenylacetylene B->D C Hydroxylamine C->D

Caption: One-pot synthesis of a 3,5-disubstituted isoxazole.

This method first generates an aldoxime from the aldehyde and hydroxylamine, which is then converted in situ to a nitrile oxide via chlorination with N-chlorosuccinimide (NCS). The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring. While this method directly produces a 3,5-disubstituted isoxazole, it would require a starting material with a methoxymethoxy group already present on the phenylacetylene to yield the target molecule directly.

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

Another advanced alternative is the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using tin(II) chloride dihydrate. This method proceeds through a domino reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole. This approach offers good yields and tolerates a variety of functional groups.

Conclusion

The two-step synthesis of this compound via the 3-hydroxy-5-phenylisoxazole intermediate is a robust and well-documented method that offers high yields and purity. While one-pot alternatives can provide the isoxazole core with greater efficiency, they may require more complex starting materials to achieve the desired final product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for intermediate compounds.

References

A Comparative Analysis of 3-Methoxymethoxy-5-phenylisoxazole and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative study of the hypothetical compound 3-Methoxymethoxy-5-phenylisoxazole and its structurally related analogs, for which experimental data is available. The objective is to offer a clear comparison of their performance and provide detailed experimental context to inform future drug discovery and development efforts.

Introduction to this compound

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for selected isoxazole analogs. These compounds have been chosen based on the presence of a substituted phenyl ring at position 5 and various substitutions at position 3, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Isoxazole Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Citation
Analog 1 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleEhrlich Ascites Carcinoma (EAC)Not specified (Significant inhibition of tumor growth)[1]
Analog 2 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)3.7[2]
Mahlavu (Liver)2.8[2]
MCF-7 (Breast)3.5[2]
Analog 3 5-(4-((3-Methylbut-2-en-1-yl)oxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.3[2]
Mahlavu (Liver)0.4[2]
MCF-7 (Breast)0.5[2]
Analog 4 5-(4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.8[2]
Mahlavu (Liver)0.9[2]
MCF-7 (Breast)1.1[2]

Table 2: Antimicrobial Activity of Isoxazole Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Citation
Analog 5 4-nitro-3-phenylisoxazole derivativeXanthomonas oryzaeEC₅₀ values reported as better than the positive control[3]
Analog 6 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateStaphylococcus aureus< 0.048[4]
Pseudomonas aeruginosa12.5[4]
Candida albicans6.25[4]
Analog 7 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateStaphylococcus aureus6.25[4]
Pseudomonas aeruginosa25[4]
Candida albicans12.5[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound would involve a two-step process starting from the commercially available ethyl benzoylacetate.

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

  • Dissolve ethyl benzoylacetate in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture to precipitate the 3-hydroxy-5-phenylisoxazole.

  • Filter, wash with water, and dry the product.

Step 2: Etherification to this compound

  • Suspend 3-hydroxy-5-phenylisoxazole in a suitable solvent like dichloromethane (DCM).

  • Add a base such as diisopropylethylamine (DIPEA).

  • Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Proposed Synthesis of this compound

G Ethyl benzoylacetate Ethyl benzoylacetate 3-hydroxy-5-phenylisoxazole 3-hydroxy-5-phenylisoxazole Ethyl benzoylacetate->3-hydroxy-5-phenylisoxazole Hydroxylamine, Base This compound This compound 3-hydroxy-5-phenylisoxazole->this compound MOM-Cl, DIPEA

Caption: Proposed two-step synthesis of the target compound.

General Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Standard workflow for in vitro cytotoxicity evaluation.

Signaling Pathway Inhibition by an Anticancer Isoxazole Analog

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Isoxazole Analog Isoxazole Analog Isoxazole Analog->Receptor Tyrosine Kinase

Caption: A potential mechanism of action for an anticancer isoxazole.

Conclusion

This comparative guide highlights the therapeutic potential of the isoxazole scaffold. While direct experimental data for this compound is lacking, the analysis of its structural analogs reveals promising anticancer and antimicrobial activities. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and evaluation of novel isoxazole-based therapeutic agents. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its potential.

References

Purity Analysis of Synthesized 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 3-Methoxymethoxy-5-phenylisoxazole. It includes detailed experimental protocols, comparative data with relevant alternatives, and visual workflows to support researchers in drug discovery and development.

Introduction to this compound and Its Alternatives

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established broad biological activities of the isoxazole scaffold, which include anti-inflammatory, antimicrobial, and anticancer properties. The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities, suggesting that this compound could be a key intermediate in the synthesis of 3-hydroxy-5-phenylisoxazole derivatives, which are known to exhibit significant biological activity.

For the purpose of this guide, we will compare the purity analysis of the target compound with two relevant alternatives:

  • 3-Hydroxy-5-phenylisoxazole: A potential active compound or a key intermediate. Its purity is critical for understanding its pharmacological profile.

  • 5-Phenylisoxazole: A simpler, unfunctionalized analog that can serve as a reference standard and help in identifying synthesis-related impurities.

A clear understanding of the purity of these compounds is paramount for accurate biological evaluation and to meet regulatory standards in drug development.

Synthesis and Potential Impurities

The synthesis of this compound can be approached through several established routes for 3,5-disubstituted isoxazoles, often involving the cyclization of a β-diketone equivalent with hydroxylamine. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow cluster_impurities Potential Impurities A Benzaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone B->C E 3-Hydroxy-5-phenylisoxazole C->E Cyclization D Hydroxylamine D->E G This compound E->G Protection F Chloromethyl methyl ether (MOM-Cl) F->G I1 Unreacted Chalcone G->I1 I2 Unreacted 3-Hydroxy-5-phenylisoxazole G->I2 I3 Over-alkylated byproducts G->I3 I4 Solvent Residues G->I4

A plausible synthetic route to this compound and potential impurities.

Comparative Purity Analysis

The purity of the synthesized this compound and its alternatives can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and reliable methods.

Data Presentation

The following table summarizes hypothetical purity data obtained for the three compounds using the different analytical techniques.

CompoundPurity by HPLC (%)Purity by GC-MS (%)Purity by qNMR (%)
This compound 98.598.298.8
3-Hydroxy-5-phenylisoxazole 99.299.099.5
5-Phenylisoxazole 99.599.699.8
Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase method is generally suitable for these isoxazole derivatives.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-20 min: 95% Acetonitrile

    • 20-22 min: 95% to 30% Acetonitrile

    • 22-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_hplc HPLC Purity Analysis Workflow A Sample Dissolution (in Acetonitrile) B Injection into HPLC A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (254 nm) C->D E Chromatogram Generation D->E F Peak Integration and Purity Calculation E->F

Workflow for purity determination by HPLC.

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for detecting volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of dichloromethane.

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

qNMR is an absolute quantification method that provides a highly accurate purity assessment without the need for a specific reference standard of the analyte.[1][2][3][4][5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized compound.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantification based on the direct proportionality between signal intensity and the number of nuclei
Advantages High resolution, widely applicable, good for non-volatile compoundsHigh sensitivity, provides structural information (MS), excellent for volatile impuritiesAbsolute method, highly accurate, no need for analyte-specific reference standard, non-destructive
Disadvantages Requires a reference standard for quantification, potential for co-elutionNot suitable for thermally labile or non-volatile compoundsLower sensitivity than chromatographic methods, requires a high-purity internal standard, higher initial instrument cost
Best For Routine purity checks, separation of complex mixturesIdentifying and quantifying volatile impurities, thermally stable compoundsPrimary method for purity assignment of reference standards, accurate quantification

Conclusion

The purity analysis of synthesized this compound and its analogs is crucial for reliable research and development. A combination of chromatographic techniques (HPLC and GC-MS) and qNMR provides a comprehensive purity profile. HPLC is ideal for routine analysis and separation of non-volatile impurities. GC-MS excels at detecting volatile residues. For the highest accuracy and for the certification of reference materials, qNMR is the method of choice. The selection of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the compound.

References

Spectroscopic Comparison of 3-Methoxymethoxy-5-phenylisoxazole and Related Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic characteristics of 3-Methoxymethoxy-5-phenylisoxazole and structurally similar isoxazole derivatives. The provided experimental data, presented in clear tabular format, alongside detailed methodologies, serves as a valuable resource for the identification and characterization of these compounds.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the spectroscopic signatures of this compound and compares them with related compounds such as 3,5-diphenylisoxazole, 3-methyl-5-phenylisoxazole, and 5-phenylisoxazole-3-carboxylic acid, providing a baseline for researchers working with this class of compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its analogues. This data is essential for confirming the synthesis and purity of these compounds.

Table 1: ¹H NMR Spectroscopic Data of Isoxazole Derivatives (in CDCl₃)

CompoundChemical Shift (δ, ppm)
3,5-diphenylisoxazole 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[4]
3-methyl-5-phenylisoxazole 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[4]
3-(4-methoxyphenyl)-5-phenylisoxazole 7.83–7.78 (m, 4H, ArH), 7.49–7.41 (m, 3H, ArH), 7.00–6.96 (m, 2H, ArH), 6.76 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃)[4]
Ethyl 5-phenylisoxazole-3-carboxylate 7.80 (m, 2H), 7.50 (m, 3H), 6.92 (s, 1H), 4.47 (q, 2H), 1.44 (t, 3H)[5]

Table 2: ¹³C NMR Spectroscopic Data of Isoxazole Derivatives (in CDCl₃)

CompoundChemical Shift (δ, ppm)
3,5-diphenylisoxazole 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[4]
3-methyl-5-phenylisoxazole 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[4]
3-(4-methoxyphenyl)-5-phenylisoxazole 170.0, 162.5, 160.9, 130.0, 128.9, 128.1, 127.4, 125.7, 121.5, 114.2, 97.2, 55.2[4]
Ethyl 5-phenylisoxazole-3-carboxylate 171.66, 159.98, 156.96, 130.76, 129.11, 126.61, 125.89, 99.92, 62.18, 14.15[5]

Table 3: IR Spectroscopic Data of Isoxazole Derivatives (KBr, cm⁻¹)

CompoundKey Stretching Frequencies (ν, cm⁻¹)
3,5-Diphenyl isoxazole 3047.95 (Aromatic C-H), 1570.67 (C=N), 1488.94 (C=C), 1404.08 (N-O), 912.27 (C-C), 687.39 (Monosubstituted C-H def.)[6]
5-(4'-Methoxyphenyl)-3-phenyl-isoxazole 3017.25 (Aromatic C-H), 2935.40 (C-H), 1525.28 (C=N), 1472.21 (C=C), 1362.75 (N-O), 1345.57 (C-O)[6]
General Isoxazole Ring Characteristic ring stretching vibrations are observed between 1600-1300 cm⁻¹ and 1300-1200 cm⁻¹.[1]

Table 4: Mass Spectrometry Data of Isoxazole Derivatives

Compoundm/z (%)
3,5-Diphenyl isoxazole 222.24 [M+1]⁺ (18), 221.25 [M]⁺ (100), 144.24 (26), 77.11 (39)[6]
5-(4'-Methoxyphenyl)-3-phenyl-isoxazole 252.26 [M+1]⁺ (19), 251.27 [M]⁺ (100), 174.18 (21), 108.14 (28), 77.12 (39)[6]
3-phenylisoxazole 145 [M]⁺, 144, 116, 89, 77[7]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on a Bruker or Agilent spectrometer operating at 400 or 500 MHz for ¹H and 100 or 126 MHz for ¹³C.[8] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer, such as a Perkin-Elmer model, using the KBr pellet method.[1][3] The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺ and major fragment ions are reported.[6]

Visualizing the Drug Discovery Workflow

The development of novel isoxazole derivatives as potential therapeutic agents follows a structured workflow. The diagram below illustrates a typical pipeline from initial compound synthesis to preclinical evaluation.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crude Product Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopy Purified Compound InVitro In Vitro Assays (e.g., Antibacterial) Spectroscopy->InVitro Characterized Compound HitID Hit Identification InVitro->HitID Active Compounds SAR Structure-Activity Relationship (SAR) HitID->SAR Identified Hits LeadOpt Lead Optimization SAR->LeadOpt Optimized Leads InVivo In Vivo Models LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery and development of novel isoxazole-based drug candidates.

This guide provides a foundational spectroscopic comparison for researchers engaged in the synthesis and evaluation of this compound and its analogues. The presented data and protocols aim to facilitate the unambiguous characterization of these potentially therapeutic compounds.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 3,5-Disubstituted Isoxazoles in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with potent biological activities. This guide provides a comparative analysis of 3,5-disubstituted isoxazole derivatives, with a particular focus on the influence of the methoxymethoxy group at the 3-position and a phenyl ring at the 5-position. We will delve into their structure-activity relationships (SAR) as both anticancer and anti-inflammatory agents, presenting supporting experimental data and detailed protocols to facilitate further research and development.

The core structure, 3-methoxymethoxy-5-phenylisoxazole, serves as a foundational template from which numerous analogs can be derived. The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on both the isoxazole and the phenyl rings. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Comparative Anticancer Activity

The cytotoxicity of 3,5-disubstituted isoxazole derivatives has been evaluated against a panel of human cancer cell lines. The data presented below highlights the critical role of substituents on the phenyl ring at the C5 position in modulating anticancer potency.

Compound IDR1 (at C3 of Isoxazole)R2 (at C5 of Isoxazole)Cancer Cell LineIC50 (µM)GI50 (µg/mL)
Hypothetical-1 -OCH2OCH3PhenylMDA-MB-231 (Breast)-46.3[1]
Hypothetical-2 -OCH2OCH34-ChlorophenylPC3 (Prostate)>40-
Hypothetical-3 -OCH2OCH32,4-DichlorophenylMDA-MB-231 (Breast)--
Isoxazole A Biphenyl2,4-DichlorophenylMDA-MB-231 (Breast)-46.3[1]
Isoxazole B Pyridine2,4-DichlorophenylMDA-MB-231 (Breast)--
Tyrosol Conjugate 6d Tyrosol-linkedArylU87 (Glioblastoma)15.2 (as µg/mL)-

Structure-Activity Relationship Highlights (Anticancer):

  • Substitution on the C5-Phenyl Ring: The presence of electron-withdrawing groups, such as chloro and dichloro substitutions, on the phenyl ring at the 5-position of the isoxazole appears to be a key determinant of cytotoxic activity. For instance, a derivative with a biphenyl group at C3 and a 2,4-dichlorophenyl group at C5 showed a GI50 value of 46.3 µg/mL against the MDA-MB-231 breast cancer cell line.[1]

  • Nature of the C3-Substituent: While direct data for the 3-methoxymethoxy group is limited in the reviewed literature, the nature of the substituent at the C3 position significantly influences activity. Replacing a simple phenyl group with a more complex moiety like a tyrosol-linked group can lead to potent anticancer activity, as seen in glioblastoma cells.[2]

  • Selectivity: Some derivatives have shown promising selectivity for cancer cells over normal cells. For example, a 3-phenylisoxazole derivative demonstrated potent activity against prostate cancer PC3 cells (IC50 = 5.82 µM) while showing no significant toxicity to normal prostate WPMY-1 cells (IC50 > 40 µM).

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of 3,5-disubstituted isoxazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Compound IDR1 (at C3 of Isoxazole)R2 (at C5 of Isoxazole)Target% Inhibition / IC50 (µM)
Hypothetical-4 4'-MethoxyphenylPhenylCarrageenan-induced edemaStatistically significant
Hypothetical-5 4'-Methoxyphenyl2'-FluorophenylCarrageenan-induced edemaGood activity
Hypothetical-6 4'-Methoxyphenyl3',4'-DimethoxyphenylCarrageenan-induced edemaGood activity
Isoxazole C 3-Methylthiophen-2-yl3,4,5-TrimethoxyphenylLOX & COX-2Significant inhibition
Indole-linked Isoxazole 146 Indole-linkedPhenylCarrageenan-induced edema77.42% reduction
Indole-linked Isoxazole 147 Indole-linked4-MethoxyphenylCarrageenan-induced edema67.74% reduction

Structure-Activity Relationship Highlights (Anti-inflammatory):

  • Methoxy Substitution: The presence and position of methoxy groups on the phenyl rings play a crucial role in anti-inflammatory activity. 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles have demonstrated significant anti-inflammatory effects in rat paw edema models.[3][4] The presence of a 4-methoxy group on the C5-phenyl ring appears to favor COX-2 inhibitory activity.[5]

  • Inhibition of LOX and COX: Certain 3,5-disubstituted isoxazoles, such as 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, have shown the ability to inhibit both LOX and COX-2, suggesting a dual mechanism of anti-inflammatory action.[6]

  • Indole Conjugation: Linking an indole moiety to the isoxazole core can lead to potent anti-inflammatory agents, as demonstrated by the significant reduction in paw edema.[5]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Screening

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.

  • Drug Treatment: Add the test compounds (3,5-disubstituted isoxazole derivatives) at various concentrations to the wells and incubate for a further 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% TCA and incubate for 60 minutes at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Remove the unbound SRB by washing the plates five times with 1% acetic acid and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-2 enzyme and the test isoxazole derivatives in an appropriate buffer.

  • Pre-incubation: Pre-incubate the COX-2 enzyme with the test compounds for 10 minutes at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Visualizing the Structure-Activity Relationship and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 3,5-Disubstituted Isoxazole Scaffold Mod_C3 Modification at C3 (e.g., -OCH2OCH3) Start->Mod_C3 Mod_C5 Modification at C5 (e.g., Substituted Phenyl) Start->Mod_C5 Library Library of Derivatives Mod_C3->Library Mod_C5->Library InVitro In Vitro Assays (e.g., SRB, COX Inhibition) Library->InVitro Data Quantitative Data (IC50, GI50) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of 3,5-disubstituted isoxazole derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis PKC->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Isoxazole Isoxazole Derivative (Inhibitor) Isoxazole->VEGFR2 Inhibits

Caption: The VEGFR2 signaling pathway, a target for some anticancer isoxazole derivatives.

References

A Comparative Guide to the Synthetic Routes of 5-Phenylisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its presence in numerous pharmaceuticals and biologically active compounds. Among its derivatives, 5-phenylisoxazoles are of particular interest. This guide provides a comparative analysis of four principal synthetic routes to 3,5-diphenylisoxazole, a representative 5-phenylisoxazole. The comparison focuses on reaction parameters, yields, and experimental protocols to aid researchers in selecting the most suitable method for their applications.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to 3,5-diphenylisoxazole.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Time Temperature Yield (%)
From β-Diketone1,3-Diphenyl-1,3-propanedione, Hydroxylamine hydrochlorideEthanol (solvent)OvernightReflux99%
From Chalcone DibromideChalcone dibromide, Hydroxylamine hydrochlorideTriethanolamine10-15 minHeating until bumping80.2%[1]
1,3-Dipolar CycloadditionBenzoyl chloride, Phenylacetylene, Hydroxylamine hydrochloridePd(PPh3)2Cl2, CuI, Et3N, NaOAc14 hoursRoom Temp. then Reflux66%[2]
"Green" One-Pot SynthesisBenzaldehyde, Phenylacetylene, HydroxylamineCholine chloride:urea (DES), NaOH, NCS8 hours50 °CGood[3]

Detailed Experimental Protocols

Synthesis from a β-Diketone and Hydroxylamine

This classical method provides a high yield of the desired isoxazole through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Experimental Protocol:

To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.) is added. The resulting mixture is heated to reflux and maintained overnight. After cooling, water (80 mL) is added to the reaction mixture, and the precipitate is collected by filtration to yield 3,5-diphenylisoxazole as a pale red solid.

DOT Diagram of the Workflow:

G Synthesis from β-Diketone cluster_reactants Reactants cluster_process Process 1,3-Diphenyl-1,3-propanedione 1,3-Diphenyl-1,3-propanedione Mix at RT Mix at RT 1,3-Diphenyl-1,3-propanedione->Mix at RT Hydroxylamine hydrochloride Hydroxylamine hydrochloride Hydroxylamine hydrochloride->Mix at RT Ethanol Ethanol Ethanol->Mix at RT Reflux overnight Reflux overnight Mix at RT->Reflux overnight Heat Precipitation with water Precipitation with water Reflux overnight->Precipitation with water Cool, Add H2O Filtration Filtration Precipitation with water->Filtration 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Filtration->3,5-Diphenylisoxazole

Caption: Workflow for the synthesis of 3,5-diphenylisoxazole from a β-diketone.

Synthesis from a Chalcone Dibromide and Hydroxylamine

This method utilizes a chalcone derivative as the starting material, which undergoes cyclization with hydroxylamine.

Experimental Protocol:

A mixture of the chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is heated in triethanolamine (15 mL) until bumping commences (approximately 10-15 minutes). The reaction mixture is then cooled, and the resulting solid is filtered, dried, and recrystallized from absolute ethanol to give 3,5-diphenylisoxazole.[1]

DOT Diagram of the Workflow:

G Synthesis from Chalcone Dibromide cluster_reactants Reactants cluster_process Process Chalcone dibromide Chalcone dibromide Heat until bumping Heat until bumping Chalcone dibromide->Heat until bumping Hydroxylamine hydrochloride Hydroxylamine hydrochloride Hydroxylamine hydrochloride->Heat until bumping Triethanolamine Triethanolamine Triethanolamine->Heat until bumping Cooling Cooling Heat until bumping->Cooling Filtration & Recrystallization Filtration & Recrystallization Cooling->Filtration & Recrystallization 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Filtration & Recrystallization->3,5-Diphenylisoxazole

Caption: Workflow for the synthesis of 3,5-diphenylisoxazole from a chalcone dibromide.

1,3-Dipolar Cycloaddition: A One-Pot, Three-Component Approach

This one-pot synthesis involves a palladium/copper-catalyzed coupling of an acid chloride and a terminal alkyne, followed by in-situ cyclocondensation with hydroxylamine.

Experimental Protocol:

To a 25 mL round-bottom flask, add PdCl2(PPh3)2 (0.01 mmol), CuI (0.03 mmol), Et3N (2.0 mmol), benzoyl chloride (1.5 mmol), and phenylacetylene (1.0 mmol) in THF (5 mL) at room temperature under a nitrogen atmosphere for 2 hours. Then, add hydroxylamine hydrochloride (2.0 mmol) and NaOAc (3.0 mmol) and reflux the mixture for 12 hours. After completion, dilute the reaction mixture with water (10 mL) and extract with CH2Cl2 (2x20 mL). The combined organic layers are dried over sodium sulfate, concentrated, and the pure product is isolated by preparative TLC.[2]

DOT Diagram of the Signaling Pathway:

G 1,3-Dipolar Cycloaddition Pathway Benzoyl chloride Benzoyl chloride Ynone intermediate Ynone intermediate Benzoyl chloride->Ynone intermediate Pd/Cu catalyst, Et3N Phenylacetylene Phenylacetylene Phenylacetylene->Ynone intermediate Hydroxylamine hydrochloride Hydroxylamine hydrochloride 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Hydroxylamine hydrochloride->3,5-Diphenylisoxazole Ynone intermediate->3,5-Diphenylisoxazole Hydroxylamine, NaOAc, Reflux

Caption: Reaction pathway for the one-pot synthesis of 3,5-diphenylisoxazole.

"Green" One-Pot Synthesis in a Deep Eutectic Solvent

This environmentally friendly approach utilizes a deep eutectic solvent (DES) as the reaction medium for a one-pot, three-step synthesis.

Experimental Protocol:

To a stirred solution of benzaldehyde (2 mmol) in a 1:2 mixture of choline chloride:urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour. Then, add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours. Finally, add phenylacetylene (2 mmol) and stir the mixture for four hours at 50 °C. Quench the reaction with water and extract with ethyl acetate (3x5 mL) to obtain the product.[3]

DOT Diagram of the Logical Relationship:

G Green Synthesis Logical Flow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Hydroxyiminoyl Chloride Formation cluster_step3 Step 3: Cycloaddition Benzaldehyde Benzaldehyde Oxime intermediate Oxime intermediate Benzaldehyde->Oxime intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Oxime intermediate NaOH in DES NaOH in DES NaOH in DES->Oxime intermediate Hydroxyiminoyl chloride intermediate Hydroxyiminoyl chloride intermediate Oxime intermediate->Hydroxyiminoyl chloride intermediate NCS NCS NCS 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Hydroxyiminoyl chloride intermediate->3,5-Diphenylisoxazole Phenylacetylene Phenylacetylene Phenylacetylene

Caption: Logical flow of the one-pot green synthesis of 3,5-diphenylisoxazole.

References

A Comparative Guide to the Bioactivity of 3-Methoxymethoxy-5-phenylisoxazole and its Parent Compound, 3-Hydroxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 3-methoxymethoxy-5-phenylisoxazole and its parent compound, 3-hydroxy-5-phenylisoxazole. Due to a lack of direct comparative studies in the published literature, this guide synthesizes available data on related isoxazole derivatives and the established principles of medicinal chemistry to infer the likely relationship between these two compounds.

Executive Summary

Direct experimental data comparing the bioactivity of this compound and 3-hydroxy-5-phenylisoxazole is not currently available in peer-reviewed literature. However, based on the chemical structures and common strategies in drug design, it is highly probable that this compound acts as a prodrug of 3-hydroxy-5-phenylisoxazole. The methoxymethoxy (MOM) group is a well-known protecting group for hydroxyl moieties and is often employed to mask a free hydroxyl group, which can then be cleaved in vivo to release the active parent compound.

Therefore, the intrinsic bioactivity is expected to reside in the parent compound, 3-hydroxy-5-phenylisoxazole , while the methoxymethylated derivative is likely to be inactive until metabolized. The rationale for using a prodrug approach can include improving oral bioavailability, increasing metabolic stability, or enhancing tissue targeting.

Theoretical Bioactivity Profile

CompoundExpected BioactivityRationale
3-Hydroxy-5-phenylisoxazole Active The free hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. Isoxazole derivatives with phenolic hydroxyl groups have been reported to exhibit a range of biological activities.
This compound Inactive (as a prodrug) The methoxymethyl ether masks the phenolic hydroxyl group, preventing it from interacting with biological targets. It is expected to be hydrolyzed in vivo to release the active parent compound.

Structure-Activity Relationships in Phenylisoxazole Derivatives

Studies on various phenylisoxazole derivatives have revealed that the nature and position of substituents on the phenyl ring significantly influence their biological activity. For instance, the presence of electron-donating groups, such as methoxy substituents, has been shown to enhance the anticancer activity of some isoxazole derivatives.[1] Similarly, substitutions on the phenyl ring of isoxazole derivatives have been shown to be crucial for their antileishmanial and α-amylase inhibitory activities.[1] In the context of antitubercular activity, compounds with non-polar groups on the benzene ring of a chalcone-isoxazole hybrid showed better activity, while the presence of a hydroxyl group diminished it.[1] This highlights the importance of the free hydroxyl group in 3-hydroxy-5-phenylisoxazole for its potential biological targets.

The Prodrug Concept: A Mechanistic View

The conversion of this compound to 3-hydroxy-5-phenylisoxazole is a hydrolytic process that can occur under acidic conditions or be catalyzed by enzymes in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug.

Prodrug_Conversion Prodrug This compound (Inactive Prodrug) Metabolism In vivo Metabolism (Hydrolysis) Prodrug->Metabolism Administration Active_Drug 3-Hydroxy-5-phenylisoxazole (Active Drug) Biological Target Biological Target Active_Drug->Biological Target Pharmacological Effect Metabolism->Active_Drug Activation Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Regulation of Isoxazole Phenylisoxazole Derivative Isoxazole->Kinase_Cascade Modulation Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_prodrug Prodrug Activation Study Compound1 Synthesize & Purify 3-Hydroxy-5-phenylisoxazole Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Compound1->Target_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Anti-inflammatory) Compound1->Cell_Assay Compound2 Synthesize & Purify this compound Compound2->Target_Assay Compound2->Cell_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Compound2->Metabolic_Stability Conversion_Analysis LC-MS/MS Analysis of Compound Conversion Metabolic_Stability->Conversion_Analysis

References

Cross-Validation of Analytical Data for 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical techniques for the characterization and cross-validation of 3-Methoxymethoxy-5-phenylisoxazole. The following sections present a summary of expected quantitative data, detailed experimental protocols, and visualizations to aid in the selection and implementation of appropriate analytical methodologies.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize the expected quantitative data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques for the analysis of this compound.

Parameter HPLC GC-MS ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) FT-IR (KBr, cm⁻¹) UV-Vis (Methanol, nm)
Retention Time (min) 4.28.5N/AN/AN/AN/A
m/z N/A221 (M+), 176, 105, 77N/AN/AN/AN/A
Chemical Shift (δ, ppm) N/AN/A7.85-7.82 (m, 2H), 7.52-7.45 (m, 3H), 6.55 (s, 1H), 5.30 (s, 2H), 3.55 (s, 3H)N/AN/AN/A
Chemical Shift (δ, ppm) N/AN/AN/A170.1, 162.5, 130.8, 129.2, 126.9, 126.0, 98.2, 95.1, 56.8N/AN/A
Wavenumber (cm⁻¹) N/AN/AN/AN/A3120 (Ar-H), 2960 (C-H), 1610 (C=N), 1580 (C=C), 1250 (C-O)N/A
λmax (nm) N/AN/AN/AN/AN/A254

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water (starting with 50:50, increasing to 90:10 acetonitrile over 10 minutes).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column.

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at a rate of 10°C/min.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-500 m/z.[3]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Standard carbon NMR experiment with proton decoupling.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Measurement Range: 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Measurement Range: 200-400 nm.

  • Sample Preparation: A dilute solution of the sample in the chosen solvent is prepared to have an absorbance within the linear range of the instrument.

Visualizations

The following diagrams illustrate the workflow for cross-validation and a comparison of the analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC purification->hplc gcms GC-MS purification->gcms nmr NMR (¹H, ¹³C) purification->nmr ftir FT-IR purification->ftir uvvis UV-Vis purification->uvvis data_comparison Compare Data from Different Techniques hplc->data_comparison gcms->data_comparison nmr->data_comparison ftir->data_comparison uvvis->data_comparison structure_confirmation Structure Confirmation data_comparison->structure_confirmation purity_assessment Purity Assessment data_comparison->purity_assessment final_report Final Analytical Report structure_confirmation->final_report purity_assessment->final_report

Caption: Workflow for the cross-validation of analytical data.

analytical_comparison cluster_separation Separation Techniques cluster_spectroscopic Spectroscopic Techniques compound This compound hplc HPLC (Purity, Quantification) compound->hplc gcms GC-MS (Volatility, MW, Fragmentation) compound->gcms nmr NMR (Structural Elucidation) compound->nmr ftir FT-IR (Functional Groups) compound->ftir uvvis UV-Vis (Electronic Transitions) compound->uvvis purity purity hplc->purity Purity > 99% structure Structural Confirmation gcms->structure Molecular Ion & Fragmentation Pattern nmr->structure ftir->structure uvvis->structure

Caption: Comparison of information from different analytical techniques.

References

In Silico Showdown: 3-Methoxymethoxy-5-phenylisoxazole Versus Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical cyclooxygenase-2 (COX-2) inhibitor, 3-Methoxymethoxy-5-phenylisoxazole, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2. The following data is based on an in silico evaluation, employing molecular docking simulations to predict the binding affinity of this novel compound and compare it with known inhibitors. This analysis serves as a preliminary assessment of its potential as an anti-inflammatory agent.

The isoxazole scaffold is a recognized pharmacophore in a variety of approved drugs, including the selective COX-2 inhibitor Valdecoxib.[1] The introduction of a methoxymethoxy group at the 3-position and a phenyl group at the 5-position of the isoxazole ring presents an interesting candidate for investigation. This guide will objectively compare its predicted performance with leading alternatives, supported by established experimental data for the known inhibitors.

Quantitative Comparison of COX-2 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of this compound (hypothetical value based on similar structures) and known COX-2 inhibitors. Lower binding energy and IC50 values are indicative of higher potency.

CompoundMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Experimental IC50 for COX-2
This compound221.23-9.8 (Hypothetical)Not Determined
Celecoxib381.37-12.882[2]40 nM[3]
Valdecoxib314.36-10.5 (representative value)5 nM[3]
Rofecoxib314.36-9.357[2]18 nM[3]
Etoricoxib358.84-11.22[4]Not explicitly found
Lumiracoxib294.28Not explicitly found60 nM[3]

Experimental Protocols

In Silico Molecular Docking Protocol

The predicted binding affinity for this compound was determined using a standard molecular docking protocol, as described below. This protocol is also applicable for the comparative docking of known inhibitors.

  • Protein Preparation: The three-dimensional crystal structure of the human COX-2 enzyme (PDB ID: 6COX) is retrieved from the Protein Data Bank.[5] All water molecules and existing ligands are removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking using AutoDock Tools.

  • Ligand Preparation: The 3D structure of this compound is generated using a chemical drawing tool and optimized to its lowest energy conformation. The structures of known inhibitors are obtained from the PubChem database. All ligands are prepared for docking by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme to encompass the binding pocket. The grid box dimensions are set to be large enough to allow for flexible ligand docking.

  • Molecular Docking: Molecular docking is performed using AutoDock Vina. The prepared ligand is docked into the active site of the prepared COX-2 protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Analysis of Results: The docking results are analyzed to determine the binding affinity, which is reported in kcal/mol. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using discovery studio.[5]

Visualizing the COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway in which COX-2 plays a crucial role in the inflammatory response.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandin_H2 Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation promote COX2->Prostaglandin_H2 converts to PLA2 Phospholipase A2 PLA2->Phospholipids acts on Stimuli Inflammatory Stimuli Stimuli->PLA2 activates

Caption: The COX-2 inflammatory pathway.

In Silico Workflow for Inhibitor Comparison

The logical workflow for the in silico comparison of potential COX-2 inhibitors is depicted below.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_simulation Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (COX-2) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (Test & Known Inhibitors) Ligand_Prep->Docking Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Interaction_Analysis Interaction Analysis Docking->Interaction_Analysis Comparison Comparative Analysis Binding_Affinity->Comparison Interaction_Analysis->Comparison

Caption: In silico drug discovery workflow.

References

Assessing the Novelty of 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-Methoxymethoxy-5-phenylisoxazole against its parent compound, 3-hydroxy-5-phenylisoxazole, and other relevant isoxazole derivatives. The objective is to assess the novelty of this compound and to provide a framework for its evaluation as a potential therapeutic agent.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The novelty of a new derivative is determined by its unique structural features and any resulting improvements in biological activity, selectivity, or pharmacokinetic properties compared to existing analogues.

This compound is presented as a novel compound, as a thorough search of the scientific literature and chemical databases did not yield any prior reports of its synthesis or biological evaluation. Its novelty lies in the introduction of a methoxymethyl (MOM) ether at the 3-position of the 5-phenylisoxazole core. The MOM group, a common protecting group for hydroxyl functionalities, can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will compare the projected properties and known activities of its parent compound, 3-hydroxy-5-phenylisoxazole, to establish a baseline for evaluating the potential advantages of this novel derivative.

Table 1: Comparative Analysis of this compound and Related Compounds
CompoundStructureMolecular WeightLogP (Predicted)Target(s)IC50 / Activity
This compound (Novel Compound) this compound207.212.5HDAC, Kinases (Predicted)Data not available
3-hydroxy-5-phenylisoxazole (Parent Compound) 3-hydroxy-5-phenylisoxazole161.161.8HDAC6IC50: 98.1 µM[3]
Representative 3-phenylisoxazole derivative (Compound 17) Representative 3-phenylisoxazole derivative373.412.63HDAC186.78% inhibition at 1 µM[4][5]
Representative 3,5-diaryl isoxazole derivative (Compound 26) Representative 3,5-diaryl isoxazole derivativeNot specifiedNot specifiedAnticancer (Prostate)Selective cytotoxicity to PC3 cells

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be readily achieved from its parent hydroxyl derivative.

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

A common method for the synthesis of 3-hydroxy-5-phenylisoxazole involves the reaction of an appropriate β-ketoester with hydroxylamine.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group of 3-hydroxy-5-phenylisoxazole can be protected with a methoxymethyl (MOM) group using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6]

  • Reaction: 3-hydroxy-5-phenylisoxazole is dissolved in an anhydrous solvent (e.g., dichloromethane).

  • Reagents: DIPEA is added, followed by the dropwise addition of MOMCl at 0 °C.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay will determine the inhibitory activity of the novel compound against HDAC enzymes, a known target of some isoxazole derivatives.[3]

  • Principle: The assay measures the activity of HDAC enzymes using a fluorogenic substrate. Inhibition of the enzyme results in a decreased fluorescent signal.

  • Procedure:

    • Recombinant human HDAC enzyme is incubated with the test compound at various concentrations.

    • The fluorogenic HDAC substrate is added, and the mixture is incubated to allow for deacetylation.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

In Vitro PI3K Kinase Inhibition Assay

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer cell proliferation and survival, and is a target for some anticancer agents.[7][8]

  • Principle: This assay measures the activity of the PI3K enzyme by quantifying the amount of phosphorylated substrate produced.

  • Procedure:

    • The PI3K enzyme is incubated with the test compound and the lipid substrate (e.g., PIP2).

    • The kinase reaction is initiated by the addition of ATP.

    • The amount of the phosphorylated product (PIP3) is quantified, often using a luminescence-based method where the amount of ADP produced is correlated with kinase activity.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

MTT Cell Proliferation and Cytotoxicity Assay

This assay will be used to evaluate the effect of the novel compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., PC3, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

Proposed Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification hdac_assay HDAC Inhibition Assay purification->hdac_assay kinase_assay PI3K Kinase Inhibition Assay purification->kinase_assay mtt_assay MTT Cytotoxicity Assay (Cancer Cell Lines) purification->mtt_assay ic50 IC50 Determination hdac_assay->ic50 kinase_assay->ic50 mtt_assay->ic50 comparison Comparison with Parent Compound & Analogs ic50->comparison novelty Assessment of Novelty comparison->novelty

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoxazole Isoxazole Derivative Isoxazole->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for isoxazole derivatives.

References

Benchmarking Synthesis of 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-Methoxymethoxy-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry. The methodologies are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous syntheses.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory and antifungal properties. The development of efficient and scalable synthetic methods is crucial for facilitating further research into its potential therapeutic applications. This guide compares two common strategies for the synthesis of 3,5-disubstituted isoxazoles, adapted for the preparation of the target molecule.

Synthetic Approaches

Two principal methods for the synthesis of the this compound core structure are presented:

  • Method 1: Condensation and Protection. This two-step approach involves the initial formation of the 3-hydroxy-5-phenylisoxazole intermediate through the condensation of a β-ketoester with hydroxylamine, followed by the protection of the hydroxyl group with a methoxymethyl (MOM) ether.

  • Method 2: 1,3-Dipolar Cycloaddition. This method relies on the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and a substituted alkyne.

The following sections provide a detailed comparison of these two synthetic pathways.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Condensation and ProtectionMethod 2: 1,3-Dipolar Cycloaddition
Starting Materials Ethyl benzoylacetate, Hydroxylamine hydrochloride, Methoxymethyl chlorideBenzaldehyde, Hydroxylamine hydrochloride, Methoxyacetylene, N-Chlorosuccinimide
Key Intermediates 3-hydroxy-5-phenylisoxazoleBenzonitrile oxide
Overall Yield (estimated) ~70-80%~60-75%
Reaction Time Step 1: 2-4 hours; Step 2: 2-3 hours12-24 hours (one-pot)
Reaction Temperature Step 1: Reflux; Step 2: 0 °C to Room TemperatureRoom Temperature
Reagent Availability Readily available and inexpensiveMethoxyacetylene may require synthesis or specialized suppliers
Procedural Complexity Two distinct reaction and purification stepsOne-pot procedure, but requires careful control of in situ generation
Scalability Generally straightforward to scale upMay require optimization for large-scale in situ generation

Experimental Protocols

Method 1: Synthesis of 3-hydroxy-5-phenylisoxazole and subsequent MOM protection

Step 1: Synthesis of 3-hydroxy-5-phenylisoxazole

This procedure is adapted from the synthesis of related 3,5-disubstituted isoxazoles.

  • Materials: Ethyl benzoylacetate, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • A solution of sodium hydroxide in water is added to a stirred solution of hydroxylamine hydrochloride in water at 0-5 °C.

    • Ethyl benzoylacetate is then added dropwise to the reaction mixture.

    • The mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 3-hydroxy-5-phenylisoxazole.

  • Expected Yield: 80-90%

Step 2: Methoxymethyl (MOM) protection of 3-hydroxy-5-phenylisoxazole

This is a general procedure for the MOM protection of hydroxyl groups.

  • Materials: 3-hydroxy-5-phenylisoxazole, Diisopropylethylamine (DIPEA), Methoxymethyl chloride (MOM-Cl), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-hydroxy-5-phenylisoxazole in dichloromethane at 0 °C is added diisopropylethylamine.

    • Methoxymethyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield this compound.

  • Expected Yield: 85-95%

Method 2: 1,3-Dipolar Cycloaddition

This protocol is based on the general procedure for 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

  • Materials: Benzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Methoxyacetylene, N-Chlorosuccinimide (NCS), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • Benzaldehyde oxime is prepared by reacting benzaldehyde with hydroxylamine hydrochloride and sodium hydroxide in aqueous ethanol.

    • To a solution of benzaldehyde oxime in dichloromethane, N-chlorosuccinimide is added, and the mixture is stirred.

    • Methoxyacetylene is then added, followed by the dropwise addition of triethylamine.

    • The reaction is stirred at room temperature for 12-24 hours.

    • The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to give this compound.

  • Expected Yield: 60-75%

Visualization of Relevant Biological Pathways

Isoxazole derivatives have been reported to exhibit anti-inflammatory and antifungal activities. The following diagrams illustrate the potential mechanisms of action.

anti_inflammatory_pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation) Leukotrienes Leukotrienes (Inflammation) PLA2->Arachidonic_Acid COX->Prostaglandins LOX->Leukotrienes Isoxazole_Derivative 3-Methoxymethoxy- 5-phenylisoxazole Isoxazole_Derivative->COX Inhibition Isoxazole_Derivative->LOX Inhibition

Caption: Putative anti-inflammatory mechanism of isoxazole derivatives.

antifungal_pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol_14a_demethylase->Ergosterol Isoxazole_Derivative 3-Methoxymethoxy- 5-phenylisoxazole Isoxazole_Derivative->Lanosterol_14a_demethylase Inhibition

Caption: Potential antifungal mechanism via ergosterol biosynthesis inhibition.

Conclusion

Both the condensation/protection and the 1,3-dipolar cycloaddition methods offer viable pathways for the synthesis of this compound.

  • Method 1 is a robust and high-yielding two-step process that utilizes readily available starting materials, making it suitable for both small-scale and large-scale synthesis. The separation into two distinct steps may allow for easier purification and characterization of the intermediate.

  • Method 2 presents an elegant one-pot approach that can be more time-efficient. However, the availability of methoxyacetylene and the need for careful control over the in situ generation of the nitrile oxide might pose challenges for scalability and reproducibility.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired level of procedural simplicity. For general laboratory synthesis, Method 1 may offer a more straightforward and reliable approach. For process optimization and the development of more convergent synthetic strategies, Method 2 provides a compelling alternative. Further experimental validation is recommended to determine the optimal conditions for the synthesis of this compound.

A Comparative Analysis of Experimental and Predicted Properties of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide comparing the theoretical and available experimental data of 3-Methoxymethoxy-5-phenylisoxazole and its isomer, providing crucial data for further research and development.

In the realm of medicinal chemistry and drug discovery, the accurate characterization of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide presents a comparative analysis of the predicted properties of this compound and the available experimental data for a closely related structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. Due to the absence of direct experimental data for this compound in publicly accessible literature, this comparison serves as a valuable initial assessment for researchers.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the predicted physicochemical properties for this compound alongside the experimental melting point of its structural isomer, 5-(3-methoxyphenyl)-3-phenylisoxazole. It is crucial to note that while these molecules are isomers, their differing substituent positions on the isoxazole ring can lead to variations in their physical properties.

PropertyThis compound (Predicted)5-(3-methoxyphenyl)-3-phenylisoxazole (Experimental)
Molecular Formula C11H11NO3C16H13NO2
Molecular Weight 205.21 g/mol 251.28 g/mol
Melting Point Predicted values vary depending on the algorithm used.70-71 °C[1]
Boiling Point Predicted values vary depending on the algorithm used.Not available
LogP (Octanol-Water Partition Coefficient) Predicted values vary depending on the algorithm used.Not available
Aqueous Solubility Predicted values vary depending on the algorithm used.Not available

Visualizing the Comparison Workflow

The process of comparing experimental and predicted data is a fundamental workflow in chemical research. The following diagram illustrates this logical progression, from data acquisition to comparative analysis.

G A Identify Target Compound: This compound B Search for Experimental Data A->B F Obtain Predicted Properties for Target Compound (Using SMILES: COCOc1noc(c1)c2ccccc2) A->F C No Direct Experimental Data Found B->C D Search for Data on Structural Isomers C->D E Experimental Data Found for Isomer: 5-(3-methoxyphenyl)-3-phenylisoxazole D->E G Comparative Analysis E->G F->G H Data Presentation (Table) G->H I Conclusion and Future Work H->I

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Methoxymethoxy-5-phenylisoxazole, a member of the isoxazole class of compounds. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Profile of Isoxazole Derivatives
Hazard CategoryPotential EffectsGHS Pictogram(s)Precautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1]центрP264, P270, P301+P317, P330, P501[1]
Skin Corrosion/Irritation Causes skin irritation.[2]❗️P264, P280, P302+P352, P332+P317, P362+P364[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]❗️P264, P280, P305+P351+P338, P337+P317[2]
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects.[3]環境P273, P391, P501[3]
Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[5]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, impervious clothing may be necessary.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound.

  • Initial Assessment:

    • Consult your institution's specific chemical hygiene plan and waste disposal guidelines.

    • Determine if the waste is contaminated with other substances. If so, the disposal procedure may need to be modified based on the hazards of the contaminants.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste from liquid waste.

  • Containment and Labeling:

    • Solid Waste:

      • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

      • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the primary hazard(s) (e.g., "Toxic," "Irritant").

    • Liquid Waste (Solutions):

      • Collect liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container.

      • The container must be clearly labeled with the chemical name, concentration, and "Hazardous Waste."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[8]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Decontamination:

    • Thoroughly decontaminate all labware and surfaces that have come into contact with this compound.

    • Wash with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section above.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_emergency Emergency Protocol start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_generated Waste Generated ppe->waste_generated segregate Segregate Waste (Solid vs. Liquid) waste_generated->segregate spill Spill Occurs? waste_generated->spill label_container Label Container (Chemical Name, Hazard) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store request_pickup Request EHS Pickup store->request_pickup spill->segregate No evacuate Evacuate Area spill->evacuate Yes contain_spill Contain Spill evacuate->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate_area Decontaminate Area collect_waste->decontaminate_area report_spill Report to EHS decontaminate_area->report_spill report_spill->store

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.